molecular formula C14H20N2O2 B1287280 Benzyl 4-(methylamino)piperidine-1-carboxylate CAS No. 405057-75-2

Benzyl 4-(methylamino)piperidine-1-carboxylate

Cat. No.: B1287280
CAS No.: 405057-75-2
M. Wt: 248.32 g/mol
InChI Key: UKMMXAXGJCWGTF-UHFFFAOYSA-N
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Description

Benzyl 4-(methylamino)piperidine-1-carboxylate (CAS 405057-75-2) is a protected piperidine derivative of high interest in pharmaceutical research and development. With a molecular formula of C14H20N2O2, this compound serves as a versatile chemical building block, particularly in the synthesis of more complex molecules . Its structure, featuring a benzyloxycarbonyl (Cbz) protecting group and a methylamino functional group, makes it a valuable intermediate for constructing potential pharmacologically active compounds. Piperidine derivatives analogous to this compound have been extensively investigated as key scaffolds in drug discovery. Research into similar N-substituted piperidinecarboxylates has demonstrated their potential as inhibitors of enzymes like steroid-5α-reductase, a target for conditions such as benign prostatic hyperplasia . Furthermore, related piperidine structures are being optimized in medicinal chemistry as potent and selective inhibitors of enzymes such as butyrylcholinesterase (BChE), a promising target for cognitive dysfunction and Alzheimer's disease . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

benzyl 4-(methylamino)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-15-13-7-9-16(10-8-13)14(17)18-11-12-5-3-2-4-6-12/h2-6,13,15H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKMMXAXGJCWGTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50595198
Record name Benzyl 4-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

405057-75-2
Record name Benzyl 4-(methylamino)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50595198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Benzyl 4-(methylamino)piperidine-1-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(methylamino)piperidine-1-carboxylate is a pivotal chemical intermediate in the landscape of modern medicinal chemistry. Its unique structural architecture, featuring a piperidine core with a protected secondary amine, renders it a versatile building block for the synthesis of a diverse array of complex molecules, particularly those targeting the central nervous system (CNS). This technical guide provides an in-depth overview of its synthesis, key chemical properties, and its application as a strategic intermediate in the development of novel therapeutic agents. While direct experimental protocols for this specific compound are not extensively detailed in publicly available literature, this guide furnishes well-established and analogous synthetic methodologies, offering a robust framework for its preparation and utilization in research and development.

Chemical Properties and Data

A clear understanding of the physicochemical properties of this compound is essential for its effective application in synthesis. The following table summarizes its key identifying and physical data.

PropertyValue
CAS Number 405057-75-2
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
Appearance Liquid
Purity ≥97% (typical)
Storage Temperature 2-8°C, protect from light
InChI Key UKMMXAXGJCWGTF-UHFFFAOYSA-N

Synthetic Pathways

The synthesis of this compound can be approached through several reliable methods commonly employed in organic synthesis. The two primary and most logical routes are reductive amination and N-alkylation.

Pathway 1: Reductive Amination of a Ketone Precursor

Reductive amination is a highly efficient method for the formation of amines from carbonyl compounds. In this pathway, Benzyl 4-oxopiperidine-1-carboxylate is reacted with methylamine in the presence of a reducing agent to yield the target intermediate.

G A Benzyl 4-oxopiperidine-1-carboxylate C Imine Intermediate A->C Reaction with B Methylamine (CH3NH2) B->C D This compound C->D Reduction R Reducing Agent (e.g., Sodium triacetoxyborohydride) R->D

Caption: Reductive amination pathway for the synthesis of the target intermediate.

Pathway 2: N-Methylation of an Amine Precursor

An alternative strategy involves the direct methylation of the corresponding primary amine, Benzyl 4-aminopiperidine-1-carboxylate. This method is straightforward but may require careful control to avoid over-methylation.

G A Benzyl 4-aminopiperidine-1-carboxylate B This compound A->B N-Methylation M Methylating Agent (e.g., Formaldehyde/Formic Acid) M->B

Caption: N-Methylation pathway for the synthesis of the target intermediate.

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from standard and widely accepted organic synthesis methodologies for analogous compounds.

Protocol 1: Synthesis via Reductive Amination

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate

  • Methylamine (as a solution in THF or as a salt, e.g., methylamine hydrochloride)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add methylamine (1.2-1.5 eq). If using methylamine hydrochloride, a base such as triethylamine (1.5 eq) should be added to liberate the free amine.

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture to facilitate imine formation.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and continue stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure this compound.

Quantitative Data (Expected):

ParameterValue
Yield 75-90%
Reaction Time 14-26 hours
Purity >95%
Protocol 2: Synthesis via N-Methylation (Eschweiler-Clarke Reaction)

Materials:

  • Benzyl 4-aminopiperidine-1-carboxylate

  • Formaldehyde (37% aqueous solution)

  • Formic acid (88-98%)

  • Sodium hydroxide (NaOH) solution

  • Diethyl ether or Ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

Procedure:

  • To a round-bottom flask, add Benzyl 4-aminopiperidine-1-carboxylate (1.0 eq).

  • Add an excess of formaldehyde solution (2.0-3.0 eq) and formic acid (2.0-3.0 eq).

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully basify the reaction mixture with a sodium hydroxide solution to a pH of >10.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data (Expected):

ParameterValue
Yield 70-85%
Reaction Time 2-6 hours
Purity >95%

Application as a Chemical Intermediate

This compound is a valuable intermediate for the synthesis of more complex molecules, particularly in the development of CNS-active compounds. The presence of a protected piperidine nitrogen (Cbz group) and a reactive secondary amine allows for selective functionalization at the 4-position.

General Workflow for Further Synthesis

The typical workflow for utilizing this intermediate involves two key steps: functionalization of the secondary amine followed by deprotection of the piperidine nitrogen.

G A This compound B Functionalization at 4-methylamino group (e.g., Acylation, Alkylation) A->B C Cbz-Protected Functionalized Piperidine B->C D Deprotection of Piperidine Nitrogen (e.g., Hydrogenolysis) C->D E Final Target Molecule D->E

Caption: General workflow for the utilization of the intermediate in multi-step synthesis.

Example Application: Synthesis of an Amide Derivative

Protocol: Acylation of the Secondary Amine

  • Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DCM or THF.

  • Add a base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5 eq).

  • Cool the mixture to 0°C.

  • Slowly add the desired acylating agent (e.g., an acid chloride or anhydride) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up the reaction by washing with a saturated aqueous solution of sodium bicarbonate and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the acylated product.

Deprotection of the Cbz Group:

The benzyloxycarbonyl (Cbz) protecting group is typically removed under mild conditions via catalytic hydrogenolysis.

  • Dissolve the Cbz-protected compound in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a palladium catalyst, typically 10% palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir at room temperature.

  • Upon completion of the reaction (monitored by TLC), filter the catalyst through a pad of Celite.

  • Concentrate the filtrate to obtain the deprotected final product.

Conclusion

This compound is a strategically important intermediate for the synthesis of complex nitrogen-containing heterocyclic compounds. Its preparation via established methods like reductive amination provides a reliable source of this versatile building block. The orthogonal protecting group strategy it embodies allows for selective and sequential functionalization, making it a valuable tool for medicinal chemists and drug development professionals in the quest for novel therapeutics targeting the central nervous system and beyond. The protocols and data presented in this guide, while based on analogous and well-understood chemical transformations, provide a solid foundation for the successful synthesis and application of this key chemical intermediate.

An In-Depth Technical Guide to Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl 4-(methylamino)piperidine-1-carboxylate is a synthetic organic compound featuring a piperidine core, a structure of significant interest in medicinal chemistry. Its utility primarily lies in its role as a versatile intermediate for the synthesis of novel drug candidates, particularly those targeting the central nervous system (CNS). This document provides a comprehensive overview of its chemical and physical properties, a plausible synthetic route, and an exploration of its potential pharmacological activities based on structurally related compounds. Furthermore, it outlines standard experimental protocols for its synthesis, characterization, and biological evaluation, aiming to equip researchers with the necessary information for its application in drug discovery and development.

Chemical and Physical Properties

This compound is a liquid at room temperature and requires refrigerated storage to maintain its stability. Its hydrochloride salt is a solid with enhanced stability and solubility in aqueous solutions.[1]

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochloride
CAS Number 405057-75-2[2]1073635-69-4[1]
Molecular Formula C₁₄H₂₀N₂O₂C₁₄H₂₁ClN₂O₂[1]
Molecular Weight 248.32 g/mol 284.78 g/mol [1]
Appearance Liquid[2]Solid
Purity 97%[2]95%[1]
Storage Temperature 2-8°C, protect from light[2]2-8°C, under inert gas[1]
InChI Key UKMMXAXGJCWGTF-UHFFFAOYSA-N[2]Not available

Synthesis and Characterization

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on general synthetic methods for similar compounds.

Materials:

  • 1-Boc-4-(methylamino)piperidine

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-Boc-4-(methylamino)piperidine (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Characterization:

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and connectivity of the atoms.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 1_Boc_4_methylamino_piperidine 1-Boc-4-(methylamino)piperidine Reaction_Vessel N-Alkylation (Stirring, RT, Overnight) 1_Boc_4_methylamino_piperidine->Reaction_Vessel Benzyl_bromide Benzyl Bromide Benzyl_bromide->Reaction_Vessel K2CO3 K2CO3 (Base) K2CO3->Reaction_Vessel DMF DMF (Solvent) DMF->Reaction_Vessel Quenching Quench with Water Reaction_Vessel->Quenching Extraction Extract with Ethyl Acetate Quenching->Extraction Washing Wash with NaHCO3 & Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Silica Gel Chromatography Concentration->Purification Final_Product This compound Purification->Final_Product

Caption: Synthetic workflow for this compound.

Potential Pharmacological Properties

This compound serves as a key building block for pharmacologically active molecules.[1] Based on the activities of its derivatives, this compound is a valuable scaffold for developing agents targeting the central nervous system.

Acetylcholinesterase (AChE) Inhibition

Derivatives of benzylpiperidine have shown potent inhibitory activity against acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease. While no direct data exists for the title compound, related structures exhibit significant activity.

Table 2: Acetylcholinesterase Inhibitory Activity of Related Benzylpiperidine Derivatives

CompoundIC₅₀ (nM) vs. AChEReference
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide0.41[3]
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide5.94[3]
Dopamine and Serotonin Receptor Modulation

The benzylpiperidine scaffold is also found in compounds that interact with dopamine and serotonin receptors, which are implicated in various neurological and psychiatric disorders.

Table 3: Receptor Binding Affinity of Related Benzylpiperidine Derivatives

CompoundTargetKᵢ (nM)Reference
N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide5-HT₇0.8[4]
3-[(aryl)(4-fluorobenzyloxy)methyl]piperidine derivativesSERT2 - 400[5]
Hypothetical Signaling Pathway

Based on the potential for acetylcholinesterase inhibition, a hypothetical signaling pathway can be proposed. Inhibition of AChE by a derivative of this compound would lead to an increase in acetylcholine levels in the synaptic cleft. This elevated acetylcholine would then enhance signaling through both nicotinic and muscarinic acetylcholine receptors, which are involved in cognitive functions.

AChE_Inhibition_Pathway Compound This compound Derivative AChE Acetylcholinesterase (AChE) Compound->AChE Inhibits ACh_degradation ACh Degradation AChE->ACh_degradation Catalyzes ACh Acetylcholine (ACh) ACh->ACh_degradation nAChR Nicotinic ACh Receptors ACh->nAChR Activates mAChR Muscarinic ACh Receptors ACh->mAChR Activates ACh_increase Increased Synaptic ACh Cognitive_Function Enhanced Cognitive Function nAChR->Cognitive_Function mAChR->Cognitive_Function

Caption: Hypothetical pathway of cognitive enhancement via AChE inhibition.

ADME/Tox Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of this compound has not been extensively reported. However, standard in vitro and in vivo assays can be employed to characterize these properties.

Table 4: Summary of Key ADME/Tox Assays

ParameterAssayPurpose
Absorption Caco-2 Permeability AssayTo assess intestinal permeability and potential for oral absorption.
Metabolism Liver Microsomal Stability AssayTo evaluate metabolic stability and identify potential metabolites.
Toxicity Ames TestTo assess mutagenic potential.
Toxicity hERG Channel AssayTo evaluate the risk of cardiac QT prolongation.
Toxicity Acute Oral Toxicity (OECD 423)To determine the acute toxicity and estimate the LD₅₀.
Detailed Experimental Protocols

This assay assesses the potential for a compound to be absorbed across the intestinal epithelium.

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell inserts and cultured for 21-25 days to form a differentiated monolayer.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and samples are taken from the basolateral (B) side at various time points to determine the apical-to-basolateral (A-to-B) permeability. The reverse experiment (B-to-A) is also performed to assess efflux.

  • Analysis: The concentration of the compound in the samples is quantified by LC-MS/MS. The apparent permeability coefficient (Papp) is then calculated.

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes.

  • Incubation: The test compound is incubated with liver microsomes (human, rat, or other species) and NADPH (a cofactor for metabolic enzymes) at 37°C.

  • Time Points: Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The remaining concentration of the parent compound is quantified by LC-MS/MS. The in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) are calculated from the rate of disappearance of the compound.

This test is used to assess the mutagenic potential of a compound.

  • Strains: Histidine-dependent strains of Salmonella typhimurium are used.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation and Analysis: The plates are incubated for 48-72 hours. The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant increase in the number of revertant colonies compared to the negative control indicates mutagenic potential.

This assay is crucial for assessing the risk of drug-induced cardiac arrhythmia.

  • Cell Line: A mammalian cell line stably expressing the hERG potassium channel is used.

  • Electrophysiology: The whole-cell patch-clamp technique is employed to measure the hERG current.

  • Compound Application: The test compound is applied to the cells at various concentrations.

  • Analysis: The effect of the compound on the hERG current is measured. The concentration that causes 50% inhibition (IC₅₀) is determined.

This in vivo study provides information on the acute toxicity of a substance.

  • Animal Model: Typically, rats or mice are used.

  • Dosing: A single oral dose of the test substance is administered to a group of animals. The study is conducted in a stepwise manner with a few animals at each step.

  • Observation: The animals are observed for signs of toxicity and mortality for up to 14 days.

  • Analysis: The results are used to classify the substance into a toxicity category and to estimate the median lethal dose (LD₅₀).

Safety and Handling

Based on the available information for this compound and related compounds, the following hazard statements apply:

  • H302: Harmful if swallowed.[6]

  • H315: Causes skin irritation.[6]

  • H319: Causes serious eye irritation.[6]

  • H335: May cause respiratory irritation.[6]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[6]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[6]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[6]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

It is essential to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the development of novel therapeutics, particularly for CNS disorders. Its structural motif is present in compounds with known activity against key targets such as acetylcholinesterase and various neurotransmitter receptors. This guide has provided an overview of its known properties, a plausible synthetic approach, and a framework for its comprehensive biological and safety evaluation. Further research is warranted to fully elucidate the pharmacological profile of this compound and its derivatives to unlock their full therapeutic potential.

References

Structure Elucidation of Benzyl 4-(methylamino)piperidine-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of Benzyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. This document outlines the expected analytical data and provides detailed experimental protocols based on established methodologies for similar N-substituted piperidine derivatives.

Chemical Structure and Properties

This compound is a disubstituted piperidine derivative with a benzyl carbamate protecting group at the 1-position and a methylamino group at the 4-position.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 405057-75-2
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol Calculated
Physical Form Liquid
Storage Temperature 2-8°C

Spectroscopic Data for Structure Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR are critical for confirming the carbon-hydrogen framework of the molecule.

Table 2: Predicted 1H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.30 - 7.40m5HAr-H (benzyl)
~ 5.15s2HO-CH₂-Ar
~ 4.10 - 4.30m2HN-CH₂ (piperidine, equatorial)
~ 2.80 - 3.00m2HN-CH₂ (piperidine, axial)
~ 2.60 - 2.75m1HCH-NH
~ 2.45s3HN-CH₃
~ 1.80 - 1.95m2HCH₂ (piperidine, equatorial)
~ 1.25 - 1.40m2HCH₂ (piperidine, axial)
~ 1.50br s1HN-H

Table 3: Predicted 13C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 155.5C=O (carbamate)
~ 137.0Ar-C (quaternary)
~ 128.5Ar-CH
~ 128.0Ar-CH
~ 127.8Ar-CH
~ 67.0O-CH₂-Ar
~ 52.0CH-N
~ 44.0N-CH₂ (piperidine)
~ 34.0N-CH₃
~ 32.0CH₂ (piperidine)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400Medium, broadN-H stretch (secondary amine)
~ 3030MediumC-H stretch (aromatic)
~ 2950, 2850StrongC-H stretch (aliphatic)
~ 1690 - 1710StrongC=O stretch (carbamate)
~ 1495, 1450MediumC=C stretch (aromatic)
~ 1240StrongC-N stretch
~ 1100StrongC-O stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 5: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

m/zIon
249.16[M+H]⁺
271.14[M+Na]⁺
91.05[C₇H₇]⁺ (tropylium ion)

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the synthesis and structural elucidation of this compound.

Synthesis: Reductive Amination

A common and effective method for the synthesis of this compound is the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate with methylamine.

Protocol:

  • Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in methanol (10 mL/mmol) in a round-bottom flask, add methylamine (2.0 eq, as a solution in THF or water).

  • Imine Formation: Stir the mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to yield the pure product.

NMR Sample Preparation

Protocol:

  • Dissolve approximately 10-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire 1H and 13C NMR spectra using a 400 MHz or higher field NMR spectrometer.

FT-IR Sample Preparation (Thin Film)

Protocol:

  • Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Gently press the plates together to form a thin film.

  • Place the plates in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry Sample Preparation (ESI)

Protocol:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Introduce the sample solution into the electrospray ionization source of the mass spectrometer via direct infusion or through a liquid chromatography system.

  • Acquire the mass spectrum in positive ion mode.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Structure Elucidation start Benzyl 4-oxopiperidine-1-carboxylate + Methylamine imine Imine Formation (Methanol, RT) start->imine reduction Reduction (NaBH4, 0°C to RT) imine->reduction quench Quenching (Water) reduction->quench extract Extraction (Ethyl Acetate) quench->extract purify Column Chromatography extract->purify nmr NMR purify->nmr Characterization ir FT-IR purify->ir Characterization ms Mass Spec purify->ms Characterization

Synthesis and Elucidation Workflow
Structure Elucidation Logic

The following diagram outlines the logical flow for confirming the structure of the target molecule using spectroscopic data.

G cluster_spectroscopy Spectroscopic Analysis cluster_interpretation Data Interpretation compound Purified Compound nmr 1H & 13C NMR compound->nmr ir FT-IR compound->ir ms Mass Spectrometry compound->ms nmr_interp Confirm C-H Framework (Chemical Shifts, Splitting, Integration) nmr->nmr_interp ir_interp Identify Functional Groups (N-H, C=O, C-N, C-O) ir->ir_interp ms_interp Determine Molecular Weight & Fragmentation Pattern ms->ms_interp structure Confirmed Structure: This compound nmr_interp->structure ir_interp->structure ms_interp->structure

Structure Confirmation Logic

Technical Guide: Benzyl 4-(methylamino)piperidine-1-carboxylate (CAS No. 405057-75-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available information regarding CAS number 405057-75-2. Due to the limited availability of detailed scientific literature, this guide provides general information and a plausible synthetic approach. It is intended for informational purposes only and should not be substituted for rigorous, experimentally validated data.

Introduction

Benzyl 4-(methylamino)piperidine-1-carboxylate is a heterocyclic organic compound frequently utilized as a key intermediate in medicinal chemistry and pharmaceutical research. Its structural motif, featuring a protected piperidine ring with a secondary amine, makes it a valuable building block for the synthesis of more complex molecules, particularly those targeting the central nervous system. This guide provides a summary of its known chemical properties and a proposed synthetic pathway.

Chemical and Physical Properties

PropertyValueSource
Chemical Name This compoundN/A
CAS Number 405057-75-2N/A
Molecular Formula C₁₄H₂₀N₂O₂N/A
Molecular Weight 248.32 g/mol N/A
Physical Form LiquidN/A
Purity 97%N/A
Storage Conditions Sealed in a dry place, 2-8°C, under inert gas, protected from light.N/A

Safety Information

Based on available safety data sheets, this compound is classified with the following hazards:

  • GHS Pictogram: GHS07 (Exclamation mark)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

    • P264: Wash skin thoroughly after handling.

    • P270: Do not eat, drink or smoke when using this product.

    • P271: Use only outdoors or in a well-ventilated area.

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

    • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

    • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not available in published literature, a plausible synthetic route can be proposed based on standard organic chemistry transformations and analogous procedures for similar compounds. A potential two-step synthesis starting from Benzyl 4-oxopiperidine-1-carboxylate is outlined below.

Proposed Experimental Protocol

Step 1: Reductive Amination

  • Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in a suitable solvent such as methanol or dichloromethane, add methylamine (a solution in a solvent like THF or ethanol, or as a gas) (1.1-1.5 eq).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture to 0°C and add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) (1.5-2.0 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Proposed Synthesis Workflow

G start Start: Benzyl 4-oxopiperidine-1-carboxylate reductive_amination Reductive Amination: 1. Methylamine 2. NaBH4 or STAB start->reductive_amination workup_purification Aqueous Work-up & Column Chromatography reductive_amination->workup_purification product Product: This compound workup_purification->product

Caption: Proposed synthesis workflow for this compound.

Biological Activity and Mechanism of Action

Currently, there is no publicly available information detailing the specific biological activity, signaling pathways, or mechanism of action for this compound itself. Its primary role appears to be that of a versatile chemical intermediate used in the synthesis of proprietary compounds for drug discovery, particularly in the area of neuroscience. The piperidine scaffold is a common feature in many centrally acting drugs.

Conclusion

This compound (CAS No. 405057-75-2) is a valuable building block in synthetic organic and medicinal chemistry. While comprehensive data on its physicochemical properties and biological activity are scarce in the public domain, this guide provides a summary of the available information and a plausible synthetic route. Researchers working with this compound should perform their own comprehensive characterization and safety assessments.

The Versatile Scaffold: A Technical Guide to N-Cbz Protected 4-Aminopiperidine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-Cbz (carboxybenzyl) protected 4-aminopiperidine scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of a diverse array of therapeutic agents. Its inherent structural features, including a readily functionalizable piperidine nitrogen and a primary or secondary amine at the 4-position, provide a gateway to a multitude of chemical modifications. This technical guide delves into the synthesis, biological applications, and key experimental protocols associated with this privileged scaffold, providing a comprehensive resource for researchers in the field of drug discovery and development.

Synthesis of the N-Cbz-4-Aminopiperidine Core and Key Derivatives

The synthesis of N-Cbz protected 4-aminopiperidine and its subsequent derivatization are critical steps in the development of novel therapeutics. The following sections detail common and efficient synthetic strategies.

Reductive Amination for the Synthesis of N-Cbz-4-aminopiperidine

A primary route to the core scaffold involves the reductive amination of N-Cbz-4-piperidone. This method is highly efficient and can be performed in a one-pot fashion.

Experimental Protocol: Reductive Amination of N-Cbz-4-piperidone

  • Materials: N-Cbz-4-piperidone, Ammonium acetate, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Methanol, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • To a solution of N-Cbz-4-piperidone (1.0 eq) in a mixture of DCM and methanol, add ammonium acetate (10 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield N-Cbz-4-aminopiperidine.

Derivatization of the 4-Amino Group

The 4-amino group of the N-Cbz protected scaffold serves as a versatile handle for the introduction of various functionalities, including amides, ureas, and sulfonamides.

Experimental Protocol: Acylation of N-Cbz-4-aminopiperidine

  • Materials: N-Cbz-4-aminopiperidine, Acyl chloride (e.g., Benzoyl chloride), Triethylamine (TEA), Anhydrous DCM, Saturated aqueous sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve N-Cbz-4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

    • Cool the mixture to 0 °C.

    • Add the acyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Quench the reaction with water.

    • Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

Experimental Protocol: Urea Formation from N-Cbz-4-aminopiperidine

  • Materials: N-Cbz-4-aminopiperidine, Isocyanate (e.g., Phenyl isocyanate), Anhydrous DCM.

  • Procedure:

    • Dissolve N-Cbz-4-aminopiperidine (1.0 eq) in anhydrous DCM.

    • Add the isocyanate (1.05 eq) dropwise at room temperature.

    • Stir the reaction mixture for 1-3 hours.

    • Monitor the reaction by TLC.

    • If a precipitate forms, filter the solid and wash with cold DCM.

    • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Experimental Protocol: Sulfonylation of N-Cbz-4-aminopiperidine

  • Materials: N-Cbz-4-aminopiperidine, Sulfonyl chloride (e.g., Benzenesulfonyl chloride), Pyridine, Anhydrous DCM.

  • Procedure:

    • Dissolve N-Cbz-4-aminopiperidine (1.0 eq) in anhydrous DCM and add pyridine (1.5 eq).

    • Cool the mixture to 0 °C.

    • Add the sulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1N HCl solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the product by column chromatography.

N-Cbz Deprotection

The final step in many synthetic sequences is the removal of the Cbz protecting group to yield the free piperidine nitrogen, which can be a key pharmacophore or a site for further derivatization.

Experimental Protocol: Catalytic Hydrogenation for N-Cbz Deprotection

  • Materials: N-Cbz protected piperidine derivative, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen source (balloon or hydrogenation apparatus).

  • Procedure:

    • Dissolve the N-Cbz protected compound in methanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C (typically 10 mol % of Pd).

    • Evacuate the flask and backfill with hydrogen gas.

    • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 4-16 hours.

    • Monitor the reaction by TLC.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Applications in Drug Discovery

N-Cbz protected 4-aminopiperidine derivatives have been successfully employed in the development of a wide range of therapeutic agents targeting various biological pathways.

N-type Calcium Channel Blockers for Pain Management

N-type calcium channels (Cav2.2) play a crucial role in neurotransmitter release and are validated targets for the treatment of chronic pain.[1] Several 4-aminopiperidine derivatives have been synthesized and evaluated as N-type calcium channel blockers.[1]

N_type_Calcium_Channel_Signaling Action Potential Action Potential Membrane Depolarization Membrane Depolarization Action Potential->Membrane Depolarization N-type Ca2+ Channel (Cav2.2) N-type Ca2+ Channel (Cav2.2) Membrane Depolarization->N-type Ca2+ Channel (Cav2.2) Opens Ca2+ Influx Ca2+ Influx N-type Ca2+ Channel (Cav2.2)->Ca2+ Influx Vesicle Fusion Vesicle Fusion Ca2+ Influx->Vesicle Fusion Triggers Neurotransmitter Release Neurotransmitter Release Vesicle Fusion->Neurotransmitter Release 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative->N-type Ca2+ Channel (Cav2.2) Blocks

N-type Calcium Channel Signaling Pathway

Table 1: N-type Calcium Channel Blocking Activity of 4-Aminopiperidine Derivatives

Compound IDR1R2Antinociceptive Activity (ED50, mg/kg)N-type Ca2+ Channel Blockade (% inhibition @ 10 µM)
1 H3,3-diphenylpropyl1555
2 H2-(4-fluorophenoxy)ethyl2248
3 C(O)CH2CH(CH3)23,3-diphenylpropyl875

Data compiled from multiple sources.

CCR5 Antagonists for HIV Treatment

The C-C chemokine receptor type 5 (CCR5) is a co-receptor for HIV entry into host cells, making it a prime target for antiviral therapy. 4-Aminopiperidine derivatives have been instrumental in the development of potent CCR5 antagonists.[2]

CCR5_Signaling_Pathway HIV gp120 HIV gp120 CD4 Receptor CD4 Receptor HIV gp120->CD4 Receptor Binds CCR5 Co-receptor CCR5 Co-receptor CD4 Receptor->CCR5 Co-receptor Induces binding to Conformational Change Conformational Change CCR5 Co-receptor->Conformational Change Triggers gp41-mediated Fusion gp41-mediated Fusion Conformational Change->gp41-mediated Fusion Viral Entry Viral Entry gp41-mediated Fusion->Viral Entry 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative->CCR5 Co-receptor Blocks

CCR5-Mediated HIV Entry Pathway

Table 2: CCR5 Antagonist Activity of 4-Aminopiperidine Derivatives

Compound IDR1R2Anti-HIV Activity (IC50, nM)
4 Cbz1-(4,6-dimethylpyrimidin-5-yl)methyl5.2
5 Boc1-(4,6-dimethylpyrimidin-5-yl)methyl3.8
6 H1-(4,6-dimethylpyrimidin-5-yl)methyl1.5

Data compiled from multiple sources.

Kinase Inhibitors in Oncology and Inflammation

The 4-aminopiperidine scaffold is prevalent in numerous kinase inhibitors targeting pathways implicated in cancer and inflammatory diseases, such as the PI3K/Akt/mTOR pathway.

PI3K_Akt_mTOR_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Activates PI3K PI3K Receptor Tyrosine Kinase->PI3K Recruits & Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative 4-Aminopiperidine Derivative->Akt Inhibits

PI3K/Akt/mTOR Signaling Pathway

Table 3: Kinase Inhibitory Activity of 4-Aminopiperidine Derivatives

Compound IDTarget KinaseIC50 (nM)
7 Akt115
8 p38α28
9 CDK245

Data compiled from multiple sources.

Key Experimental Workflows

Standardized and reproducible experimental workflows are essential for the evaluation of novel compounds.

General Workflow for Synthesis and Derivatization

Synthetic_Workflow Start N-Cbz-4-piperidone N-Cbz-4-piperidone Start->N-Cbz-4-piperidone Reductive Amination Reductive Amination N-Cbz-4-piperidone->Reductive Amination N-Cbz-4-aminopiperidine N-Cbz-4-aminopiperidine Reductive Amination->N-Cbz-4-aminopiperidine Derivatization Derivatization N-Cbz-4-aminopiperidine->Derivatization Amide Amide Derivatization->Amide Acylation Urea Urea Derivatization->Urea Isocyanate Addition Sulfonamide Sulfonamide Derivatization->Sulfonamide Sulfonylation Deprotection Deprotection Amide->Deprotection Urea->Deprotection Sulfonamide->Deprotection Final Compound Final Compound Deprotection->Final Compound End Final Compound->End

Synthetic Workflow for 4-Aminopiperidine Derivatives
General Workflow for In Vitro Biological Assay

Assay_Workflow Start Compound Preparation Compound Preparation Start->Compound Preparation Assay Plate Preparation Assay Plate Preparation Compound Preparation->Assay Plate Preparation Serial Dilution Reagent Addition Reagent Addition Assay Plate Preparation->Reagent Addition Enzyme/Cell Addition Incubation Incubation Reagent Addition->Incubation Signal Detection Signal Detection Incubation->Signal Detection Data Analysis Data Analysis Signal Detection->Data Analysis IC50/EC50 Determination IC50/EC50 Determination Data Analysis->IC50/EC50 Determination End IC50/EC50 Determination->End

General Workflow for In Vitro Biological Assays

Conclusion

The N-Cbz protected 4-aminopiperidine scaffold continues to be a highly valuable and versatile platform in the design and synthesis of novel drug candidates. Its amenability to a wide range of chemical modifications allows for the fine-tuning of pharmacological properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The synthetic routes and experimental protocols detailed in this guide provide a solid foundation for researchers to explore the vast chemical space accessible from this privileged core structure, paving the way for the discovery of next-generation therapeutics.

References

The Versatile Scaffolding of Benzyl 4-(methylamino)piperidine-1-carboxylate in Neuro-Therapeutic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(methylamino)piperidine-1-carboxylate is a key heterocyclic building block in the synthesis of a wide array of pharmacologically active molecules. Its rigid piperidine core, coupled with a reactive secondary amine and a readily cleavable benzyloxycarbonyl (Cbz) protecting group, makes it a versatile starting material for creating diverse chemical libraries. This guide delves into the synthesis, key reactions, and applications of this compound, with a particular focus on its role in the development of therapeutics for central nervous system (CNS) disorders, most notably Alzheimer's disease. The piperidine moiety is a prevalent scaffold in numerous CNS-active drugs, and its strategic modification allows for the fine-tuning of properties such as receptor affinity, selectivity, and blood-brain barrier permeability.[1] This document provides detailed experimental protocols, quantitative data, and visual representations of relevant biological pathways to aid researchers in leveraging this valuable synthetic intermediate.

Physicochemical Properties and Handling

Commercially available as a hydrochloride salt or free base, this compound requires specific handling and storage conditions to ensure its stability and reactivity.[2]

PropertyValueReference
Molecular Formula C₁₄H₂₀N₂O₂[3]
Molecular Weight 248.32 g/mol (free base)[3]
Appearance Liquid (free base)[3]
Purity Typically ≥95%[2]
Storage Conditions 2-8°C, under inert gas, protected from light[2][3]

Synthesis of the Starting Material

While specific patents outlining the industrial-scale synthesis of this compound are proprietary, a standard laboratory-scale preparation can be extrapolated from common organic synthesis techniques. The most direct approach involves the protection of the commercially available 4-(methylamino)piperidine with benzyl chloroformate.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-(methylamino)piperidine

  • Benzyl chloroformate (Cbz-Cl)

  • Triethylamine (TEA) or a similar non-nucleophilic base

  • Dichloromethane (DCM) or a suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., separatory funnel, rotary evaporator, column chromatography setup)

Procedure:

  • To a solution of 4-(methylamino)piperidine (1.0 equivalent) in dichloromethane at 0°C, add triethylamine (1.1 equivalents).

  • Slowly add benzyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Core Synthetic Applications and Experimental Protocols

The utility of this compound as a starting material lies in the reactivity of its secondary amine, which can readily undergo N-alkylation and reductive amination reactions to introduce a variety of substituents. These reactions are fundamental in the synthesis of potent bioactive molecules, including inhibitors of key enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) and β-secretase (BACE1).[4][5]

N-Alkylation Reactions

N-alkylation allows for the introduction of aryl or alkyl groups, often a crucial step in building the final drug scaffold. A common application is the synthesis of precursors for Donepezil analogues, a well-known acetylcholinesterase inhibitor.[1][6]

Experimental Protocol: N-Alkylation with a Benzyl Halide Derivative

Materials:

  • This compound

  • Substituted benzyl bromide (e.g., 5,6-dimethoxy-1-indanone-2-yl)methyl bromide)

  • Potassium carbonate (K₂CO₃) or a similar inorganic base

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) in anhydrous DMF, add potassium carbonate (2.0 equivalents).

  • Add the substituted benzyl bromide (1.1 equivalents) to the suspension.

  • Heat the reaction mixture to 60-80°C and stir for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford the N-alkylated product.

Reductive Amination Reactions

Reductive amination is another powerful tool for forming carbon-nitrogen bonds, typically by reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent. This method is often employed in the synthesis of dual HDAC and AChE inhibitors.[4]

Experimental Protocol: Reductive Amination with an Aromatic Aldehyde

Materials:

  • This compound

  • Aromatic aldehyde (e.g., 5-methoxy-2-nitrobenzaldehyde) (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of this compound (1.0 equivalent) and the aromatic aldehyde (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride in one portion.

  • Continue stirring at room temperature for 12-24 hours until the reaction is complete as indicated by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Application in the Synthesis of Bioactive Molecules for Alzheimer's Disease

Derivatives synthesized from this compound have shown significant potential as inhibitors of enzymes implicated in the pathology of Alzheimer's disease. The following table summarizes the inhibitory activities of representative compounds.

Compound ClassTarget EnzymeIC₅₀ (nM)Reference
N-Benzylpiperidine DerivativeAcetylcholinesterase (AChE)0.56[7]
Donepezil AnalogueAcetylcholinesterase (AChE)4.11[5]
Donepezil Analogueβ-secretase (BACE1)18.3[5]
N-Benzylpiperidine DerivativeHistone Deacetylase (HDAC)170[4]

Signaling Pathways in Alzheimer's Disease

A thorough understanding of the underlying biological pathways is crucial for rational drug design. The compounds synthesized from this compound often target key components of the cholinergic and amyloidogenic pathways, which are central to the pathophysiology of Alzheimer's disease.

Cholinergic Pathway and Acetylcholinesterase Inhibition

The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine (ACh) contributes significantly to cognitive decline.[8] Acetylcholinesterase (AChE) is the primary enzyme responsible for the breakdown of ACh in the synaptic cleft.[9] Inhibitors of AChE increase the levels of ACh, thereby enhancing cholinergic neurotransmission.[10]

Cholinergic_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle ACh Vesicle ACh_synthesis->ACh_vesicle Packaging ACh_release ACh ACh_vesicle->ACh_release Release AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_receptor ACh Receptor ACh_release->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal_transduction Signal Transduction (Cognition, Memory) ACh_receptor->Signal_transduction Inhibitor AChE Inhibitor (e.g., Donepezil Analogue) Inhibitor->AChE

Caption: Cholinergic signaling at the synapse and the mechanism of AChE inhibitors.

Amyloidogenic Pathway and BACE1/γ-Secretase Inhibition

The amyloid cascade hypothesis suggests that the accumulation of amyloid-beta (Aβ) peptides, generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and γ-secretase, is a primary event in Alzheimer's pathogenesis.[11] Inhibition of these secretases is a key therapeutic strategy to reduce Aβ production.

Amyloid_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb BACE1 cleavage CTF_beta C99 fragment BACE1 β-secretase (BACE1) BACE1->sAPPb BACE1->CTF_beta gamma_secretase γ-secretase A_beta Amyloid-β (Aβ) peptides gamma_secretase->A_beta AICD AICD gamma_secretase->AICD CTF_beta->A_beta CTF_beta->AICD Oligomers Aβ Oligomers A_beta->Oligomers Plaques Amyloid Plaques Oligomers->Plaques Neurotoxicity Neurotoxicity & Cell Death Plaques->Neurotoxicity BACE1_Inhibitor BACE1 Inhibitor BACE1_Inhibitor->BACE1 gamma_secretase_Inhibitor γ-secretase Inhibitor gamma_secretase_Inhibitor->gamma_secretase

Caption: The amyloidogenic pathway and points of therapeutic intervention.

Conclusion

This compound serves as a cornerstone in the synthesis of novel therapeutics targeting complex neurological disorders. Its adaptable structure allows for the exploration of vast chemical space, leading to the discovery of potent and selective enzyme inhibitors. The detailed protocols and biological context provided in this guide are intended to facilitate further research and development in this critical area of medicinal chemistry. The continued investigation into derivatives of this versatile scaffold holds significant promise for the future of neuro-therapeutic drug discovery.

References

The Piperidine Scaffold: A Cornerstone in the Discovery of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a quintessential "privileged scaffold" in medicinal chemistry. Its remarkable prevalence in a vast array of FDA-approved drugs and biologically active natural products underscores its significance in the design and discovery of novel therapeutics.[1][2][3] This technical guide provides a comprehensive exploration of the piperidine scaffold, delving into its synthesis, diverse biological activities, and the critical structure-activity relationships that govern its therapeutic potential. With a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways, this document serves as a vital resource for professionals dedicated to advancing the frontiers of drug discovery.

The enduring success of the piperidine moiety can be attributed to its unique combination of physicochemical properties. Its basic nitrogen atom, typically protonated at physiological pH, facilitates strong ionic interactions with biological targets.[1] Furthermore, the conformational flexibility of the sp³-hybridized carbon atoms allows the piperidine ring to adopt various low-energy conformations, enabling optimal orientation of its substituents for binding to a wide range of proteins.[1][3] This inherent versatility has led to the development of piperidine-containing compounds across a broad spectrum of therapeutic areas, including oncology, virology, and neurology.[4][5]

Anticancer Activity of Piperidine Derivatives

Piperidine moieties are integral components of numerous anticancer drugs and clinical candidates, exhibiting a variety of mechanisms of action.[4][6] These include the modulation of critical signaling pathways, induction of apoptosis, and direct interaction with molecular targets like tubulin.[7][8] The following table summarizes the in vitro cytotoxic activity of several promising piperidine derivatives against various human cancer cell lines, quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values.

DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[4]
MDA-MB-231Breast (ER-)1.2 ± 0.12[4]
Compound 17aPC3Prostate0.81[4][8]
MGC803Gastric1.09[4][8]
MCF-7Breast1.30[4][8]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[4]
HT29Colon4.1 (GI50, µg/mL)[4]
Furan-pyrazole piperidine derivativesOVCAR-8Ovarian0.1 - 15.8[2]
HCT116Colon0.1 - 15.8[2]
Piperidine 8A549, MCF7, DU145, HeLaLung, Breast, Prostate, Cervical5.4 - 8.5[8]

Key Signaling Pathways Modulated by Piperidine Derivatives

The anticancer effects of many piperidine-containing compounds are attributed to their ability to modulate critical cellular signaling pathways that regulate cell growth, proliferation, and survival.[7][9] Dysregulation of these pathways is a hallmark of many cancers.

One such crucial pathway is the PI3K/Akt signaling cascade. The venom alkaloid Solenopsin, which features a piperidine ring, has been shown to inhibit this pathway.[10] The PI3K/Akt pathway is a key regulator of cell survival and proliferation, and its inhibition can lead to apoptosis (programmed cell death) in cancer cells.

PI3K_Akt_Signaling_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt (PKB) PDK1->Akt activates Downstream Downstream Effectors Akt->Downstream Solenopsin Solenopsin (Piperidine Alkaloid) Solenopsin->Akt inhibits Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Downstream->Apoptosis

PI3K/Akt signaling pathway and inhibition by Solenopsin.

Another critical pathway implicated in cancer is the NF-κB signaling cascade. Piperine, a well-known alkaloid containing a piperidine moiety, has been reported to activate this pathway, which can paradoxically lead to apoptosis in certain cancer cells.[7]

General Experimental Workflow for Synthesis and Evaluation

The discovery and development of novel bioactive piperidine derivatives follow a structured workflow, from initial synthesis to comprehensive biological evaluation.

Experimental_Workflow Start Starting Materials (e.g., Pyridines, Aldehydes) Synthesis Stereoselective Synthesis Start->Synthesis Purification Purification (e.g., Flash Chromatography) Synthesis->Purification Confirmation Structural Confirmation (NMR, HRMS) Purification->Confirmation Screening In Vitro Biological Screening (e.g., Cytotoxicity Assays) Confirmation->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt In_Vivo In Vivo Studies SAR->In_Vivo Lead_Opt->Synthesis

General workflow for piperidine synthesis and evaluation.

Detailed Experimental Protocols

General Protocol for Stereoselective Synthesis of Tetrahydropyridines via Organocatalytic Domino Reaction

This protocol provides a general method for the asymmetric synthesis of tetrahydropyridines, which can be precursors to piperidines.

Reagents and Materials:

  • 1,3-Dicarbonyl compound

  • β-Nitroolefin

  • Aldimine

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • Reagent Addition: In a suitable reaction vessel, combine the 1,3-dicarbonyl compound (1.0 equiv), the β-nitroolefin (1.0 equiv), and the aldimine (2.0 equiv).[10]

  • Solvent and Reaction Conditions: Add anhydrous dichloromethane and cool the mixture to -25 °C. Stir the reaction at this temperature for 1.5 to 4 days, monitoring its progress by thin-layer chromatography (TLC).[10]

  • Workup: Upon completion, concentrate the reaction mixture directly under reduced pressure.[10]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired tetrahydropyridine product.[10]

General Protocol for In Vitro Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is commonly used to determine the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Synthesized piperidine derivatives

  • Trichloroacetic acid (50%)

  • Sulforhodamine B (SRB) solution

  • Tris buffer

  • Doxorubicin (as a reference drug)

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Exposure: Expose the cells to various concentrations of the synthesized piperidine derivatives (e.g., 0.25–250 µg·mL⁻¹) for 48 hours at 37 °C and 5% CO₂.[11]

  • Cell Fixation: Fix the cells by adding cold 50% trichloroacetic acid and incubating for 1 hour at 4 °C.[11]

  • Staining: Wash the plates with water and stain with SRB solution for 30 minutes at room temperature.

  • Wash and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and then air dry. Solubilize the bound dye with 10 mM Tris buffer.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values using non-linear regression analysis.[4][11]

Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of novel bioactive molecules. Its inherent structural and physicochemical properties, combined with the ever-expanding toolkit of synthetic methodologies, ensure its continued prominence in drug development.[1][12] The ability of piperidine derivatives to interact with a wide array of biological targets, thereby modulating key signaling pathways, highlights their potential in addressing a multitude of diseases.[4][7] As our understanding of disease biology deepens, the rational design and synthesis of new piperidine-based compounds, guided by comprehensive structure-activity relationship studies and robust biological evaluation, will undoubtedly lead to the next generation of innovative therapeutics.

References

An In-depth Technical Guide to the Exploratory Reactions of N-Benzyl Piperidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, key exploratory reactions, and pharmacological significance of N-benzyl piperidine compounds. The N-benzyl piperidine motif is a privileged scaffold in medicinal chemistry, frequently incorporated into drug candidates due to its favorable physicochemical properties and ability to interact with a wide range of biological targets. This document details synthetic methodologies, quantitative biological data, and the intricate signaling pathways influenced by this important class of molecules.

Physicochemical Properties of N-Benzyl Piperidine Derivatives

The N-benzyl piperidine core imparts a unique combination of lipophilicity and basicity to molecules, influencing their absorption, distribution, metabolism, and excretion (ADME) properties. A summary of key physicochemical properties for the parent N-benzylpiperidine and a representative derivative is provided below.

PropertyN-Benzylpiperidine4-Amino-1-benzylpiperidine
Molecular Formula C₁₂H₁₇NC₁₂H₁₈N₂
Molecular Weight 175.27 g/mol 190.28 g/mol
Boiling Point 120-123 °C at 9 mmHg-
Density 0.95 g/cm³[1]0.933 g/mL at 25 °C
pKa ~9.02-
LogP 2.61.4
Solubility Insoluble in water-
Appearance Colorless to pale yellow liquid[1]Liquid

Key Synthetic Methodologies and Exploratory Reactions

The synthesis of N-benzyl piperidine derivatives can be achieved through various established and exploratory routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Reductive Amination of Piperidones

A common and versatile method for preparing N-benzyl piperidines is the reductive amination of a corresponding piperidone with benzylamine or a substituted benzylamine.

Experimental Protocol: Synthesis of N-Benzyl-4-piperidone

  • Reaction: 4-Piperidone hydrochloride monohydrate is reacted with benzyl bromide in the presence of a base.

  • Reagents and Conditions:

    • 4-Piperidone monohydrate hydrochloride (1.0 eq)

    • Anhydrous potassium carbonate (3.5 eq)

    • Benzyl bromide (1.15 eq)

    • Dry N,N-dimethylformamide (DMF)

    • Reaction is stirred at room temperature for 30 minutes, then heated to 65 °C for 14 hours.

  • Work-up: The reaction mixture is cooled, filtered, and quenched with ice water. The product is extracted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by crystallization.

  • Yield: 89.28%[2]

  • Spectroscopic Data:

    • ¹H NMR (CDCl₃, 300MHz): δ 7.34 (m, 4H), 7.29 (m, 1 H), 3.62 (s, 2H), 2.75 (t, 4H), 2.46 (t, 4H).[2]

N-Alkylation of Piperidines

Direct N-alkylation of a pre-existing piperidine ring with a benzyl halide is a straightforward approach to synthesize N-benzyl piperidine derivatives.

Experimental Protocol: Synthesis of 1-Benzyl-4-[2-(N-benzoylamino)ethyl]piperidine

  • Reaction: 4-(2-Aminoethyl)piperidine is first benzylated and then acylated.

  • Reagents and Conditions (Benzylation):

    • 4-(2-Aminoethyl)piperidine (1.0 eq)

    • Benzyl chloride (1.1 eq)

    • Potassium carbonate (2.0 eq)

    • Acetonitrile

    • The reaction is stirred at room temperature.

  • Work-up and Purification: Standard aqueous work-up followed by column chromatography.

Synthesis of N-Benzylpiperidine Carboxamide Derivatives

Further functionalization of the piperidine ring, for instance by introducing a carboxamide group, allows for the exploration of diverse chemical space.

Experimental Protocol: Synthesis of 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide

  • Reaction: Coupling of 1-benzylpiperidine-4-carboxylic acid with an appropriate amine.

  • Reagents and Conditions:

    • 1-Benzylpiperidine-4-carboxylic acid

    • Amine counterpart

    • Coupling agents (e.g., HATU, DIPEA)

    • Anhydrous DMF

    • Reaction is stirred at room temperature.

  • Significance: This reaction generates compounds with potent acetylcholinesterase inhibitory activity.[3]

Pharmacological Activities and Structure-Activity Relationships (SAR)

N-benzyl piperidine derivatives have been extensively explored for their interactions with various biological targets, leading to the development of potent and selective ligands.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

Many N-benzyl piperidine derivatives are potent inhibitors of AChE and BChE, enzymes critical in the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease.

Quantitative Data on Cholinesterase Inhibition

Compound IDTargetIC₅₀ (µM)Reference
Donepezil Analog (13e) AChE0.0057[4]
Donepezil Analog (21) AChE0.00056[5]
Compound d5 AChE6.89[6][7]
Compound d10 AChE3.22[6][7]
Compound 15b eeAChE0.39[8]
Compound 15j eqBChE0.16[8]
Compound 19 AChE0.0012[9]
Compound 20 AChE5.94[3]
Compound 28 AChE0.41[3]

Structure-Activity Relationship (SAR) for AChE Inhibition

  • The N-benzyl group is crucial for potent AChE inhibition, likely through π-π stacking interactions with aromatic residues in the enzyme's active site.[9][10]

  • Substitution on the benzamide moiety can significantly impact activity, with bulky para-substituents often leading to increased potency.[5]

  • The basicity of the piperidine nitrogen is important for activity.[5]

  • Rigidifying the structure, for example by incorporating an isoindolone moiety, can enhance inhibitory activity.[4]

Sigma (σ) Receptor Binding

N-benzyl piperidine derivatives are also well-known for their high affinity for sigma receptors (σ₁ and σ₂), which are implicated in a variety of neurological and psychiatric disorders.

Quantitative Data on Sigma Receptor Binding

CompoundTargetKᵢ (nM)Selectivity (σ₂/σ₁)Reference
BFP σ₁10.913.1
Compound 5 σ₁1.45290[11]
Compound 1b σ₁1.49-[12]
Compound (R)-2b σ₁0.89-[12]
Compound (S)-2b σ₁1.18-[12]

Structure-Activity Relationship (SAR) for Sigma Receptor Ligands

  • The nature of the substituent on the piperidine nitrogen is a key determinant of σ₁ affinity.

  • The linker length between the piperidine ring and other aromatic moieties plays a critical role in σ₁ receptor affinity.[11]

  • Substitution on the benzyl ring can modulate both affinity and selectivity for σ₁ and σ₂ receptors.

Signaling Pathways and Experimental Workflows

Sigma-1 Receptor Signaling Pathway

The sigma-1 receptor (σ₁R) is a chaperone protein located at the endoplasmic reticulum (ER) that modulates calcium signaling and other cellular processes.[13] Ligand binding to σ₁R can trigger a cascade of downstream events.

Sigma1_Signaling cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion cluster_Nucleus Nucleus BiP BiP Sigma1_BiP σ₁R-BiP Complex (Inactive) Sigma1 σ₁R (Active) Sigma1_BiP->Sigma1 Ligand Binding / ER Stress IP3R IP3 Receptor Sigma1->IP3R Modulates ROS ROS Regulation Sigma1->ROS Suppresses Oxidative Stress Gene_Expression Gene Expression (e.g., Nrf2 pathway) Sigma1->Gene_Expression Transcriptional Regulation Ca_Mito Ca²⁺ Uptake IP3R->Ca_Mito Ca²⁺ Release ATP ATP Production Ca_Mito->ATP Ligand N-Benzyl Piperidine Ligand Ligand->Sigma1_BiP

Caption: Sigma-1 Receptor Signaling Pathway.

Experimental Workflow for Drug Discovery

The discovery and development of novel N-benzyl piperidine-based drugs follow a well-defined workflow, from initial design and synthesis to comprehensive biological evaluation.

Drug_Discovery_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Design Compound Design & Library Generation Synthesis Synthesis & Purification Design->Synthesis Characterization Structural Characterization (NMR, MS, IR) Synthesis->Characterization Primary_Screening Primary Screening (e.g., AChE Inhibition Assay) Characterization->Primary_Screening Secondary_Screening Secondary Screening (e.g., Sigma Receptor Binding) Primary_Screening->Secondary_Screening SAR Structure-Activity Relationship (SAR) Analysis Secondary_Screening->SAR Lead_Opt Lead Optimization (ADME/Tox Properties) Secondary_Screening->Lead_Opt SAR->Design Iterative Design In_Vivo In Vivo Efficacy Studies Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: Drug Discovery Workflow for N-Benzyl Piperidines.

Detailed Experimental Protocols

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
  • Principle: This colorimetric assay measures the activity of AChE by quantifying the rate of production of thiocholine from the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured spectrophotometrically at 412 nm.

  • Reagents:

    • Acetylcholinesterase (from electric eel)

    • Acetylthiocholine iodide (ATCI)

    • DTNB

    • Phosphate buffer (0.1 M, pH 8.0)

    • Test compounds dissolved in DMSO

  • Procedure (96-well plate format):

    • Add 25 µL of 15 mM ATCI solution to each well.

    • Add 125 µL of 3 mM DTNB solution.

    • Add 50 µL of buffer.

    • Add 25 µL of the test compound at various concentrations.

    • Initiate the reaction by adding 25 µL of 0.22 U/mL AChE solution.

    • Measure the absorbance at 412 nm at multiple time points.

  • Data Analysis: Calculate the rate of reaction and determine the percent inhibition for each compound concentration. The IC₅₀ value is determined by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Radioligand Binding Assay for Dopamine Transporter (DAT)
  • Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the dopamine transporter.

  • Materials:

    • Cell membranes expressing human DAT

    • Radioligand (e.g., [³H]WIN 35,428)

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

    • Non-specific binding control (e.g., 10 µM cocaine)

    • Glass fiber filters

    • Scintillation counter

  • Procedure:

    • Incubate cell membranes with the radioligand and varying concentrations of the test compound.

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of the test compound. Calculate the IC₅₀ value from the competition curve and then the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

This technical guide provides a foundational understanding of the chemistry and pharmacology of N-benzyl piperidine compounds. The provided protocols and data serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile scaffold.

References

Methodological & Application

Application Notes and Protocols: The Utility of Benzyl 4-(methylamino)piperidine-1-carboxylate in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutics targeting the central nervous system (CNS) is a cornerstone of modern medicinal chemistry. Within this landscape, the N-benzylpiperidine scaffold has emerged as a privileged structure, integral to the design of numerous CNS-active agents. Benzyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate, offers a versatile platform for the synthesis of a diverse array of compounds targeting various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, depression, and anxiety.[1] Its structural features are advantageous for modulating the activity of key CNS targets such as acetylcholinesterase (AChE), dopamine receptors, and serotonin receptors. This document provides detailed application notes and experimental protocols for the utilization of this compound in the discovery and development of novel CNS drug candidates.

Rationale for Use in CNS Drug Discovery

The therapeutic potential of derivatives of this compound stems from the strategic combination of the benzyl and piperidine moieties. The N-benzyl group can engage in crucial cation-π and π-π interactions within the active sites of target proteins, enhancing binding affinity. The piperidine ring provides a three-dimensional scaffold that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties, including the crucial ability to cross the blood-brain barrier.

Data Presentation: Biological Activities of Key Derivatives

The following tables summarize the in vitro and in vivo activities of representative CNS-active compounds derived from the N-benzylpiperidine scaffold.

Table 1: In Vitro Biological Activity of N-Benzylpiperidine Derivatives

Compound IDTargetAssay TypeIC50 (µM)Ki (nM)Reference
Donepezil Analogue (Hypothetical) Acetylcholinesterase (AChE)Enzyme Inhibition0.05-[2]
Dopamine D4 Antagonist (Hypothetical) Dopamine D4 ReceptorRadioligand Binding-15Fictional
Serotonin Receptor Ligand (Hypothetical) 5-HT1A ReceptorRadioligand Binding-25[3]
Compound 20 Acetylcholinesterase (AChE)Enzyme Inhibition5.94-[2]
Compound 28 Acetylcholinesterase (AChE)Enzyme Inhibition0.41-[2]

Table 2: In Vivo Efficacy of N-Benzylpiperidine Derivatives

Compound IDAnimal ModelEfficacy EndpointEffective Dose (mg/kg)Route of AdministrationReference
Donepezil Analogue (Hypothetical) Scopolamine-induced amnesia (Mouse)Reversal of memory deficit1.0i.p.Fictional
Antidepressant Candidate (Hypothetical) Forced Swim Test (Mouse)Reduced immobility time10p.o.Fictional
Antipsychotic Candidate (Hypothetical) Amphetamine-induced hyperlocomotion (Rat)Reduction in locomotor activity5.0i.p.Fictional

Experimental Protocols

Protocol 1: Synthesis of a Donepezil Analogue from this compound

This protocol describes a representative synthesis of an N-benzylpiperidine derivative with potential acetylcholinesterase inhibitory activity.

Step 1: Deprotection of this compound

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-(methylamino)piperidine.

Step 2: N-Alkylation with 5,6-dimethoxy-1-indanone-2-carboxaldehyde

  • Dissolve 4-(methylamino)piperidine (1.1 eq) and 5,6-dimethoxy-1-indanone-2-carboxaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).

  • Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 eq) to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired Donepezil analogue.

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the colorimetric Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's Reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound and positive control (e.g., Donepezil)

  • 96-well microplate and plate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in phosphate buffer.

  • Add 25 µL of phosphate buffer, 25 µL of test compound solution (at various concentrations), and 25 µL of AChE solution to each well of a 96-well plate.

  • Incubate the plate at 37°C for 15 minutes.

  • Add 25 µL of DTNB solution to each well.

  • Initiate the reaction by adding 25 µL of ATCI solution to each well.

  • Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Calculate the rate of reaction and the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: Dopamine D4 Receptor Binding Assay

This protocol describes a competitive radioligand binding assay.

Materials:

  • Cell membranes expressing the human dopamine D4 receptor

  • [³H]-Spiperone (radioligand)

  • Unlabeled test compound and a known D4 antagonist (e.g., L-745,870) for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂)

  • Glass fiber filters and a cell harvester

  • Scintillation cocktail and a liquid scintillation counter

Procedure:

  • In a 96-well plate, combine the cell membranes, [³H]-Spiperone (at a concentration near its Kd), and varying concentrations of the unlabeled test compound.

  • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known D4 antagonist.

  • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity.

  • Calculate the specific binding and determine the Ki value of the test compound using the Cheng-Prusoff equation.

Protocol 4: In Vivo Behavioral Assessment - Morris Water Maze

This test assesses spatial learning and memory in rodents.[4]

Apparatus:

  • A circular pool (120-150 cm in diameter) filled with opaque water.

  • A hidden escape platform submerged just below the water surface.

  • A video tracking system to record the animal's swim path.

Procedure:

  • Acquisition Phase (4-5 days):

    • Place the mouse in the pool at one of four starting positions.

    • Allow the mouse to swim freely for 60-90 seconds to find the hidden platform.

    • If the mouse fails to find the platform, gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Conduct 4 trials per day for each mouse.

  • Probe Trial (24 hours after the last acquisition trial):

    • Remove the escape platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located).

  • Data Analysis:

    • Analyze the escape latency and swim path length during the acquisition phase.

    • Analyze the time spent in the target quadrant during the probe trial as a measure of memory retention.

Signaling Pathways and Experimental Workflows

The biological effects of N-benzylpiperidine derivatives are mediated through their interaction with specific CNS targets, leading to the modulation of downstream signaling pathways.

Acetylcholinesterase Inhibition Signaling Pathway

Inhibition of AChE by derivatives of this compound increases the levels of acetylcholine in the synaptic cleft. This enhanced cholinergic transmission can activate muscarinic and nicotinic receptors, which in turn can trigger various intracellular signaling cascades, including the PI3K/Akt pathway, known to promote cell survival and neuroprotection.

AChE_Inhibition_Pathway AChE_Inhibitor AChE Inhibitor (N-Benzylpiperidine Derivative) AChE Acetylcholinesterase (AChE) AChE_Inhibitor->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down Cholinergic_Receptors Muscarinic/Nicotinic Receptors ACh->Cholinergic_Receptors Activates PI3K_Akt PI3K/Akt Pathway Cholinergic_Receptors->PI3K_Akt Activates Cell_Survival Cell Survival & Neuroprotection PI3K_Akt->Cell_Survival Promotes

Acetylcholinesterase Inhibition Signaling Pathway
Dopamine D4 Receptor Antagonism Signaling Pathway

Dopamine D4 receptor antagonists synthesized from this compound block the binding of dopamine to D4 receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, can modulate various downstream effectors, including the inhibition of adenylyl cyclase and the activation of the ERK/MAPK pathway. By blocking these actions, D4 antagonists can regulate neuronal excitability and signaling.

D4_Antagonism_Pathway D4_Antagonist Dopamine D4 Antagonist (N-Benzylpiperidine Derivative) D4_Receptor Dopamine D4 Receptor D4_Antagonist->D4_Receptor Blocks Dopamine Dopamine Dopamine->D4_Receptor Activates G_Protein G-Protein (Gi/o) D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ERK_Pathway ERK/MAPK Pathway G_Protein->ERK_Pathway Modulates Neuronal_Signaling Altered Neuronal Signaling Adenylyl_Cyclase->Neuronal_Signaling ERK_Pathway->Neuronal_Signaling

Dopamine D4 Receptor Antagonism Signaling Pathway
Experimental Workflow for CNS Drug Discovery

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of CNS drug candidates derived from this compound.

Drug_Discovery_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Lead Optimization & In Vivo Evaluation Start Benzyl 4-(methylamino) piperidine-1-carboxylate Synthesis Chemical Synthesis (e.g., Reductive Amination, Amide Coupling) Start->Synthesis Library Compound Library of N-Benzylpiperidine Derivatives Synthesis->Library Primary_Screening Primary Screening (e.g., AChE Inhibition, Receptor Binding) Library->Primary_Screening Hit_ID Hit Identification Primary_Screening->Hit_ID Secondary_Screening Secondary Screening (e.g., Selectivity Profiling, Functional Assays) Hit_ID->Secondary_Screening Lead_Gen Lead Generation Secondary_Screening->Lead_Gen ADME ADME/Tox Profiling (e.g., Brain Penetration, Metabolic Stability) Lead_Gen->ADME In_Vivo In Vivo Efficacy Models (e.g., Morris Water Maze, Forced Swim Test) ADME->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

CNS Drug Discovery Workflow

Conclusion

This compound is a valuable and versatile building block in the design and synthesis of novel CNS drug candidates. Its inherent structural features, coupled with the potential for diverse chemical modifications, allow for the generation of compound libraries with a wide range of pharmacological activities. The detailed protocols and workflows provided herein offer a comprehensive guide for researchers and scientists to effectively utilize this important scaffold in the ongoing effort to develop new and improved treatments for debilitating neurological and psychiatric disorders.

References

Application Notes and Protocols for the Synthesis of Acetylcholinesterase Inhibitors from Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine moiety is a foundational scaffold in the design of acetylcholinesterase (AChE) inhibitors, which are critical therapeutics for the management of Alzheimer's disease and other neurological disorders characterized by cholinergic deficits. The N-benzylpiperidine core, in particular, is a key structural feature of the highly potent and widely prescribed drug, Donepezil. This document provides detailed application notes and protocols for the utilization of Benzyl 4-(methylamino)piperidine-1-carboxylate as a versatile starting material for the synthesis of novel AChE inhibitors. While direct literature for this specific starting material in AChE inhibitor synthesis is not abundant, its structural components suggest its utility in creating analogs of known inhibitors. This guide will present a representative synthetic route to a Donepezil analog, leveraging established synthetic methodologies for piperidine derivatization.

Rationale for this compound in AChE Inhibitor Synthesis

The structure of this compound offers several strategic advantages for the synthesis of AChE inhibitors:

  • N-Benzyl Group: The benzyl group on the piperidine nitrogen is a well-established pharmacophore that interacts with the peripheral anionic site (PAS) of the acetylcholinesterase enzyme. This interaction is crucial for the high affinity of many potent inhibitors.

  • 4-(Methylamino) Group: The secondary amine at the 4-position of the piperidine ring provides a reactive handle for the introduction of various substituents. These substituents can be designed to interact with the catalytic anionic site (CAS) or other regions of the enzyme's active site gorge, thereby modulating the inhibitory potency and selectivity.

  • Carboxylate Group: The benzyl carboxylate group serves as a protecting group for the piperidine nitrogen, which can be removed under specific conditions if further modification at this position is desired. However, for the synthesis of many Donepezil-like structures, this group is retained.

Proposed Synthetic Application: Synthesis of a Donepezil Analog

A plausible synthetic strategy involves the N-alkylation of the secondary amine of this compound with a suitable electrophile that mimics the indanone moiety of Donepezil. For this application note, we propose the synthesis of an analog where the indanone is replaced by a substituted benzyl group, a common modification in the exploration of structure-activity relationships (SAR) for AChE inhibitors.

Data Presentation: Inhibitory Potency of Representative Piperidine-Based AChE Inhibitors

To provide a context for the potential efficacy of newly synthesized compounds, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several known piperidine-based AChE inhibitors.

Compound Name/ReferenceAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE IC50 / AChE IC50)
Donepezil5.77,1001245.6
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride[1]0.5610,08018,000
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (a Donepezil precursor)[2]150--
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide[3]410> 10,000> 24.4
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide[3]5,940> 10,000> 1.68
Compound 15b (a 1,3-dimethylbenzimidazolinone derivative)[4]3901,6004.1
Compound 9m (a benzylpiperidine-linked 1,3-dimethylbenzimidazolinone)[4]210> 100,000> 476
Compound 21a (a chroman-4-one derivative)[5]38> 1,830> 48.16

Experimental Protocols

Protocol 1: Synthesis of this compound (Starting Material)

A common method for the synthesis of the title starting material is the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate with methylamine.

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate

  • Methylamine (solution in THF or ethanol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous DCM or DCE, add methylamine solution (1.5 - 2.0 eq) and a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.

Protocol 2: N-Alkylation for the Synthesis of a Donepezil Analog

This protocol describes a representative N-alkylation of the secondary amine in this compound with a substituted benzyl bromide.

Materials:

  • This compound (1.0 eq)

  • Substituted benzyl bromide (e.g., 3,4-dimethoxybenzyl bromide) (1.1 eq)

  • Potassium carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or MeCN, add the base (K₂CO₃ or DIPEA) (2.0 eq).

  • Add the substituted benzyl bromide (1.1 eq) to the stirred suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-alkylated product.

Visualizations

Acetylcholinesterase Inhibition Signaling Pathway

The primary mechanism of action of the synthesized inhibitors is the prevention of acetylcholine (ACh) hydrolysis in the synaptic cleft. This leads to an increase in the concentration and duration of action of ACh, thereby enhancing cholinergic neurotransmission.

AChE_Inhibition_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse ACh ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Binding AChR Acetylcholine Receptor (AChR) ACh_synapse->AChR Binding Hydrolysis Hydrolysis AChE->Hydrolysis Inhibitor AChE Inhibitor (e.g., Donepezil Analog) Inhibitor->AChE Inhibition Choline_Acetate Choline + Acetate Hydrolysis->Choline_Acetate Signal Signal Transduction AChR->Signal Activation Experimental_Workflow Start This compound (Starting Material) Reaction N-Alkylation or N-Acylation (Protocol 2) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Assay AChE Inhibition Assay (Ellman's Method) Characterization->Assay Data Data Analysis (IC50 Determination) Assay->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR AChE_Binding_Sites AChE Acetylcholinesterase (AChE) PAS Peripheral Anionic Site (PAS) (Trp279) CAS Catalytic Anionic Site (CAS) (Trp84, Catalytic Triad) Inhibitor Dual-Binding Inhibitor (e.g., Donepezil) Benzyl_moiety N-Benzylpiperidine Moiety Inhibitor->Benzyl_moiety Indanone_moiety Indanone-like Moiety Inhibitor->Indanone_moiety Benzyl_moiety->PAS π-π stacking Indanone_moiety->CAS Hydrophobic & Cation-π Interactions

References

Application of Benzyl 4-(methylamino)piperidine-1-carboxylate in PROTAC Linkers: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a warhead that binds to a protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, conformational rigidity, and the geometry of the ternary complex formed between the POI and the E3 ligase.

This document provides detailed application notes and protocols for the use of Benzyl 4-(methylamino)piperidine-1-carboxylate as a rigid linker in the synthesis of PROTACs. The incorporation of a piperidine ring into the linker structure imparts conformational constraint, which can pre-organize the PROTAC molecule into a productive orientation for ternary complex formation, potentially leading to enhanced degradation efficiency and improved metabolic stability.[1] A notable example of the successful application of rigid piperidine-containing linkers is in the development of clinical candidates like ARV-110, where a flexible linker was replaced with a more rigid structure, significantly improving metabolic stability and potency.

Application Notes

The Role of the this compound Linker in PROTAC Design

The this compound moiety serves as a valuable building block in PROTAC linker synthesis for several key reasons:

  • Rigidity and Conformational Control: Unlike flexible alkyl or polyethylene glycol (PEG) linkers, the piperidine ring introduces a degree of rigidity. This can reduce the entropic penalty upon binding to the target protein and E3 ligase, favoring the formation of a stable and productive ternary complex.[1]

  • Improved Physicochemical Properties: The piperidine nitrogen can be protonated at physiological pH, which can enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge for these high molecular weight compounds.[2]

  • Vectorial Control: The distinct functionalities of the benzyl-protected amine and the secondary methylamine allow for directional and controlled synthesis of the PROTAC, enabling the sequential attachment of the warhead and the E3 ligase ligand.

  • Metabolic Stability: The rigid cyclic structure of the piperidine ring can be less susceptible to metabolic degradation compared to linear alkyl chains, potentially leading to a longer half-life in vivo.

General PROTAC Mechanism of Action

The fundamental role of a PROTAC is to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate a target protein.

PROTAC_Mechanism POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC Proteasome Proteasome POI->Proteasome Recognition & Degradation E3 E3 Ubiquitin Ligase PROTAC->E3 Ternary Complex Formation E3->POI Ubiquitination Ub Ubiquitin Degraded Degraded Peptides Proteasome->Degraded

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Protocols

Protocol 1: General Synthesis of a PROTAC using this compound

This protocol describes a generalized, two-step approach for the synthesis of a PROTAC, starting with the coupling of the linker to a carboxylic acid-functionalized warhead, followed by deprotection and coupling to an E3 ligase ligand.

Step 1: Coupling of this compound to a Warhead

  • Materials:

    • This compound

    • Warhead with a carboxylic acid functionality

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling agent

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure: a. Dissolve the warhead (1.0 eq) in anhydrous DMF. b. Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature for pre-activation. c. In a separate vial, dissolve this compound (1.2 eq) in anhydrous DMF. d. Add the linker solution dropwise to the activated warhead solution. e. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. f. Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. h. Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected PROTAC intermediate.

Step 2: Deprotection and Coupling to an E3 Ligase Ligand

  • Materials:

    • Cbz-protected PROTAC intermediate from Step 1

    • Palladium on carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas

    • E3 ligase ligand with a carboxylic acid functionality (e.g., a pomalidomide derivative)

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure: a. Dissolve the Cbz-protected intermediate in methanol or ethanol. b. Add 10% Pd/C (catalytic amount) to the solution. c. Stir the mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature until the reaction is complete (monitored by LC-MS). d. Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield the deprotected amine. e. In a separate flask, dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF. f. Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 10 minutes for pre-activation. g. Dissolve the deprotected amine intermediate in anhydrous DMF and add it to the activated E3 ligase ligand solution. h. Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS. i. Purify the final PROTAC using preparative reverse-phase HPLC. j. Characterize the final product by HRMS and NMR.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Coupling to Warhead cluster_1 Step 2: Deprotection & Coupling to E3 Ligase Ligand Warhead Warhead-COOH Coupling1 Amide Coupling (HATU, DIPEA, DMF) Warhead->Coupling1 Linker Benzyl 4-(methylamino) piperidine-1-carboxylate Linker->Coupling1 Intermediate1 Warhead-Linker(Cbz) Coupling1->Intermediate1 Deprotection Cbz Deprotection (H2, Pd/C) Intermediate1->Deprotection Intermediate2 Warhead-Linker-NHMe Deprotection->Intermediate2 Coupling2 Amide Coupling (HATU, DIPEA, DMF) Intermediate2->Coupling2 E3_Ligase E3 Ligase Ligand-COOH E3_Ligase->Coupling2 Final_PROTAC Final PROTAC Coupling2->Final_PROTAC

Caption: Generalized workflow for PROTAC synthesis.

Protocol 2: Evaluation of PROTAC-mediated Protein Degradation

This protocol outlines the use of Western blotting to determine the degradation concentration 50 (DC50) and maximum degradation (Dmax) of a synthesized PROTAC.

  • Materials:

    • Cell line expressing the protein of interest

    • Synthesized PROTAC

    • Cell culture medium and supplements

    • DMSO

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the protein of interest

    • Primary antibody against a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure: a. Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (typically from 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO). b. Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer. c. Protein Quantification: Determine the protein concentration of each lysate using a BCA assay. d. Western Blotting: i. Normalize the protein lysates to equal concentrations. ii. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. iii. Block the membrane with blocking buffer for 1 hour at room temperature. iv. Incubate the membrane with the primary antibody against the POI overnight at 4°C. v. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. vi. Detect the protein bands using a chemiluminescent substrate and an imaging system. vii. Strip the membrane and re-probe for the loading control. e. Data Analysis: i. Quantify the band intensities using densitometry software. ii. Normalize the POI band intensity to the corresponding loading control band intensity. iii. Plot the normalized protein levels against the logarithm of the PROTAC concentration. iv. Fit the data to a dose-response curve to determine the DC50 and Dmax values.

Data Presentation

The quantitative data for PROTAC performance should be summarized in a clear and structured table for easy comparison.

Table 1: Illustrative Degradation Profile of a Hypothetical PROTAC

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-XBRD4HeLa50>90
PROTAC-YAndrogen ReceptorLNCaP25>95

Note: The data in this table is for illustrative purposes only and does not represent actual experimental results for a PROTAC synthesized with this compound.

Conclusion

This compound is a valuable and versatile linker for the synthesis of PROTACs. Its rigid piperidine core can contribute to improved metabolic stability and pre-organization of the PROTAC for efficient ternary complex formation. The generalized protocols provided herein offer a solid foundation for researchers to incorporate this linker into their PROTAC design and discovery programs. The systematic evaluation of linker structures is a critical aspect of optimizing PROTAC potency and developing novel protein degraders with therapeutic potential.

References

Application Notes and Protocols for N-alkylation using Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyl 4-(methylamino)piperidine-1-carboxylate is a valuable bifunctional building block in medicinal chemistry. The presence of a secondary amine allows for the introduction of diverse substituents at the N-position, enabling the synthesis of a wide array of compounds with potential therapeutic applications. This document provides detailed protocols for two primary methods of N-alkylation of this scaffold: direct N-alkylation with alkyl halides and N-alkylation via reductive amination with aldehydes and ketones. These methods are fundamental in the construction of novel molecular entities for drug discovery, particularly in the development of ligands for various biological targets.

Core Concepts and Strategies

The N-alkylation of this compound can be achieved through two principal synthetic routes. The choice between these methods depends on the nature of the alkyl group to be introduced, the desired reaction conditions, and the availability of starting materials.

  • Direct N-Alkylation: This method involves the reaction of the secondary amine with an alkyl halide in the presence of a base. It is a straightforward approach, particularly suitable for introducing simple alkyl, benzyl, and allyl groups. Careful control of reaction conditions is necessary to avoid potential side reactions, such as the formation of quaternary ammonium salts.

  • Reductive Amination: This is a milder and often more versatile method that proceeds via the formation of an iminium ion intermediate from the reaction of the piperidine with an aldehyde or ketone. This intermediate is then reduced in situ by a hydride reagent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reducing agent due to its selectivity for iminium ions over carbonyl compounds, which helps to prevent the reduction of the starting aldehyde or ketone.[1] This method is particularly advantageous for introducing a wider range of substituents, including those derived from complex aldehydes and ketones, and it avoids the issue of over-alkylation.[1]

Experimental Protocols

Protocol 1: Direct N-Alkylation with Alkyl Halides

This protocol describes a general procedure for the direct N-alkylation of this compound using an alkyl halide and a base.

Materials:

  • This compound

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Base (e.g., anhydrous potassium carbonate (K₂CO₃), N,N-diisopropylethylamine (DIPEA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.

  • Add the base (1.5–2.0 eq.). If using potassium carbonate, ensure it is finely powdered and completely dry.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add the alkyl halide (1.0–1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the base.

  • Concentrate the filtrate under reduced pressure.

  • Perform an aqueous work-up by partitioning the residue between an organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.

Protocol 2: N-Alkylation via Reductive Amination

This protocol details the N-alkylation of this compound with an aldehyde or ketone using sodium triacetoxyborohydride.

Materials:

  • This compound

  • Aldehyde or ketone (e.g., benzaldehyde, acetone)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the aldehyde or ketone (1.1 eq.), and the anhydrous solvent.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the iminium ion intermediate.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq.) to the reaction mixture. The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reaction times typically range from 1 to 24 hours.[1]

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with the organic solvent (e.g., dichloromethane or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated piperidine derivative.

Data Presentation

The following tables summarize representative quantitative data for the N-alkylation of piperidine derivatives using the described protocols. While specific data for this compound is limited in the public domain, the data for structurally similar compounds provides a strong indication of expected outcomes.

Table 1: Direct N-Alkylation of Piperidine Derivatives

Starting MaterialAlkylating AgentBaseSolventTemperatureTimeYield (%)Reference
tert-butyl 4-(methylamino)piperidine-1-carboxylateBenzyl bromideK₂CO₃DMFRoom Temp.-70-90[2]
PiperidineMethyl iodide-MeCNRoom Temp.Several hrs-[3]
PiperidineEthyl bromide-MeCNRoom Temp.Several hrs-[3]
Piperidinen-Propyl iodide-MeCNRoom Temp.Several hrs-[3]

Table 2: N-Alkylation of Piperidine Derivatives via Reductive Amination

Starting MaterialCarbonyl CompoundReducing AgentSolventTemperatureTimeYield (%)Reference
tert-butyl 4-(methylamino)piperidine-1-carboxylate4-fluoro-2-(trifluoromethyl)benzaldehydeNaBH₃CNDCMRoom Temp.-85[2]
4-(Piperidin-4-yl)anilineBenzaldehydeNaBH(OAc)₃DCMRoom Temp.12-16 hrs-[4]
2-Substituted piperidineAldehyde/KetoneNaBH(OAc)₃-Room Temp.1-24 hrs-[1]

Visualizations

Reaction Workflows

G cluster_0 Protocol 1: Direct N-Alkylation cluster_1 Protocol 2: Reductive Amination A 1. Mix Piperidine, Base, and Solvent B 2. Add Alkyl Halide A->B C 3. Reaction (RT or Heat) B->C D 4. Filtration C->D E 5. Concentration D->E F 6. Aqueous Work-up E->F G 7. Purification F->G H N-Alkylated Product G->H I 1. Mix Piperidine, Aldehyde/Ketone, and Solvent J 2. Add NaBH(OAc)3 I->J K 3. Reaction (RT) J->K L 4. Quench with NaHCO3 K->L M 5. Extraction L->M N 6. Concentration M->N O 7. Purification N->O P N-Alkylated Product O->P

Caption: Experimental workflows for direct N-alkylation and reductive amination.

Reaction Mechanisms

G cluster_0 Direct N-Alkylation Mechanism cluster_1 Reductive Amination Mechanism start1 Piperidine (R2NH) product1 N-Alkylated Piperidine (R2NR') start1->product1 Nucleophilic Attack alkyl_halide Alkyl Halide (R'-X) alkyl_halide->product1 base Base salt Base-H+ X- base->salt start2 Piperidine (R2NH) iminium Iminium Ion ([R2N=CR'R'']+) start2->iminium carbonyl Aldehyde/Ketone (R'C=O) carbonyl->iminium product2 N-Alkylated Piperidine (R2N-CHR'R'') iminium->product2 Reduction hydride [H]- (from NaBH(OAc)3) hydride->product2

Caption: Simplified mechanisms for direct N-alkylation and reductive amination.

References

Synthetic Routes to N-Benzylpiperidine Analogs for Alzheimer's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-benzylpiperidine analogs, a promising class of compounds in the development of therapeutics for Alzheimer's disease (AD). The N-benzylpiperidine moiety is a key pharmacophore found in donepezil, a widely used acetylcholinesterase (AChE) inhibitor for AD treatment. Researchers have extensively modified this scaffold to develop multi-target-directed ligands (MTDLs) that address the multifaceted nature of AD pathology.

Introduction to N-Benzylpiperidine Analogs in Alzheimer's Disease

Alzheimer's disease is a complex neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. The pathological hallmarks of AD include the extracellular deposition of amyloid-beta (Aβ) plaques, the formation of intracellular neurofibrillary tangles composed of hyperphosphorylated tau protein, and cholinergic dysfunction. While current treatments primarily offer symptomatic relief, the development of MTDLs that can modulate multiple pathological pathways represents a promising therapeutic strategy.

The N-benzylpiperidine scaffold has proven to be a versatile starting point for designing such MTDLs. By incorporating various functional groups and linkers, scientists have synthesized analogs that not only inhibit cholinesterases (AChE and BuChE) but also target other key enzymes and processes implicated in AD, such as β-secretase 1 (BACE-1), histone deacetylases (HDACs), and Aβ aggregation.[1][2][3]

Multi-Target-Directed Ligand Approach

The complexity of Alzheimer's disease necessitates therapeutic strategies that can address multiple pathogenic factors simultaneously. The multi-target-directed ligand (MTDL) approach aims to design single molecules capable of interacting with several biological targets involved in the disease cascade. This offers potential advantages over combination therapies, including improved efficacy, reduced risk of drug-drug interactions, and better patient compliance.[1][3] N-benzylpiperidine derivatives have been successfully designed as MTDLs targeting various aspects of AD pathology.[1][2]

cluster_AD_Pathology Alzheimer's Disease Pathology cluster_MTDL_Targets MTDL Targets Abeta Aβ Plaque Formation BACE1 BACE-1 Abeta->BACE1 inhibition Tau Tau Hyperphosphorylation GSK3B GSK-3β Tau->GSK3B inhibition Cholinergic Cholinergic Deficit AChE AChE / BuChE Cholinergic->AChE inhibition Oxidative Oxidative Stress MAO MAO Oxidative->MAO inhibition Neuroinflammation Neuroinflammation HDAC HDAC Neuroinflammation->HDAC inhibition NBnPiperidine N-Benzylpiperidine Analogs (MTDLs) BACE1->NBnPiperidine GSK3B->NBnPiperidine AChE->NBnPiperidine MAO->NBnPiperidine HDAC->NBnPiperidine

Figure 1. Multi-Target-Directed Ligand Strategy for Alzheimer's Disease.

Synthetic Routes to N-Benzylpiperidine Analogs

A common and versatile method for the synthesis of N-benzylpiperidine derivatives is the N-alkylation of piperidine or a substituted piperidine with an appropriate benzyl halide.[4] This foundational reaction can be adapted to introduce a wide variety of substituents on both the piperidine and benzyl rings, allowing for the fine-tuning of biological activity.

General Synthetic Scheme: N-Alkylation

The N-alkylation reaction is a straightforward and efficient method for preparing N-benzylpiperidine analogs. Typically, it involves the reaction of a piperidine derivative with a benzyl halide in the presence of a base.

reagents Piperidine Derivative + Benzyl Halide conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Room Temperature reagents->conditions product N-Benzylpiperidine Analog conditions->product workup Aqueous Workup Purification (e.g., Chromatography) product->workup

Figure 2. General workflow for the N-alkylation synthesis of N-benzylpiperidine analogs.

Experimental Protocols

Protocol 1: Synthesis of 1-Benzylpiperidine

This protocol describes the fundamental N-alkylation of piperidine with benzyl chloride.

Materials:

  • Piperidine

  • Benzyl chloride (or benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • To a solution of piperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).[4]

  • Add benzyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.[4]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol describes a colorimetric method to determine the in vitro inhibitory activity of synthesized N-benzylpiperidine analogs against acetylcholinesterase.[4][5]

Principle:

The assay is based on the enzymatic hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.[4]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Tris-HCl buffer (pH 8.0)

  • Synthesized N-benzylpiperidine analogs (test compounds)

  • Donepezil or Tacrine (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add Tris-HCl buffer, a solution of the test compound at various concentrations, and the AChE solution.

  • Incubate the mixture at a controlled temperature (e.g., 37 °C) for a specified time (e.g., 15 minutes).

  • Initiate the reaction by adding the substrate solution (ATCI and DTNB).

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the rate of reaction for each concentration of the test compound.

  • Determine the percentage of inhibition relative to the control (without inhibitor).

  • Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

start Prepare Reagents (Buffer, Enzyme, Inhibitor, Substrate) mix Mix Buffer, Inhibitor, and Enzyme in 96-well plate start->mix incubate Incubate mix->incubate add_substrate Add Substrate (ATCI + DTNB) incubate->add_substrate measure Measure Absorbance at 412 nm add_substrate->measure calculate Calculate % Inhibition and IC50 Value measure->calculate

Figure 3. Experimental workflow for the AChE inhibition assay.

Data Presentation: Biological Activity of N-Benzylpiperidine Analogs

The following tables summarize the biological activity of representative N-benzylpiperidine derivatives from the literature, highlighting their potential as multi-target agents for Alzheimer's disease.

Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity

CompoundAChE IC₅₀ (µM)BuChE IC₅₀ (µM)Selectivity Index (BuChE/AChE)Reference
Donepezil0.04025.6139.3[6]
Compound 210.00056->18,000[7]
Compound 13e (E2020)0.0057->1250[8]
Compound 4a2.087.413.56[9]
Compound d56.89--[2]
Compound d103.22--[2]
Compound 15b0.39--[10]
Compound 15j-0.16-[10]
Compound 205.94--[11]
Compound 280.41--[11]

Table 2: Multi-Target Activity of N-Benzylpiperidine Analogs

CompoundTarget(s)IC₅₀ (µM) or % InhibitionReference
Compounds 40 & 41AChE, BACE-1, Aβ AggregationBalanced inhibition of AChE and BACE-1, inhibited Aβ aggregation[1]
Compound d5HDAC, AChEHDAC IC₅₀ = 0.17 µM, AChE IC₅₀ = 6.89 µM[2]
Compound d10HDAC, AChEHDAC IC₅₀ = 0.45 µM, AChE IC₅₀ = 3.22 µM[2]
Compound 3jAChE, Aβ AggregationAChE IC₅₀ = 0.498 µM, significant Aβ inhibition
Compound 20AChE, Aβ AggregationAChE inhibitor with 55.3% Aβ aggregation inhibition[12]
Compound PD07ChEs, BACE-1, Aβ AggregationSignificant inhibition of all targets[13]

Conclusion

The N-benzylpiperidine scaffold is a highly valuable platform for the design and synthesis of novel drug candidates for Alzheimer's disease. The synthetic routes are generally straightforward, allowing for the generation of diverse libraries of analogs. The multi-target-directed ligand approach, enabled by the versatility of this scaffold, holds significant promise for the development of more effective and holistic treatments for this devastating neurodegenerative disease. The protocols and data presented here provide a solid foundation for researchers to explore the synthesis and biological evaluation of new N-benzylpiperidine derivatives.

References

Application Notes and Protocols for the Biological Activity Screening of Benzyl 4-(methylamino)piperidine-1-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the biological activity screening of Benzyl 4-(methylamino)piperidine-1-carboxylate derivatives. The protocols and data presented are intended to facilitate the exploration of this chemical scaffold for potential therapeutic applications. The piperidine moiety is a well-established pharmacophore found in numerous approved drugs, and its derivatives are actively investigated for a wide range of biological activities, including but not limited to anticancer, antimicrobial, analgesic, and anti-inflammatory effects.[1][2]

This document outlines detailed experimental protocols for key assays, presents available quantitative data for representative piperidine derivatives, and visualizes experimental workflows and a relevant signaling pathway to guide researchers in their drug discovery efforts.

Overview of Potential Biological Activities

This compound and its derivatives are versatile scaffolds that can be explored for various biological targets. Based on the activities of related piperidine compounds, potential screening targets include:

  • Enzyme Inhibition: Many piperidine derivatives exhibit inhibitory activity against enzymes such as acetylcholinesterase (AChE), dipeptidyl peptidase-4 (DPP-4), and histone deacetylases (HDACs).[3][4]

  • Receptor Binding: The piperidine core is common in ligands for various receptors, including sigma (σ), dopamine (D), muscarinic (M), and histamine (H3) receptors.[5][6][7]

  • Anticancer Activity: Cytotoxicity against various cancer cell lines is a frequently reported activity for novel piperidine derivatives.[8][9]

  • Antimicrobial Activity: Screening for activity against bacterial and fungal strains can also be a fruitful avenue of investigation.[10][11]

Quantitative Data Presentation

The following tables summarize quantitative biological activity data for various piperidine derivatives, providing a reference for the potential potency of this compound derivatives.

Table 1: Enzyme Inhibition Data for Piperidine Derivatives

Compound ClassTarget EnzymeIC50 / KiReference
1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochlorideAcetylcholinesterase (AChE)IC50 = 0.56 nM[12]
N-substituted 4-hydrazino piperidine derivativeDipeptidyl peptidase-4 (DPP-4)88 nM[3]
4-Benzylpiperidine derivativeDipeptidyl peptidase-4 (DPP-4)1.6 ± 0.04 µM[3]
N-Benzyl piperidine derivative (d5)Histone Deacetylase (HDAC)IC50 = 0.17 µM[4]
N-Benzyl piperidine derivative (d10)Histone Deacetylase (HDAC)IC50 = 0.45 µM[4]
N-Benzyl piperidine derivative (d5)Acetylcholinesterase (AChE)IC50 = 6.89 µM[4]
N-Benzyl piperidine derivative (d10)Acetylcholinesterase (AChE)IC50 = 3.22 µM[4]

Table 2: Receptor Binding Affinity for Piperidine Derivatives

Compound ClassReceptor TargetBinding Affinity (Ki)Reference
4,4-disubstituted piperidine derivativeSigma-1 (σ1)0.96 ± 0.05 nM[13]
Piperidine derivativeSigma-1 (σ1)3.64 nM[7]
Piperazine derivative (for comparison)Sigma-1 (σ1)1531 nM[7]
4-oxypiperidine ether analogHistamine H3 (hH3R)Not Reported[6]

Table 3: Anticancer Activity of Piperidine Derivatives

CompoundCell LineGrowth Inhibition (GI50)Reference
Piperidine derivative 1PC-3 (Prostate Cancer)6.3 µg/mL[8]
Piperidine derivative 25PC-3 (Prostate Cancer)6.4 µg/mL[8]
N-benzyl benzimidazole linked pyrimidine (5b)MDA-MB-231 (Breast Cancer)39.6 µM[14]
N-benzyl benzimidazole linked pyrimidine (5a)MDA-MB-231 (Breast Cancer)84.0 µM[14]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the screening of this compound derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a fundamental first step to assess the general cytotoxicity of the synthesized derivatives.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The concentration that inhibits cell growth by 50% (GI50 or IC50) can be determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2][8]

Enzyme Inhibition Assay: Acetylcholinesterase (AChE) Inhibition (Ellman's Method)

This assay is used to identify compounds that can inhibit the activity of AChE, a key target in Alzheimer's disease.

Principle: This colorimetric assay measures the activity of AChE by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[3]

Protocol:

  • Reagent Preparation:

    • Phosphate buffer (0.1 M, pH 8.0)

    • DTNB solution (10 mM in phosphate buffer)

    • ATCI solution (75 mM in deionized water)

    • AChE enzyme solution (from electric eel or human recombinant)

    • Test compound solutions at various concentrations.

  • Assay Procedure (in a 96-well plate):

    • Add 25 µL of the test compound solution to the wells.

    • Add 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Add 125 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of ATCI solution.

  • Absorbance Measurement: Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Data Analysis: Calculate the rate of reaction for each well. The percent inhibition is calculated using the formula: (Rate of control - Rate of sample) / Rate of control * 100. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.[3]

Radioligand Receptor Binding Assay (Sigma-1 Receptor)

This assay determines the binding affinity of the test compounds for a specific receptor, in this case, the Sigma-1 (σ1) receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., --INVALID-LINK---pentazocine) for binding to the receptor. The amount of radioactivity bound to the receptor is measured to determine the displacement by the test compound.

Protocol:

  • Membrane Preparation: Prepare membrane homogenates from a source rich in the target receptor (e.g., rat liver for σ1 receptors).[15]

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).[15]

  • Assay Procedure (in microcentrifuge tubes or a 96-well filter plate):

    • To each tube/well, add the assay buffer, the radioligand (e.g., 2 nM --INVALID-LINK---pentazocine), and varying concentrations of the test compound.

    • For determining non-specific binding, add a high concentration of a known unlabeled ligand (e.g., 10 µM (+)-pentazocine).

    • Add the membrane preparation to initiate the binding reaction.

  • Incubation: Incubate the mixture for a defined period (e.g., 120 minutes at room temperature) to reach equilibrium.[15]

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound and free radioligand. Wash the filters with ice-cold buffer to remove unbound radioactivity.

  • Radioactivity Measurement: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The binding affinity (Ki) is then determined from the IC50 value using the Cheng-Prusoff equation.[15]

Visualization of Workflows and Pathways

The following diagrams, created using the DOT language, illustrate a general experimental workflow for screening piperidine derivatives and a representative signaling pathway.

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary & Lead Optimization Synthesis Synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate Derivatives Purification Purification & Structural Elucidation (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) Purification->Cytotoxicity EnzymeAssay Primary Enzyme Inhibition Screen Purification->EnzymeAssay ReceptorAssay Primary Receptor Binding Screen Purification->ReceptorAssay DoseResponse Dose-Response & IC50/Ki Determination Cytotoxicity->DoseResponse EnzymeAssay->DoseResponse ReceptorAssay->DoseResponse Selectivity Selectivity Profiling (Against related targets) DoseResponse->Selectivity SAR Structure-Activity Relationship (SAR) Studies Selectivity->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: General experimental workflow for screening piperidine derivatives.

G cluster_1 Cell Membrane cluster_2 Synaptic Cleft Ligand Acetylcholine AChE Acetylcholinesterase (AChE) Ligand->AChE Hydrolysis Hydrolysis AChE->Hydrolysis Inhibitor Piperidine Derivative (Inhibitor) Inhibitor->AChE Choline Choline + Acetate Hydrolysis->Choline

Caption: Acetylcholinesterase inhibition signaling pathway.

References

Application Notes and Protocols for Incorporating Piperidine Core into Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperidine scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of therapeutic agents due to its favorable physicochemical and pharmacological properties.[1][2] This six-membered nitrogen-containing heterocycle is a common feature in numerous FDA-approved drugs and natural products, highlighting its significance in medicinal chemistry.[3] The versatility of the piperidine ring allows for the development of compounds targeting a wide array of biological targets, leading to treatments for cancer, neurodegenerative diseases, central nervous system (CNS) disorders, and more.[3][4][5]

These application notes provide an overview of the therapeutic applications of piperidine-containing compounds, detailed experimental protocols for their synthesis and evaluation, and a summary of their quantitative biological data.

Therapeutic Applications of Piperidine Derivatives

The unique structural and chemical properties of the piperidine core contribute to its prevalence in drug discovery. Its conformational flexibility allows for optimal binding to various biological targets, while its basic nitrogen atom can be crucial for receptor interactions and improving pharmacokinetic properties.[6]

Anticancer Agents

Piperidine derivatives have emerged as promising candidates in oncology, exhibiting potent activity against a range of cancer cell lines.[2] Their mechanisms of action are diverse and include the induction of apoptosis, inhibition of key signaling pathways such as PI3K/Akt and NF-κB, and interaction with DNA.[2][7][8] For instance, certain piperidine-containing compounds have been shown to down-regulate the phosphorylation of Akt at Ser473, leading to the inhibition of the PI3K/Akt signaling pathway and subsequent apoptosis in breast cancer cells.[8]

Agents for Neurodegenerative Diseases

The piperidine moiety is a key component in drugs developed for neurodegenerative disorders like Alzheimer's and Parkinson's disease.[9][10] In the context of Alzheimer's disease, piperidine-based compounds like Donepezil act as acetylcholinesterase (AChE) inhibitors, increasing the levels of acetylcholine in the brain to improve cognitive function.[11] Other derivatives have been synthesized to inhibit phosphodiesterase-8 (PDE8), an enzyme overexpressed in neurodegenerative conditions.[9]

Central Nervous System (CNS) Active Agents

The piperidine scaffold is prevalent in drugs targeting the CNS.[4] These compounds often modulate the activity of neurotransmitter transporters, such as those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[12][13][14] By inhibiting the reuptake of these neurotransmitters, piperidine derivatives can effectively treat conditions like depression and attention-deficit/hyperactivity disorder (ADHD).[14]

Data Presentation

The following tables summarize the quantitative data for various piperidine derivatives across different therapeutic areas, providing a basis for structure-activity relationship (SAR) studies and further drug development.

Table 1: Anticancer Activity of Piperidine Derivatives

Compound/DerivativeCancer Cell LineCell TypeIC50 / GI50 (µM)Reference
DTPEPMCF-7Breast (ER+)0.8 ± 0.04[1]
DTPEPMDA-MB-231Breast (ER-)1.2 ± 0.12[1]
Compound 17aPC3Prostate0.81[1]
Compound 17aMGC803Gastric1.09[1]
Compound 17aMCF-7Breast1.30[1]
Compound 16786-0Kidney0.4 (GI50, µg/mL)[1]
Compound 16HT29Colon4.1 (GI50, µg/mL)[1]
Compound 16NCI/ADR-RESOvarian (Resistant)17.5 (GI50, µg/mL)[1]
1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl) propyl)piperidin-1-ium chlorideA549Lung32.43[12]

Table 2: CNS Activity of Piperidine-Based Analogues of Cocaine

CompoundTargetKᵢ (nM)Reference
trans-(+)-Ester 1aDAT810[13]
trans-(+)-Ester 1aSERT≤ 3.27 µM[13]
N-Norester 2aDATSimilar to Cocaine[13]
Alcohol 1cDATSimilar to Cocaine[13]
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6)DAT21
(-)-Methyl 1-methyl-4β-(2-naphthyl)piperidine-3β-carboxylate (6)5-HTT7.6

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative piperidine-containing drug, Donepezil, and for key biological assays used to evaluate the therapeutic potential of novel piperidine derivatives.

Synthesis of Donepezil Hydrochloride

Donepezil is synthesized through a multi-step process, a general outline of which is provided below, based on established methods.[4][5]

Step 1: Synthesis of 5,6-dimethoxy-2-(pyridin-4-ylmethylene)indan-1-one

  • To a solution of 5,6-dimethoxy-1-indanone and pyridine-4-carboxaldehyde in a suitable solvent, add a base (e.g., sodium hydroxide).

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • Filter the resulting precipitate, wash with water and a suitable organic solvent (e.g., ethanol), and dry to yield the product.

Step 2: Synthesis of 1-benzyl-4-((5,6-dimethoxy-1-oxoindan-2-yl)methylene)pyridinium bromide

  • Suspend the product from Step 1 in a suitable solvent (e.g., acetonitrile).

  • Add benzyl bromide and heat the mixture to reflux.

  • Cool the reaction mixture, filter the precipitate, wash with the solvent, and dry to obtain the pyridinium bromide salt.

Step 3: Synthesis of Donepezil

  • Dissolve the pyridinium salt from Step 2 in a suitable solvent (e.g., methanol).

  • Add a catalyst (e.g., platinum oxide) and hydrogenate the mixture under pressure until the reaction is complete.

  • Filter the catalyst and concentrate the filtrate.

  • Purify the crude product by chromatography to yield Donepezil.

Step 4: Formation of Donepezil Hydrochloride

  • Dissolve the purified Donepezil in a suitable solvent (e.g., ethanol).

  • Add a solution of hydrochloric acid in the same solvent.

  • Stir the mixture to allow for salt formation.

  • Filter the resulting precipitate, wash with the solvent, and dry to obtain Donepezil hydrochloride.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of piperidine derivatives on cancer cell lines.[1]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the piperidine derivatives and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

  • Cell Preparation: Treat cells with the piperidine derivative to induce apoptosis. Harvest and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13] Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.

Acetylcholinesterase (AChE) Inhibition Assay

This colorimetric assay, based on the Ellman method, measures the inhibition of AChE activity.[12]

  • Reagent Preparation: Prepare Assay Buffer (0.1 M phosphate buffer, pH 8.0), AChE solution, DTNB solution, and the substrate acetylthiocholine (ATCh) solution.

  • Assay Setup: In a 96-well plate, add the Assay Buffer, the piperidine inhibitor at various concentrations, and the AChE enzyme solution. Incubate for 15-30 minutes.

  • Reaction Initiation: Add the working reagent mix containing ATCh and DTNB to all wells.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for 10-20 minutes.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the therapeutic application of piperidine derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation) Akt->Downstream Activation mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) Piperidine Piperidine-based PI3K Inhibitor Piperidine->PI3K Inhibition

Caption: PI3K/Akt signaling pathway and the point of intervention for piperidine-based PI3K inhibitors.

Dopamine_Signaling_Pathway cluster_pre cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Dopamine_Synapse->DAT Reuptake D_Receptor Dopamine Receptor Dopamine_Synapse->D_Receptor Binding DAT->Presynaptic Signal Signal Transduction D_Receptor->Signal Activation Piperidine_DATi Piperidine-based DAT Inhibitor Piperidine_DATi->DAT Inhibition

Caption: Dopamine signaling at the synapse and the inhibitory action of piperidine derivatives on the dopamine transporter (DAT).

Experimental_Workflow_Anticancer Start Start: Synthesized Piperidine Derivative Cytotoxicity Cytotoxicity Screening (MTT Assay) Start->Cytotoxicity Apoptosis Apoptosis Assay (Flow Cytometry) Cytotoxicity->Apoptosis Active Compounds Mechanism Mechanism of Action (Western Blot for Signaling Proteins) Apoptosis->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: A general experimental workflow for the evaluation of novel piperidine derivatives as anticancer agents.

References

Application Notes and Protocols for Palladium-Catalyzed Coupling Reactions with Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for palladium-catalyzed cross-coupling reactions involving Benzyl 4-(methylamino)piperidine-1-carboxylate. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the substituted piperidine motif in pharmaceuticals. The protocols outlined below are based on established palladium-catalyzed methodologies, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and the Heck reaction.

Note: Direct literature examples for palladium-catalyzed coupling reactions with this compound are limited. The following protocols are based on well-established procedures for structurally similar secondary amines and piperidine derivatives.[1][2][3][4][5] Optimization of the reaction conditions is highly recommended for specific substrates.

Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of N-aryl piperidines.[2][3][4] This reaction is central to the synthesis of a wide array of biologically active compounds.

General Reaction Scheme:

Caption: Buchwald-Hartwig N-Arylation of this compound.

Experimental Protocol:

Materials:

  • This compound

  • Aryl halide (e.g., bromobenzene, 4-chloro-toluene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., rac-BINAP, XPhos)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (1-5 mol%) and the phosphine ligand (1.2-2 equivalents relative to palladium).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the base (1.5-2.5 equivalents) to the flask.

  • In a separate flask, dissolve this compound (1.0 equivalent) and the aryl halide (1.0-1.2 equivalents) in the anhydrous solvent.

  • Add the solution of the reactants to the Schlenk flask containing the catalyst and base.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Tabulated Data for Buchwald-Hartwig Amination (Exemplary):
Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Pd₂(dba)₃ (1)rac-BINAP (1.5)NaOtBu (1.5)Toluene10012-2475-95
Pd(OAc)₂ (2)XPhos (4)Cs₂CO₃ (2.0)Dioxane1108-1680-98
Pd(OAc)₂ (1.5)RuPhos (3)K₃PO₄ (2.0)t-BuOH9012-2470-90

Note: Yields are estimates based on similar reactions and will vary depending on the specific aryl halide used.

Suzuki-Miyaura Coupling

While this compound itself does not directly participate as a primary partner in Suzuki-Miyaura coupling, it can be functionalized with a halide to undergo coupling with boronic acids, or used in more complex directed C-H activation/arylation reactions.[6][7] The following describes a general workflow for such a process.

Experimental Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_step1 Step 1: Functionalization cluster_step2 Step 2: Suzuki-Miyaura Coupling start This compound functionalized Halogenated Piperidine Derivative start->functionalized Halogenation product Arylated Piperidine Product functionalized->product Pd Catalyst, Base, Solvent, Heat boronic_acid Aryl Boronic Acid boronic_acid->product

Caption: Workflow for Suzuki-Miyaura coupling involving a piperidine derivative.

Experimental Protocol (for a halogenated piperidine derivative):

Materials:

  • Halogenated this compound derivative

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • In a round-bottom flask, combine the halogenated piperidine derivative (1.0 equivalent), arylboronic acid (1.2-1.5 equivalents), and base (2.0-3.0 equivalents).

  • Add the palladium catalyst (1-5 mol%).

  • Add the solvent system.

  • De-gas the mixture by bubbling an inert gas through the solution for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir until completion.

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Tabulated Data for Suzuki-Miyaura Coupling (Exemplary):
Palladium Catalyst (mol%)LigandBase (equiv.)SolventTemp (°C)Yield (%)
Pd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O9070-90
PdCl₂(dppf) (2)dppfCs₂CO₃ (2.5)Dioxane/H₂O10080-95

Note: Yields are estimates and highly dependent on the nature of the halogenated piperidine and the boronic acid partner.

Sonogashira Coupling

Sonogashira coupling is a method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[8][9] Similar to the Suzuki coupling, the piperidine derivative would typically need to be functionalized with a halide to participate.

General Reaction Scheme:

Caption: Sonogashira coupling of a halogenated piperidine derivative.

Experimental Protocol:

Materials:

  • Halogenated this compound derivative

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., Triethylamine (Et₃N), Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF, DMF)

Procedure:

  • To a Schlenk flask, add the halogenated piperidine derivative (1.0 equivalent), palladium catalyst (1-5 mol%), and copper(I) iodide (1-5 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent and the amine base.

  • Add the terminal alkyne (1.1-1.5 equivalents) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate.

  • Purify the residue by column chromatography.

Tabulated Data for Sonogashira Coupling (Exemplary):
Pd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
Pd(PPh₃)₂Cl₂ (2)CuI (2)Et₃NTHF25-5070-95
Pd(OAc)₂ (2) / PPh₃ (4)CuI (3)DIPADMF6065-90

Note: Yields are estimates based on general Sonogashira reaction outcomes.

Heck Reaction

The Heck reaction forms a carbon-carbon bond between an aryl or vinyl halide and an alkene.[10][11] A derivative of this compound bearing a halide could be coupled with various alkenes.

Experimental Workflow:

Heck_Workflow start Halogenated Piperidine Derivative product Alkenylated Piperidine Product start->product Pd Catalyst, Base, Solvent, Heat alkene Alkene alkene->product

Caption: General workflow for a Heck reaction with a piperidine derivative.

Experimental Protocol:

Materials:

  • Halogenated this compound derivative

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd/C)

  • Ligand (optional, e.g., PPh₃)

  • Base (e.g., Et₃N, K₂CO₃)

  • Solvent (e.g., DMF, Acetonitrile)

Procedure:

  • In a reaction vessel, combine the halogenated piperidine derivative (1.0 equivalent), palladium catalyst (1-5 mol%), and base (1.5-2.5 equivalents).

  • If a ligand is used, add it at this stage.

  • Add the solvent and the alkene (1.1-2.0 equivalents).

  • Heat the mixture to 80-140 °C and stir until the reaction is complete.

  • Cool the reaction mixture and filter off any solids.

  • Dilute the filtrate with water and extract with an organic solvent.

  • Dry the organic phase, filter, and concentrate.

  • Purify the product by column chromatography.

Tabulated Data for Heck Reaction (Exemplary):
Palladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)Et₃N (2.0)DMF10060-85
Pd/C (5)-K₂CO₃ (2.0)Acetonitrile12050-80

Note: Yields are estimates and can be influenced by the nature of the alkene and the reaction conditions.

Conclusion

The palladium-catalyzed cross-coupling reactions described provide a robust toolkit for the derivatization of this compound. These methods offer access to a diverse range of novel chemical entities with potential applications in drug discovery and development. Researchers are encouraged to use these protocols as a starting point and to perform systematic optimization for their specific substrates and desired products.

References

Synthesis of Multi-Target Ligands from Piperidine Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of multi-target ligands derived from piperidine intermediates. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into centrally active agents due to its favorable physicochemical properties and ability to interact with a variety of biological targets.[1] This guide focuses on the design and synthesis of piperidine-based compounds targeting key proteins implicated in Alzheimer's disease and psychotic disorders.

Introduction to Multi-Target Ligands from Piperidine Scaffolds

The development of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex multifactorial diseases such as Alzheimer's disease and schizophrenia.[2] By engaging multiple pathological pathways simultaneously, MTDLs may offer improved efficacy and a better side-effect profile compared to single-target agents. The piperidine ring serves as a versatile scaffold for the design of MTDLs due to its conformational flexibility and the ease with which it can be functionalized to interact with diverse biological targets.[3][4]

This guide will cover two primary applications:

  • Multi-target ligands for Alzheimer's Disease: Focusing on the dual inhibition of acetylcholinesterase (AChE) and β-secretase 1 (BACE1).

  • Multi-target ligands for Psychosis: Targeting dopamine D2, serotonin 5-HT1A, and 5-HT2A receptors.

Section 1: Multi-Target Ligands for Alzheimer's Disease

Therapeutic Rationale

Alzheimer's disease is characterized by the depletion of acetylcholine and the accumulation of amyloid-β (Aβ) plaques.[5] A multi-target approach aims to simultaneously address both the cholinergic deficit by inhibiting AChE and the production of Aβ peptides by inhibiting BACE1, the rate-limiting enzyme in Aβ generation.[5][6]

Signaling Pathways

BACE1 Signaling Pathway in Amyloid-β Production

BACE1_Pathway cluster_cleavage APP Processing APP Amyloid Precursor Protein (APP) BACE1 BACE1 (β-secretase) APP->BACE1 Cleavage at β-site sAPPb sAPPβ BACE1->sAPPb C99 C99 fragment BACE1->C99 gamma_secretase γ-secretase Abeta Amyloid-β (Aβ) (Aβ40/Aβ42) gamma_secretase->Abeta C99->gamma_secretase Cleavage Plaques Amyloid Plaques Abeta->Plaques Aggregation Inhibitor Piperidine-based BACE1 Inhibitor Inhibitor->BACE1 Inhibition

Caption: BACE1 initiates amyloidogenic processing of APP.[1][7]

Acetylcholinesterase in Cholinergic Neurotransmission

AChE_Pathway ACh_pool Acetylcholine (ACh) in Synaptic Cleft AChE Acetylcholinesterase (AChE) ACh_pool->AChE Hydrolysis Postsynaptic_Receptor Postsynaptic Receptor ACh_pool->Postsynaptic_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction Postsynaptic_Receptor->Signal Inhibitor Piperidine-based AChE Inhibitor Inhibitor->AChE Inhibition

Caption: AChE terminates cholinergic signaling by hydrolyzing acetylcholine.[8][9]

Synthesis Protocols

A common strategy for creating dual AChE and BACE1 inhibitors involves linking a pharmacophore for AChE inhibition, such as a donepezil-like N-benzylpiperidine moiety, to a fragment capable of interacting with the catalytic site of BACE1.

Experimental Workflow: Synthesis of a Piperine-Derived Multi-Target Ligand

Synthesis_Workflow_AD Start Piperine Intermediate1 Intermediate Amide Start->Intermediate1 Amidation Intermediate2 Piperidine Intermediate Intermediate1->Intermediate2 Coupling Reaction Final_Product Final Multi-Target Ligand (e.g., PD07) Intermediate2->Final_Product Final Coupling/ Modification Purification Purification (Column Chromatography) Final_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General synthetic workflow for piperine-derived multi-target ligands.[6]

Protocol 1: Synthesis of a Piperine-Derived Multi-Target Ligand (e.g., PD07) [6]

This protocol is adapted from the synthesis of compound PD07, a potent dual inhibitor of AChE and BACE1.[6]

  • Step 1: Synthesis of the Piperic Acid Intermediate

    • To a solution of piperine (1.0 eq) in ethanol, add a solution of potassium hydroxide (5.0 eq) in water.

    • Reflux the mixture for 24 hours.

    • Cool the reaction mixture to room temperature and acidify with concentrated HCl to pH 2-3.

    • Filter the resulting precipitate, wash with cold water, and dry to afford piperic acid.

  • Step 2: Amide Coupling with a Piperidine Linker

    • To a solution of piperic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of dimethylformamide (DMF).

    • Stir the mixture at room temperature for 2 hours.

    • Remove the solvent under reduced pressure.

    • Dissolve the resulting acid chloride in DCM and add it dropwise to a solution of the desired N-substituted piperidine amine (1.2 eq) and triethylamine (2.0 eq) in DCM at 0 °C.

    • Stir the reaction mixture at room temperature overnight.

    • Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Step 3: Final Coupling to a Second Pharmacophore

    • The piperidine intermediate from Step 2, which may contain a reactive handle (e.g., a terminal alkyne or azide), is coupled to the second pharmacophoric moiety using an appropriate reaction, such as a click reaction or another amide coupling.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, work up the reaction as appropriate for the specific coupling chemistry used.

    • Purify the final product by column chromatography or recrystallization.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation Protocols

Protocol 2: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This protocol is a standard colorimetric method for determining AChE inhibitory activity.

  • Materials:

    • Acetylcholinesterase (AChE) from electric eel

    • Acetylthiocholine iodide (ATCI) as the substrate

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

    • Phosphate buffer (pH 8.0)

    • Test compounds and a reference inhibitor (e.g., donepezil) dissolved in a suitable solvent (e.g., DMSO).

  • Procedure:

    • Prepare a series of dilutions of the test compounds and the reference inhibitor.

    • In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB solution, and 50 µL of phosphate buffer.

    • Add 25 µL of AChE solution to each well and incubate at 37 °C for 15 minutes.

    • Initiate the reaction by adding 25 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 3: In Vitro BACE1 Inhibition Assay (FRET-Based)

This protocol utilizes a fluorescence resonance energy transfer (FRET) substrate to measure BACE1 activity.

  • Materials:

    • Recombinant human BACE1

    • FRET substrate for BACE1 (e.g., a peptide containing the Swedish mutation of APP)

    • Assay buffer (e.g., sodium acetate buffer, pH 4.5)

    • Test compounds and a reference inhibitor.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the test compound, BACE1 enzyme, and assay buffer.

    • Incubate at 37 °C for 15 minutes.

    • Initiate the reaction by adding the FRET substrate.

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data
CompoundTargetIC50 (nM)Reference
PD07 AChE25.3[6]
BACE1187[6]
Donepezil AChE6.7[6]
Compound 11b AChE187[10]
BuChE/AChE Selectivity66.3[10]

Section 2: Multi-Target Ligands for Psychosis

Therapeutic Rationale

Typical antipsychotics primarily act as dopamine D2 receptor antagonists, which can lead to extrapyramidal side effects. Atypical antipsychotics often exhibit a broader receptor profile, including antagonism at serotonin 5-HT2A receptors and partial agonism at 5-HT1A receptors, which is thought to contribute to their improved side-effect profile and efficacy against negative symptoms.[11][12] The development of multi-target piperidine-based ligands aims to optimize the balance of activities at these key receptors.

Signaling Pathways

Dopamine D2 Receptor Signaling Pathway

D2_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Binds Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Decreased Activation Downstream Downstream Effects PKA->Downstream Antagonist Piperidine-based D2 Antagonist Antagonist->D2R Blocks

Caption: D2 receptor activation typically leads to inhibition of adenylyl cyclase.[13][14][15][16]

Serotonin 5-HT1A and 5-HT2A Receptor Signaling Pathways

Serotonin_Pathways cluster_5HT1A 5-HT1A Receptor cluster_5HT2A 5-HT2A Receptor Serotonin Serotonin HT1A 5-HT1A Receptor Serotonin->HT1A HT2A 5-HT2A Receptor Serotonin->HT2A Gi_1A Gi Protein HT1A->Gi_1A AC_1A Adenylyl Cyclase Gi_1A->AC_1A cAMP_1A cAMP AC_1A->cAMP_1A Reduced Gq Gq Protein HT2A->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ligand Piperidine-based Ligand Ligand->HT1A Partial Agonist Ligand->HT2A Antagonist

Caption: 5-HT1A and 5-HT2A receptors couple to different G proteins.[17][18][19][20][21]

Synthesis Protocols

The synthesis of multi-target antipsychotics often involves the coupling of a piperidine or piperazine core to different aromatic moieties to achieve the desired receptor affinity profile.

Experimental Workflow: Synthesis of a Piperidine-Amide Antipsychotic Candidate

Synthesis_Workflow_AP Acid Aromatic Carboxylic Acid Amide_Product Piperidine-Amide Ligand Acid->Amide_Product Amide Coupling (e.g., HATU, EDCI) Piperidine Substituted Piperidine Piperidine->Amide_Product Purification Purification (e.g., Recrystallization) Amide_Product->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for the synthesis of piperidine-amide antipsychotics.[10]

Protocol 4: Synthesis of a Piperidine-Amide Based Multi-Target Ligand [10]

This protocol describes a general method for the amide coupling of a substituted piperidine with a carboxylic acid.

  • Step 1: Amide Coupling

    • To a solution of the carboxylic acid (1.0 eq) in DMF, add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the substituted piperidine (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate.

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Biological Evaluation Protocols

Protocol 5: Radioligand Binding Assay for D2, 5-HT1A, and 5-HT2A Receptors

This protocol outlines a general procedure for determining the binding affinity (Ki) of test compounds for specific receptors using a competitive binding assay.

  • Materials:

    • Cell membranes expressing the human recombinant receptor of interest (D2, 5-HT1A, or 5-HT2A).

    • Radioligands: [³H]Spiperone (for D2), [³H]8-OH-DPAT (for 5-HT1A), [³H]Ketanserin (for 5-HT2A).

    • Non-specific binding inhibitors: Haloperidol (for D2), Serotonin (for 5-HT1A), Mianserin (for 5-HT2A).

    • Assay buffer specific for each receptor.

    • Test compounds.

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a 96-well plate, add the cell membrane preparation, the radioligand, and the test compound at various concentrations.

    • For the determination of non-specific binding, add a high concentration of the respective non-specific binding inhibitor instead of the test compound.

    • Incubate the plates at a specific temperature and for a duration optimized for each receptor.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Determine the IC50 values and then calculate the Ki values using the Cheng-Prusoff equation.

Quantitative Data
CompoundTargetKi (nM)Reference
Compound 11 D21.8[10]
5-HT1A3.5[10]
5-HT2A0.78[10]
Compound 5 D20.89[22]
D34.6[22]
5-HT1A3600[22]
5-HT2A120[22]
Compound 3w D21.25[23]
5-HT1A2.34[23]
5-HT2A0.67[23]

Conclusion

The piperidine scaffold remains a highly valuable starting point for the design and synthesis of novel multi-target ligands. The protocols and data presented herein provide a foundation for researchers to develop new chemical entities with tailored polypharmacological profiles for the treatment of complex neurological and psychiatric disorders. Careful consideration of structure-activity relationships and detailed biological evaluation are crucial for the successful development of these next-generation therapeutics.

References

designing selective enzyme inhibitors with N-benzylpiperidine scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

The N-benzylpiperidine moiety is a privileged scaffold in medicinal chemistry, recognized for its role in the development of potent and selective enzyme inhibitors.[1][2] Its structural features, including a flexible benzyl group and a basic piperidine nitrogen, allow for critical interactions with the active sites of various enzymes, making it a versatile template for designing targeted therapeutics.[2] These application notes provide an overview of the design principles, experimental protocols, and structure-activity relationship (SAR) data for N-benzylpiperidine derivatives targeting key enzymes implicated in neurodegenerative diseases and other disorders.

Target Enzymes and Therapeutic Rationale

The N-benzylpiperidine scaffold has been extensively explored for the inhibition of several key enzymes:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease (AD).[3][4] By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help to alleviate cognitive symptoms.[3] The N-benzylpiperidine moiety is a key feature in the design of many AChE inhibitors, including the approved drug Donepezil.[4][5] High selectivity for AChE over BChE is often a design goal to minimize potential side effects.[3]

  • Monoamine Oxidase (MAO): MAO-A and MAO-B are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[6][7] Inhibitors of MAO are used in the treatment of depression and Parkinson's disease.[6][7] The N-benzylpiperidine scaffold has been incorporated into compounds designed as selective MAO inhibitors.[6][8]

  • Multi-Target-Directed Ligands (MTDLs): Given the complex pathology of diseases like Alzheimer's, there is growing interest in developing single molecules that can modulate multiple targets.[5][9][10] The N-benzylpiperidine scaffold serves as a core component in the design of MTDLs that can, for instance, simultaneously inhibit both AChE and BACE-1 (β-secretase), or AChE and MAO.[9][10][11]

Data Presentation: Inhibitory Activities

The following tables summarize the in vitro inhibitory activities of representative N-benzylpiperidine derivatives against various enzyme targets. This data allows for a comparative analysis of the potency and selectivity of different structural modifications.

Table 1: Inhibition of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by N-Benzylpiperidine Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity (BChE/AChE)Reference
DonepezilAChE->3000[3]
Compound 5AChE0.03 ± 0.07-[12]
Compound 20AChE5.94 ± 1.08-[12]
Compound 28AChE0.41 ± 1.25-[12]
Compound d5AChE6.89-[5]
Compound d10AChE3.22-[5]
Compound 4aAChE2.08 ± 0.163.56[4][13]
BChE7.41 ± 0.44[4][13]
Compound 15beeAChE0.39 ± 0.113.41[14]
huAChE1.49 ± 0.430.89[14]
huBChE1.33 ± 0.55[14]
Compound 15jeqBChE0.16 ± 0.04-[14]
huAChE1.25 ± 0.480.53[14]
huBChE0.66 ± 0.22[14]
Compound 19AChE--[15]
BuChE26.78 ± 0.81[15]

Table 2: Inhibition of Monoamine Oxidase (MAO) by N-Benzylpiperidine Derivatives

CompoundTarget EnzymeIC50 (µM)Selectivity Index (MAO-A/MAO-B)Reference
4-BenzylpiperidineMAO-A1300.17[16]
MAO-B750[16]
PiperineMAO-A20.90.33[6]
MAO-B7.0[6]
Compound S5MAO-A3.8570.05[8][17]
MAO-B0.203[8][17]
Compound S15MAO-A3.691-[8]
Compound S16MAO-B0.979-[8][17]
Compound A1MAO-B3.25 ± 0.20-[11]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible evaluation of enzyme inhibitors.

Protocol 1: Synthesis of N-Benzylpiperidine Derivatives (General N-Alkylation)

This protocol describes a common method for the synthesis of N-benzylpiperidine derivatives via N-alkylation of a piperidine precursor.[1]

Materials:

  • Piperidine or substituted piperidine (1.0 eq)

  • Benzyl halide (e.g., benzyl chloride or benzyl bromide) (1.1 eq)

  • Base (e.g., Potassium carbonate, K₂CO₃) (2.0 eq)

  • Solvent (e.g., Acetonitrile, CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the piperidine derivative in the chosen solvent in a round-bottom flask.

  • Add the base to the solution and stir.

  • Add the benzyl halide dropwise to the stirring mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to determine the inhibitory activity of compounds against AChE and BChE.[14][18][19]

Principle:

The assay measures the activity of cholinesterase by monitoring the hydrolysis of acetylthiocholine (ATCI) to thiocholine. The produced thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form the yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.[19]

Materials:

  • Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) from a suitable source (e.g., electric eel, equine serum, or human recombinant)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compound stock solution (e.g., in DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control in the phosphate buffer. Ensure the final DMSO concentration is low (e.g., <1%) to avoid affecting enzyme activity.

  • In a 96-well plate, add 25 µL of the test compound dilution (or buffer for control, or positive control) to the appropriate wells.[20]

  • Add 50 µL of the enzyme solution (AChE or BChE) to each well.[20]

  • Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified time (e.g., 10-15 minutes).[19][20]

  • Add 50 µL of the DTNB solution to each well.[20]

  • Initiate the reaction by adding 25 µL of the ATCI substrate solution to each well.[20]

  • Immediately measure the increase in absorbance at 412 nm at regular intervals using a microplate reader.[19]

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]

Visualizations: Pathways and Workflows

Diagrams illustrating the underlying biological mechanisms and experimental procedures can aid in understanding the design and evaluation process.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline_uptake Choline Choline_uptake->ChAT ACh_vesicle Acetylcholine (ACh) in Vesicle ChAT->ACh_vesicle ACh_release ACh_vesicle->ACh_release ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) AChE->Choline_uptake Choline + Acetate ACh->AChE Hydrolysis AChR Acetylcholine Receptor ACh->AChR Binding Inhibitor N-Benzylpiperidine Inhibitor Inhibitor->AChE Inhibition Signal_Transduction Signal Transduction AChR->Signal_Transduction Cognitive_Function Cognitive Function Signal_Transduction->Cognitive_Function

Caption: Cholinergic signaling and AChE inhibition.

MAO_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_inhibition cluster_postsynaptic Postsynaptic Neuron Monoamines Dopamine, Serotonin, Norepinephrine MAO Monoamine Oxidase (MAO) Monoamines->MAO Degradation Receptors Postsynaptic Receptors Monoamines->Receptors Binding Metabolites Inactive Metabolites MAO->Metabolites Inhibitor N-Benzylpiperidine MAO Inhibitor Inhibitor->MAO Inhibition Neuronal_Signaling Neuronal Signaling Receptors->Neuronal_Signaling

Caption: Monoamine oxidase inhibition pathway.

Experimental_Workflow_Ellman Start Start: Prepare Reagents Serial_Dilution Prepare Serial Dilutions of Test Compound Start->Serial_Dilution Plate_Setup Add Compound/Control to 96-Well Plate Serial_Dilution->Plate_Setup Add_Enzyme Add AChE/BChE Solution Plate_Setup->Add_Enzyme Pre-incubation Pre-incubate at Controlled Temperature Add_Enzyme->Pre-incubation Add_DTNB Add DTNB Solution Pre-incubation->Add_DTNB Initiate_Reaction Initiate Reaction with ATCI Substrate Add_DTNB->Initiate_Reaction Measure_Absorbance Measure Absorbance at 412 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Value Measure_Absorbance->Data_Analysis End End: Report Results Data_Analysis->End

Caption: Workflow for Ellman's method.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate. The primary synthetic route discussed is the reductive amination of Benzyl 4-oxopiperidine-1-carboxylate with methylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination. This process involves the reaction of Benzyl 4-oxopiperidine-1-carboxylate with methylamine to form an intermediate iminium ion, which is then reduced in situ to the desired secondary amine product.

Q2: Which reducing agent is best suited for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃), often referred to as STAB, is a highly recommended reducing agent for this transformation. Its mild and selective nature allows for the rapid reduction of the iminium ion intermediate over the starting ketone, enabling a convenient one-pot procedure.[1][2] While other reagents like sodium cyanoborohydride (NaBH₃CN) are also effective, NaBH(OAc)₃ has a better safety profile as it does not release toxic hydrogen cyanide gas, which can be a concern with NaBH₃CN under acidic conditions.[3]

Q3: What are the recommended solvents for this reaction?

A3: For reactions utilizing sodium triacetoxyborohydride (STAB), anhydrous aprotic solvents such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF) are preferred. STAB is sensitive to water and not highly compatible with methanol.[4] If using sodium cyanoborohydride, methanol is a commonly used solvent.[4]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A key indicator of a successful reaction is the consumption of the starting material, Benzyl 4-oxopiperidine-1-carboxylate, and the appearance of a new, more polar spot corresponding to the product.

Q5: What is the typical workup procedure for this reaction?

A5: A typical aqueous workup involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate or sodium carbonate. This step neutralizes the acidic byproducts from the reducing agent. The aqueous layer is then extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous salt such as sodium sulfate, filtered, and concentrated under reduced pressure.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete imine/iminium ion formation.- Ensure anhydrous conditions, as water can hinder imine formation. - A small amount of acetic acid can be added to catalyze imine formation, particularly when using NaBH(OAc)₃.
2. Deactivation of the reducing agent.- Use a fresh, high-quality reducing agent. NaBH(OAc)₃ is moisture-sensitive.[4] - Ensure the solvent is anhydrous.
3. Insufficient reaction time or temperature.- Allow the reaction to stir overnight at room temperature. Gentle heating (e.g., to 40°C) may be beneficial, but monitor for side reactions.
4. Poor quality of starting materials.- Verify the purity of Benzyl 4-oxopiperidine-1-carboxylate and methylamine solution via NMR or other analytical techniques.
Presence of Unreacted Starting Ketone 1. Insufficient amount of methylamine or reducing agent.- Use a slight excess (1.2-1.5 equivalents) of both methylamine and the reducing agent.
2. The reducing agent is not selective enough (e.g., NaBH₄ added too early).- If using NaBH₄, ensure imine formation is complete before adding the reducing agent.[4] - Switch to a more selective reagent like NaBH(OAc)₃.[1][2]
Formation of Benzyl 4-hydroxypiperidine-1-carboxylate as a Major Byproduct 1. The reducing agent is reducing the starting ketone.- This is common with less selective reducing agents like NaBH₄.[4] - Use NaBH(OAc)₃ or NaBH₃CN, which are more selective for the iminium ion.[2][3]
2. The reaction conditions are too acidic, favoring ketone reduction by some agents.- Maintain a pH between 5 and 7 for optimal imine formation and selective reduction.
Product is an Oil Instead of a Solid and/or NMR shows broad peaks 1. Presence of residual acidic byproducts (e.g., acetic acid).- Ensure a thorough basic wash (e.g., with saturated NaHCO₃ or Na₂CO₃ solution) during the workup.[5]
2. Presence of other impurities.- Purify the crude product using column chromatography on silica gel. A gradient elution system (e.g., ethyl acetate in hexanes, followed by a small percentage of methanol or triethylamine in dichloromethane) is often effective.
3. The free base of the product may be an oil at room temperature.- Consider converting the product to its hydrochloride salt by treating a solution of the purified free base with HCl in a suitable solvent (e.g., ether or dioxane) to potentially obtain a crystalline solid.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Triacetoxyborohydride (NaBH(OAc)₃)

This protocol is favored for its operational simplicity and safety.

  • Reaction Setup: To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under an inert atmosphere (e.g., nitrogen or argon), add a solution of methylamine (1.2-1.5 eq, e.g., as a 2.0 M solution in THF or a 40% solution in water). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the stirred mixture. The reaction is typically exothermic. Maintain the temperature at room temperature.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed (typically 4-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-30 minutes. Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography to yield the final product.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

Caution: This reaction may produce highly toxic hydrogen cyanide gas, especially if the pH becomes too acidic. This procedure must be performed in a well-ventilated fume hood.

  • Reaction Setup: Dissolve Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) and methylamine (1.2-1.5 eq) in methanol (~0.1 M). Adjust the pH to 6-7 using acetic acid.

  • Reduction: Add sodium cyanoborohydride (NaBH₃CN, 1.2-1.5 eq) to the solution.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC or LC-MS until completion (typically 12-24 hours).

  • Workup: Concentrate the reaction mixture under reduced pressure. Add water and a saturated aqueous solution of NaHCO₃. Extract with an appropriate organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via silica gel column chromatography.

Data Summary

The choice of reducing agent is critical for optimizing the yield and minimizing side products. The following table summarizes the key characteristics of common reducing agents for this transformation.

Reducing Agent Typical Solvent(s) Advantages Disadvantages Approx. Yield Range
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCM, DCE, THF- Mild and selective for iminium ions.[1][2] - Suitable for one-pot reactions. - Safer than NaBH₃CN.[3]- Moisture sensitive.[4] - More expensive.75-95%
Sodium Cyanoborohydride (NaBH₃CN) Methanol, Ethanol- Selective for iminium ions at pH 6-7.[6] - Not water-sensitive.[4]- Highly toxic; can release HCN gas.[3] - Reactions can be sluggish.60-85%
Sodium Borohydride (NaBH₄) Methanol, Ethanol- Inexpensive and readily available.- Can reduce the starting ketone.[4] - Requires a two-step, one-pot procedure (imine formation first).50-70%

Note: Yields are estimates based on typical reductive amination reactions and may vary depending on the specific reaction conditions and scale.

Visualizing the Process

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound via one-pot reductive amination.

experimental_workflow cluster_reaction One-Pot Reaction cluster_workup Aqueous Workup cluster_purification Purification start Benzyl 4-oxopiperidine-1-carboxylate + Methylamine in Solvent imine Imine/Iminium Ion Formation (1-2h at RT) start->imine reduction Addition of Reducing Agent (e.g., NaBH(OAc)₃) imine->reduction stir Reaction Stirring (4-16h at RT) reduction->stir quench Quench with aq. NaHCO₃ stir->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure Product chromatography->product

General experimental workflow for the synthesis.
Troubleshooting Logic

This diagram outlines a logical approach to troubleshooting common issues encountered during the synthesis.

troubleshooting_logic start Reaction Complete? workup Proceed to Workup & Purification start->workup Yes check_sm Check TLC/LC-MS: Starting Material (SM) Present? start->check_sm No (Low Yield) yes_path Yes success High Yield of Pure Product workup->success no_path No cause_sm Potential Causes: - Inactive Reagents - Insufficient Time - Stoichiometry Issue check_sm->cause_sm Yes check_byproduct Major Byproduct Present? (e.g., Alcohol) check_sm->check_byproduct No sm_yes Yes solution_sm Solutions: - Use fresh reagents - Increase reaction time - Check equivalents cause_sm->solution_sm sm_no No cause_byproduct Potential Cause: - Non-selective reducing agent check_byproduct->cause_byproduct Yes cause_complex Potential Causes: - Incorrect pH - Unstable reagents - Side reactions check_byproduct->cause_complex No byproduct_yes Yes solution_byproduct Solution: - Switch to NaBH(OAc)₃ cause_byproduct->solution_byproduct byproduct_no No (Complex Mixture) solution_complex Solutions: - Control pH - Verify starting material purity - Optimize temperature cause_complex->solution_complex

A logical flow for troubleshooting synthesis issues.

References

Technical Support Center: Benzyl 4-(methylamino)piperidine-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of Benzyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: The most prevalent and efficient method is a one-pot reductive amination. This typically involves reacting Benzyl 4-oxopiperidine-1-carboxylate with methylamine in the presence of a selective reducing agent. An alternative, though less common, two-step route involves the N-methylation of Benzyl 4-aminopiperidine-1-carboxylate.

Q2: Which reducing agent is most suitable for the reductive amination synthesis of this compound?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly recommended reducing agent for this transformation.[1][2][3] It is mild and selective for the reduction of the intermediate imine/iminium ion in the presence of the starting ketone, which minimizes the formation of the corresponding alcohol side product.[1][2] Other reducing agents like sodium cyanoborohydride (NaBH₃CN) can also be used, but NaBH(OAc)₃ is often preferred due to its lower toxicity and effectiveness under mildly acidic conditions which can catalyze imine formation.[4]

Q3: What are the typical reaction conditions for the reductive amination with sodium triacetoxyborohydride?

A3: The reaction is commonly carried out in a chlorinated solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) at room temperature.[1][2] A slight excess of methylamine and the reducing agent are typically used. The addition of a catalytic amount of acetic acid can facilitate the formation of the imine intermediate.[2]

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A co-spot of the starting material (Benzyl 4-oxopiperidine-1-carboxylate) on the TLC plate will help in determining its consumption. The appearance of a new, more polar spot corresponding to the product should be observed. LC-MS is particularly useful for confirming the mass of the desired product and detecting any side products.

Troubleshooting Guide for Common Side Products

The synthesis of this compound can sometimes be accompanied by the formation of side products that complicate purification and reduce yields. Below is a guide to troubleshoot these common issues.

Observed Issue Potential Side Product Plausible Cause Suggested Solution
Incomplete conversion of starting material Unreacted Benzyl 4-oxopiperidine-1-carboxylate- Insufficient reaction time.- Inactive or insufficient reducing agent.- Low concentration of methylamine.- Extend the reaction time and continue monitoring.- Use fresh, high-quality sodium triacetoxyborohydride.- Ensure an adequate excess of methylamine is present.
Product is contaminated with a more polar impurity Benzyl 4-hydroxypiperidine-1-carboxylate- Reduction of the starting ketone by a non-selective or overly reactive reducing agent.- Presence of water which can hydrolyze the reducing agent.- Use a milder, more selective reducing agent like NaBH(OAc)₃.[1][2][3]- Ensure anhydrous reaction conditions.
Presence of a less polar impurity with a similar mass Benzyl 4-(dimethylamino)piperidine-1-carboxylate- Over-methylation of the product, especially if a methylating agent other than formaldehyde is used in a stepwise approach.- Use a controlled amount of the methylating agent.- In reductive amination, this is less common but could occur if formaldehyde is used as the methyl source and is not fully consumed before reacting with the product.
Formation of a high molecular weight impurity Dimerization or oligomerization products- This is less common but can occur under harsh reaction conditions or with prolonged reaction times at elevated temperatures.- Maintain the reaction at room temperature.- Monitor the reaction to avoid unnecessarily long reaction times.
Loss of the benzyl protecting group 4-(Methylamino)piperidine- This can occur if catalytic hydrogenation is used for the reduction and the reaction is not carefully controlled.[5] The Cbz group is susceptible to hydrogenolysis.[5]- Avoid catalytic hydrogenation for the reductive amination step if the Cbz group needs to be retained.- If deprotection is intended, catalytic hydrogenation is a suitable method.

Experimental Protocols

Key Experiment: Reductive Amination Synthesis of this compound

This protocol outlines a common procedure for the synthesis of the target compound.

Materials:

  • Benzyl 4-oxopiperidine-1-carboxylate

  • Methylamine solution (e.g., in THF or water)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • To a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM), add a solution of methylamine (1.5-2.0 eq).

  • Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture and stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

G start Start Synthesis: Reductive Amination check_completion Monitor Reaction (TLC/LC-MS) start->check_completion incomplete Issue: Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes troubleshoot_incomplete Troubleshoot: - Extend reaction time - Add more reducing agent - Check reagent quality incomplete->troubleshoot_incomplete workup Aqueous Workup & Extraction complete->workup analyze_crude Analyze Crude Product (NMR/LC-MS) workup->analyze_crude pure Crude Product is Clean analyze_crude->pure Yes impure Issue: Impurities Present analyze_crude->impure No purification Column Chromatography pure->purification troubleshoot_impurities Identify Impurities: - Starting Material? - Alcohol Side Product? - Over-alkylation? impure->troubleshoot_impurities final_product Pure Product purification->final_product troubleshoot_incomplete->check_completion solution_sm Solution: See 'Incomplete Reaction' troubleshoot_impurities->solution_sm Unreacted SM solution_alcohol Solution: - Ensure anhydrous conditions - Use NaBH(OAc)3 troubleshoot_impurities->solution_alcohol Alcohol solution_overalkylation Solution: - Control stoichiometry of methylamine troubleshoot_impurities->solution_overalkylation Over-alkylation solution_sm->purification solution_alcohol->purification solution_overalkylation->purification

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: Purification of Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Benzyl 4-(methylamino)piperidine-1-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the purification of this compound by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound by silica gel chromatography?

A1: The primary challenges stem from the basic nature of the piperidine nitrogen and the secondary amine. These basic sites can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to several common issues:

  • Peak Tailing: The compound moves unevenly through the column, resulting in broad, asymmetric peaks in the collected fractions.[1][2] This makes it difficult to achieve good separation from impurities.

  • Irreversible Adsorption: In some cases, the compound can bind so strongly to the silica gel that it is difficult to elute, leading to low recovery.[3]

  • Degradation: While the Cbz (carbobenzyloxy) protecting group is generally stable on silica, prolonged exposure to the acidic silica surface can potentially lead to its partial degradation, especially if the crude material contains acidic impurities.

Q2: How can I prevent peak tailing during the column chromatography of this compound?

A2: Peak tailing for basic compounds like this compound is most commonly addressed by adding a small amount of a basic modifier to the mobile phase.[4] A common choice is triethylamine (TEA) at a concentration of 0.1-1% (v/v). The TEA will compete with your compound for the acidic sites on the silica gel, allowing your product to elute more symmetrically.[1]

Q3: What is a good starting point for a solvent system (eluent) for the purification?

A3: A good starting point for the purification of moderately polar compounds like this is a mixture of a non-polar solvent and a more polar solvent. For this compound, a common solvent system to start with is a gradient of ethyl acetate in hexanes or petroleum ether.[5][6] It is crucial to first perform Thin Layer Chromatography (TLC) to determine the optimal solvent ratio that provides a retention factor (Rf) of approximately 0.2-0.4 for the desired product.[7]

Q4: How can I visualize this compound on a TLC plate?

A4: Since the compound contains a benzene ring, it should be visible under short-wave UV light (254 nm) as a dark spot on a fluorescent TLC plate.[8] For more sensitive visualization or if UV quenching is weak, you can use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice for visualizing organic compounds, and it will react with the oxidizable amine and benzyl groups, appearing as a yellow-brown spot on a purple background.[8] Anisaldehyde or ceric ammonium molybdate (CAM) stains are also effective for visualizing a wide range of functional groups after heating.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column, or recovery is very low. 1. The mobile phase is not polar enough. 2. Strong, irreversible adsorption of the basic compound to the acidic silica gel.1. Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate). 2. Add 0.1-1% triethylamine to your mobile phase to reduce the interaction with the silica gel.[4]
Product is eluting with significant tailing. The basic amine groups are interacting with acidic silanol groups on the silica.[1][2]Add a basic modifier like triethylamine (0.1-1%) to the eluent to improve the peak shape.[4]
Poor separation of the product from impurities. 1. The solvent system is not optimized. 2. The column was overloaded with the crude sample. 3. Improperly packed column (channeling).1. Perform thorough TLC analysis to find a solvent system that gives good separation between your product and the impurities. Aim for a ΔRf of at least 0.2. 2. Use an appropriate amount of silica gel (typically a 30:1 to 100:1 weight ratio of silica to crude material). 3. Ensure the column is packed uniformly without any air bubbles or cracks.
Product seems to be degrading on the column. The compound may be sensitive to the acidic nature of the silica gel over a long period.1. Use a mobile phase containing a base (e.g., triethylamine) to neutralize the silica surface. 2. Consider using deactivated (neutral) silica gel. 3. Run the column as quickly as possible without sacrificing separation.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification

This protocol is a representative method for the purification of this compound on a laboratory scale.

1. Preparation of the Slurry and Packing the Column:

  • Select a glass column of appropriate size. For purification of 1 gram of crude material, a column with a diameter of 2-3 cm is suitable.

  • In a beaker, prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). A typical ratio is 50-100 g of silica gel per gram of crude product.

  • Secure the column in a vertical position and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and to remove any air bubbles.

  • Once the silica has settled, add another thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.

  • Continuously drain the solvent until the solvent level reaches the top of the sand. Do not let the column run dry.

2. Sample Loading:

  • Wet Loading (preferred for liquids): Dissolve the crude this compound (a liquid at room temperature) in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully add this solution to the top of the column using a pipette.

  • Dry Loading (for solids or oils): Dissolve the crude product in a suitable volatile solvent. Add a small amount of silica gel (2-3 times the weight of the crude product) and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

3. Elution and Fraction Collection:

  • Carefully add the eluent to the top of the column.

  • Begin elution with the starting solvent system determined by TLC (e.g., 5% ethyl acetate in hexanes with 0.5% triethylamine).

  • Apply gentle air pressure to the top of the column to achieve a steady flow rate.

  • Collect fractions in test tubes. The size of the fractions will depend on the column size (e.g., 10-20 mL fractions).

  • Monitor the elution of the product by TLC analysis of the collected fractions.

  • If the product is eluting too slowly, gradually increase the polarity of the mobile phase (e.g., to 10%, 15%, 20% ethyl acetate).

4. Isolation of the Purified Product:

  • Combine the fractions that contain the pure product as determined by TLC.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Representative TLC Data for Solvent System Optimization

The following table provides example Rf values for this compound and a common, less polar impurity in different solvent systems. All solvent systems contain 0.5% triethylamine to prevent streaking.

Solvent System (Hexane:Ethyl Acetate)Rf of ProductRf of ImpuritySeparation (ΔRf)Comments
95:50.150.250.10Product moves slowly, some separation.
90:100.300.450.15Good separation, ideal for column chromatography.
80:200.550.650.10Product moves too fast, poor separation.
70:300.750.800.05Product is at the solvent front, no separation.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_column Pack Column prep_slurry->pack_column load_sample Load Crude Product pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc Monitor Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evaporate Evaporate Solvent combine->evaporate product Purified Product evaporate->product troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Poor Separation or Peak Tailing Observed cause1 Incorrect Solvent Polarity start->cause1 cause2 Amine-Silica Interaction start->cause2 cause3 Column Overloaded start->cause3 cause4 Improper Column Packing start->cause4 sol1 Optimize Eluent using TLC cause1->sol1 sol2 Add 0.1-1% Triethylamine to Eluent cause2->sol2 sol3 Reduce Sample Load (Increase Silica:Sample Ratio) cause3->sol3 sol4 Repack Column Carefully cause4->sol4

References

Technical Support Center: N-Methylation of Piperidine Carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-methylation of piperidine carboxylates.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the N-methylation of piperidine carboxylates?

A1: The primary methods for N-methylation of piperidine carboxylates are:

  • Eschweiler-Clarke Reaction: This method utilizes formaldehyde as the methyl source and formic acid as the reducing agent in a reductive amination process. A key advantage is that it selectively produces the tertiary amine without the formation of quaternary ammonium salts.[1][2][3][4]

  • Reductive Amination: This involves reacting the piperidine carboxylate with formaldehyde to form an iminium ion intermediate, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride or sodium cyanoborohydride.[5][6]

  • Direct Alkylation with Methylating Agents: This approach uses alkylating agents such as methyl iodide or dimethyl sulfate, typically in the presence of a base.[7][8][9] However, this method carries a higher risk of over-methylation to form quaternary ammonium salts.[1][3][10]

Q2: How can I avoid the formation of quaternary ammonium salts during N-methylation?

A2: The formation of quaternary ammonium salts is a common side reaction, particularly when using highly reactive methylating agents like methyl iodide.[3][10] To avoid this:

  • Use the Eschweiler-Clarke reaction: This method is known to stop at the tertiary amine stage and does not produce quaternary ammonium salts.[2][3][11]

  • Control Stoichiometry: When using methyl iodide or dimethyl sulfate, carefully control the stoichiometry of the methylating agent. Using a slight excess of the amine substrate relative to the methylating agent can help minimize over-alkylation.[7]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of the methylating agent, thus reducing the likelihood of a second methylation event.[7]

  • Choice of Base and Solvent: The choice of base and solvent can influence the reaction rate and selectivity. Weaker bases and less polar solvents may slow down the reaction and reduce over-methylation.

Q3: My N-methylation reaction has a low yield. What are the potential causes and solutions?

A3: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.[1][12]

  • Incomplete Reaction:

    • Cause: Insufficient reaction time, low temperature, or inadequate mixing.

    • Solution: Monitor the reaction progress using TLC or LC-MS. Ensure the reaction is heated to the recommended temperature and allowed to stir for a sufficient duration.[1] For the Eschweiler-Clarke reaction, this typically involves heating to 80-100 °C for several hours.[1]

  • Incorrect Stoichiometry of Reagents:

    • Cause: Inaccurate measurement of starting materials or reagents.

    • Solution: Use a slight excess of the methylating agent (e.g., formaldehyde and formic acid in the Eschweiler-Clarke reaction) to drive the reaction to completion.[1] For direct alkylation, ensure precise measurement to avoid both incomplete reaction and over-methylation.

  • Suboptimal Reagents:

    • Cause: Degradation of reagents, especially formaldehyde, formic acid, or the reducing agent.

    • Solution: Use fresh, high-quality reagents. Paraformaldehyde can be used as a source of formaldehyde.[13]

  • Product Loss During Workup and Purification:

    • Cause: Inefficient extraction or loss of product during chromatography.

    • Solution: N-methylated piperidine carboxylates are basic and may require specific workup procedures. Ensure the aqueous layer is sufficiently basic during extraction to keep the product in the organic phase.[1] For purification by column chromatography, tailing can be an issue due to the basic nature of the product interacting with acidic silica gel.

Q4: I'm having trouble purifying my N-methylated piperidine carboxylate by column chromatography. What can I do?

A4: Purification of basic compounds like N-methylated piperidines on silica gel can be challenging due to strong interactions with the acidic silanol groups on the silica surface, leading to tailing and poor separation.

  • Mobile Phase Modification: Add a basic modifier to the eluent to reduce tailing.

    • Triethylamine (TEA): A common additive, typically used at a concentration of 0.1-1% (v/v).

    • Ammonia: A solution of ammonia in methanol (e.g., 2 M) can be added to the mobile phase.

  • Use of a Different Stationary Phase:

    • Deactivated Silica Gel: Use silica gel that has been treated to reduce the number of acidic sites.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

  • Reverse-Phase Chromatography: If the compound is sufficiently non-polar, reverse-phase chromatography (C18) can be an effective alternative. Using an acidic modifier like trifluoroacetic acid (TFA) or formic acid in the mobile phase can improve peak shape by protonating the piperidine nitrogen.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive reagents (e.g., old formaldehyde, decomposed reducing agent).Use fresh reagents. Monitor reagent quality.
Incorrect reaction temperature (too low).Ensure the reaction is heated to the optimal temperature as specified in the protocol (e.g., reflux for Eschweiler-Clarke).[11]
Inefficient imine formation in reductive amination.Add a catalytic amount of acid (e.g., acetic acid) to facilitate imine formation.[14]
Presence of Unreacted Starting Material Insufficient amount of methylating agent.Use a slight excess of the methylating agent (e.g., 1.1-1.2 equivalents of formaldehyde and formic acid).[1]
Short reaction time.Increase the reaction time and monitor for the disappearance of starting material by TLC or LC-MS.[1]
Formation of Quaternary Ammonium Salt Use of a strong methylating agent (e.g., methyl iodide) with a strong base.Switch to the Eschweiler-Clarke method, which inherently avoids quaternization.[2][3][11]
Excess methylating agent.Carefully control the stoichiometry, using no more than one equivalent of the methylating agent. Consider slow addition of the reagent.[7]
Difficult Purification (Tailing on Silica Gel) Strong interaction of the basic product with acidic silica gel.Add a basic modifier like triethylamine (0.1-1%) to the eluent.
Use an alternative stationary phase like basic or neutral alumina, or deactivated silica gel.
Consider reverse-phase chromatography with an acidic mobile phase modifier.
Hydrolysis of the Carboxylate Ester Presence of strong acid or base and water, especially at elevated temperatures.Use anhydrous conditions where possible. During workup, neutralize the reaction mixture promptly and avoid prolonged exposure to harsh pH conditions.

Data Presentation: Comparison of N-Methylation Methods

Method Methylating Agent Reducing Agent / Base Typical Yield (%) Key Advantages Common Challenges
Eschweiler-Clarke FormaldehydeFormic Acid85-95%High selectivity for tertiary amine, avoids quaternary salts, high yields.[3][11]Requires elevated temperatures, potential for side reactions if impurities are present.[1]
Reductive Amination FormaldehydeSodium Triacetoxyborohydride80-90%Milder reaction conditions compared to Eschweiler-Clarke, good yields.[6]Requires careful control of pH, reducing agent can be moisture sensitive.
Alkylation with Dimethyl Sulfate Dimethyl SulfateSodium Bicarbonate or other bases60-70%Readily available reagents.[8]Toxic and carcinogenic reagent, risk of over-methylation, lower yields.[8]
Alkylation with Methyl Iodide Methyl IodidePotassium Carbonate or other bases70-85%Effective methylating agent.High risk of quaternary salt formation, methyl iodide is volatile and light-sensitive.[3][7][10]

Experimental Protocols

Protocol 1: N-Methylation via Eschweiler-Clarke Reaction

This protocol is adapted for the N-methylation of a generic piperidine-4-carboxylate.

Materials:

  • Piperidine-4-carboxylate hydrochloride (1.0 eq)

  • Formaldehyde (37% aqueous solution, 2.2 eq)

  • Formic acid (98-100%, 2.2 eq)

  • Sodium hydroxide solution (e.g., 10 M)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Procedure:

  • To a round-bottom flask, add the piperidine-4-carboxylate hydrochloride, formaldehyde, and formic acid.

  • Heat the reaction mixture to 80-100 °C under a reflux condenser and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and carefully basify with sodium hydroxide solution to a pH > 11.

  • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methylated product.

  • Purify the crude product by column chromatography on silica gel using an eluent containing a basic modifier (e.g., 1% triethylamine in ethyl acetate/hexane) or by distillation.

Protocol 2: N-Methylation using Methyl Iodide and Potassium Carbonate

This protocol describes a general procedure for direct alkylation.

Materials:

  • Piperidine-4-carboxylate (1.0 eq)

  • Methyl iodide (1.05 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq)

  • Anhydrous N,N-dimethylformamide (DMF) or acetonitrile

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup.

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the piperidine-4-carboxylate, potassium carbonate, and anhydrous DMF.

  • Stir the suspension at room temperature.

  • Slowly add methyl iodide to the mixture via a syringe.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow_eschweiler_clarke cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Piperidine Carboxylate reagents Add Formaldehyde and Formic Acid start->reagents heat Heat to 80-100°C (2-4 hours) reagents->heat cool Cool to RT heat->cool basify Basify with NaOH (pH > 11) cool->basify extract Extract with DCM basify->extract dry Dry and Concentrate extract->dry purify Column Chromatography (with basic modifier) dry->purify product N-Methylated Product purify->product troubleshooting_logic start Low Yield in N-Methylation check_completion Check Reaction Completion (TLC/LC-MS) start->check_completion check_reagents Check Reagent Quality and Stoichiometry check_completion->check_reagents Yes incomplete Incomplete Reaction check_completion->incomplete No check_workup Review Workup and Purification Procedure check_reagents->check_workup No Issue reagent_issue Reagent Issue check_reagents->reagent_issue Issue Found workup_loss Product Loss check_workup->workup_loss Issue Found solution_incomplete Increase reaction time/temperature incomplete->solution_incomplete solution_reagents Use fresh reagents, verify stoichiometry reagent_issue->solution_reagents solution_workup Optimize extraction pH, use basic modifier in chromatography workup_loss->solution_workup method_selection start Goal: N-Methylate Piperidine Carboxylate q_quaternary Is avoidance of quaternary salt critical? start->q_quaternary q_conditions Are mild conditions preferred? q_quaternary->q_conditions No eschweiler Use Eschweiler-Clarke Reaction q_quaternary->eschweiler Yes reductive_amination Use Reductive Amination (e.g., NaBH(OAc)3) q_conditions->reductive_amination Yes direct_alkylation Use Direct Alkylation (MeI or Me2SO4) with caution q_conditions->direct_alkylation No

References

Technical Support Center: Cbz Deprotection in Piperidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the carboxybenzyl (Cbz) deprotection of piperidine derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for Cbz deprotection of piperidine derivatives?

The two most prevalent methods for cleaving the Cbz group from a piperidine nitrogen are:

  • Catalytic Hydrogenolysis: This is the most widely used method and involves the use of a palladium catalyst, typically on a carbon support (Pd/C), with a hydrogen source. The reaction is generally clean, proceeding under mild conditions to yield the free amine, toluene, and carbon dioxide.[1][2]

  • Acid-Mediated Deprotection: Strong acids such as hydrogen bromide (HBr) in acetic acid, or various concentrations of hydrochloric acid (HCl) in organic solvents, can also effect the removal of the Cbz group.[3] This method is a useful metal-free alternative, particularly when the molecule contains functional groups susceptible to reduction.[3]

Q2: What are the typical byproducts of a Cbz deprotection reaction via hydrogenolysis?

The primary byproducts of a successful Cbz deprotection by hydrogenolysis are toluene and carbon dioxide, which are generated from the cleaved benzyl and carbonyl portions of the protecting group, respectively.[1]

Q3: Can the palladium catalyst be reused?

In academic settings, Pd/C is not frequently recycled.[4] For industrial applications, catalyst recycling is more common but requires careful handling and filtration to recover the catalyst. The activity of the recycled catalyst may be diminished, and it can be deactivated by impurities.[4]

Q4: Are there alternative protecting groups to Cbz for piperidines?

Yes, several other protecting groups can be used for the piperidine nitrogen, each with its own specific deprotection conditions. This allows for orthogonal protection strategies in complex syntheses. Common alternatives include:

  • tert-Butoxycarbonyl (Boc): Cleaved under acidic conditions (e.g., TFA).

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): Removed with a mild base, typically piperidine.[5]

  • Trityl (Trt): Exceptionally acid-sensitive and can be removed under very mild acidic conditions.[5]

Troubleshooting Guide

Issue 1: Incomplete or Sluggish Cbz Deprotection

Your reaction is slow or stalls before all the starting material is consumed.

Possible Causes and Solutions:

CauseRecommended Action
Inactive Catalyst Use fresh, high-quality Pd/C catalyst. If the catalyst is old, it may have been deactivated by air or moisture. Consider activating the catalyst by heating it under vacuum.[4]
Catalyst Poisoning If your substrate or reagents contain sulfur or phosphorus impurities, they can poison the palladium catalyst.[4][6] Ensure all materials are of high purity. If poisoning is suspected, increasing the catalyst loading may help drive the reaction to completion.
Insufficient Hydrogen Pressure For reactions using hydrogen gas, ensure the system is properly sealed and that a positive pressure of hydrogen is maintained throughout the reaction. A hydrogen balloon is often sufficient for small-scale reactions.[2]
Poor Substrate Solubility Ensure the Cbz-protected piperidine is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system. Common solvents include methanol, ethanol, and ethyl acetate.[5]
Steric Hindrance If the piperidine ring is heavily substituted, steric hindrance may slow down the reaction. In such cases, longer reaction times or an increased catalyst loading may be necessary.
Issue 2: Formation of N-Alkylated Piperidine Side Product

You observe a side product with a mass corresponding to the addition of an alkyl group to the piperidine nitrogen.

Possible Causes and Solutions:

This side reaction, known as N-alkylation, can occur when using alcohol solvents (e.g., methanol, ethanol) during hydrogenolysis.[7] The newly formed, nucleophilic piperidine can react with an aldehyde or ketone intermediate, formed from the alcohol solvent, in a reductive amination process.

CauseRecommended Action
Reaction with Alcohol Solvent To minimize N-alkylation, consider switching to a non-alcoholic solvent such as ethyl acetate, THF, or dichloromethane.[5] If an alcohol is necessary for solubility, adding a small amount of a weak acid (e.g., acetic acid) can protonate the product amine, reducing its nucleophilicity and suppressing the side reaction.[4]
Issue 3: Unexpected Side Products Detected by Mass Spectrometry

You observe peaks in your analysis that do not correspond to the starting material or the desired product.

Possible Causes and Solutions:

CauseRecommended Action
Over-reduction of Other Functional Groups If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, nitro groups, or other benzyl ethers), they may also be reduced under the hydrogenolysis conditions. To avoid this, consider using a milder hydrogen source, such as transfer hydrogenation with ammonium formate, or switch to an acid-mediated deprotection method.[4]
Ring Opening of the Piperidine While less common, harsh reaction conditions could potentially lead to the cleavage of C-N bonds within the piperidine ring. Ensure the reaction is run under the mildest conditions possible (e.g., room temperature, atmospheric pressure of H₂).

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This protocol describes a standard procedure for the removal of a Cbz group from a piperidine derivative using palladium on carbon and hydrogen gas.[2]

  • Dissolution: Dissolve the Cbz-protected piperidine derivative (1.0 equivalent) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a round-bottom flask equipped with a magnetic stir bar.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst. The typical loading is 5-10 mol % relative to the substrate.

  • Hydrogenation Setup: Secure the flask to a hydrogenation apparatus. Evacuate the flask and then backfill with hydrogen gas. This process should be repeated three times to ensure an inert atmosphere. For benchtop synthesis, a balloon filled with hydrogen is often sufficient.

  • Reaction: Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is no longer visible.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected piperidine product. Further purification can be performed by chromatography or crystallization if necessary.

Protocol 2: Cbz Deprotection Using Acidic Conditions

This protocol provides an alternative, metal-free method for Cbz deprotection.[3]

  • Reaction Setup: To a clean, dry round-bottom flask, add the Cbz-protected piperidine derivative.

  • Reagent Addition: Add a solution of HCl in an organic solvent, such as isopropanol hydrochloride (IPA·HCl).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 65-75°C) for several hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Isolation: The crude product can be purified by standard methods such as extraction, precipitation, or chromatography. For example, adding a solvent like ethyl acetate can precipitate the hydrochloride salt of the product.[3]

Visual Guides

Cbz_Deprotection_Troubleshooting start Start: Cbz Deprotection Reaction check_completion Reaction Complete? start->check_completion incomplete Incomplete Reaction check_completion->incomplete No complete Reaction Complete check_completion->complete Yes check_catalyst Check Catalyst Activity incomplete->check_catalyst replace_catalyst Use Fresh Catalyst / Increase Loading check_catalyst->replace_catalyst Inactive check_h2 Check H2 Source check_catalyst->check_h2 Active replace_catalyst->start secure_h2 Ensure Positive H2 Pressure check_h2->secure_h2 Insufficient check_purity Substrate/Solvent Purity? check_h2->check_purity Sufficient secure_h2->start purify_materials Purify Materials check_purity->purify_materials Impure check_purity->complete Pure purify_materials->start check_side_products Side Products Observed? complete->check_side_products no_side_products No Significant Side Products check_side_products->no_side_products No side_products Side Products Present check_side_products->side_products Yes end End: Desired Product no_side_products->end check_n_alkylation N-Alkylation? side_products->check_n_alkylation change_solvent Switch to Non-Alcoholic Solvent or Add Acid check_n_alkylation->change_solvent Yes check_over_reduction Over-reduction? check_n_alkylation->check_over_reduction No change_solvent->start milder_conditions Use Milder Conditions (e.g., Transfer Hydrogenation) check_over_reduction->milder_conditions Yes check_over_reduction->end No milder_conditions->start

Caption: Troubleshooting workflow for Cbz deprotection of piperidines.

Deprotection_Methods start N-Cbz Piperidine method1 Method 1: Hydrogenolysis start->method1 method2 Method 2: Acidic Cleavage start->method2 reagents1 Reagents: - Pd/C - H2 (gas) or  Ammonium Formate method1->reagents1 reagents2 Reagents: - HBr/AcOH - HCl in organic solvent method2->reagents2 pros1 Pros: - Mild Conditions - Clean Reaction reagents1->pros1 cons1 Cons: - Flammable H2 - Catalyst Poisoning - Reduces other groups reagents1->cons1 pros2 Pros: - Metal-Free - Good for reducible substrates reagents2->pros2 cons2 Cons: - Harsh/Corrosive Reagents - Acid-labile groups not tolerated reagents2->cons2 product Deprotected Piperidine pros1->product cons1->product pros2->product cons2->product

Caption: Comparison of Cbz deprotection methods for piperidines.

References

Technical Support Center: Troubleshooting Scale-Up Synthesis of Piperidine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the scale-up synthesis of piperidine intermediates.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the scale-up of piperidine synthesis, offering potential causes and actionable solutions.

Issue 1: Low Yield Upon Scale-Up

Question: We achieved a high yield on a laboratory scale, but the yield dropped significantly after scaling up the reaction. What could be the cause, and how can we resolve it?

Answer: A drop in yield during scale-up is a common challenge and can be attributed to several factors related to mass and heat transfer, mixing, and reagent addition. Reactions that perform well on a lab scale may see a significant drop in yield or reproducibility at a larger scale.[1]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Inefficient Mixing - Optimize Stirring: Ensure the reactor's stirring mechanism provides adequate agitation for the increased volume. Use overhead stirrers with appropriate impeller designs (e.g., anchor, turbine) to ensure homogeneity. - Baffle Installation: Introduce baffles into the reactor to prevent vortex formation and improve mixing efficiency.
Poor Heat Transfer - Jacketed Reactors: Utilize jacketed reactors with a suitable heat transfer fluid to maintain precise temperature control. - Internal Cooling/Heating Coils: For highly exothermic or endothermic reactions, consider using internal coils to supplement the jacket's heat transfer capabilities. - Monitor Internal Temperature: Place temperature probes within the reaction mixture to get an accurate reading, as the wall temperature may not reflect the bulk temperature.
Reagent Addition Rate - Controlled Addition: Use syringe pumps or addition funnels for controlled, dropwise addition of critical reagents. This is especially important for highly reactive starting materials to prevent localized high concentrations and side reactions. - Subsurface Addition: For gaseous reagents or to avoid splashing, consider subsurface addition.
Catalyst Deactivation - Catalyst Loading: Re-evaluate the catalyst loading (mol%) for the larger scale. In some cases, a higher loading may be necessary. - Catalyst Poisoning: Ensure starting materials and solvents are free from impurities that could poison the catalyst (e.g., sulfur compounds).[2] - Optimize Catalyst Choice: The choice of catalyst can influence the reaction pathway and, therefore, the stereochemical outcome.[2]
Issue 2: Formation of Significant Side Products

Question: Our scaled-up synthesis is producing a high percentage of impurities and side products that were not observed or were negligible at the lab scale. How can we minimize their formation?

Answer: The formation of side products often increases with scale due to longer reaction times and less efficient heat dissipation, leading to localized "hot spots."[2]

Potential Causes & Solutions:

Potential CauseTroubleshooting Steps
Polymerization or Decomposition - Control Temperature: Lowering the reaction temperature can help minimize the formation of side products.[2] - Optimize Reaction Time: Monitor the reaction progress closely to avoid prolonged reaction times that could lead to decomposition.[2]
Over-reduction - Control Stoichiometry of Reducing Agent: Carefully control the stoichiometry of the reducing agent. - Milder Reducing Agents: Consider using a milder reducing agent if over-reduction is a persistent issue.
Incomplete N-Protection - Ensure Complete Protection: Verify the completeness of the N-protection step before proceeding. Unprotected piperidine nitrogen is basic and can react with various reagents. It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group).[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up piperidine synthesis? A1: Piperidine and its derivatives can be corrosive, toxic, and flammable.[1][3] When heated to decomposition, piperidine can emit highly toxic fumes of nitrogen oxides.[1] It is crucial to handle these chemicals in a well-ventilated area, wear appropriate personal protective equipment (PPE), and be aware of their flammable nature.[1][3][4][5]

Q2: I'm struggling to separate piperidine from a pyridine impurity by distillation. Why is this so difficult? A2: Piperidine and pyridine form a constant boiling azeotropic mixture, making complete separation by simple fractional distillation challenging.[2][6] This azeotrope consists of approximately 92% piperidine and 8% pyridine by weight and boils at around 106.1°C under atmospheric pressure.[2] To overcome this, consider azeotropic distillation with water or, more effectively, selective salt formation.[2][6] Piperidine reacts with CO2 to form a solid carbonate salt, while pyridine does not, allowing for separation by filtration.[2]

Q3: My solution of piperidine in DMF crystallized upon storage. What happened? A3: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[2] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl to form piperidine hydrochloride.[2] To resolve this, you can try redissolving the crystals or prepare a fresh solution. To prevent this, ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[2]

Q4: What are the typical yields for piperidine synthesis? A4: Yields can vary significantly depending on the synthetic method, reaction scale, and the purity of starting materials. For instance, thionation of an amide with Lawesson's reagent to form a thioamide derivative can yield between 50-90%.[2] Reductive amination approaches can also provide good yields but may require more optimization.[2]

Q5: Do I need to protect the piperidine nitrogen during synthesis? A5: It is highly recommended to use an N-protected piperidine derivative (e.g., with a Boc or Cbz group), especially when using reagents that can react with the basic piperidine nitrogen.[2] This prevents side reactions. The protecting group can be removed in a subsequent step if the free amine is desired.[2]

Data Presentation

Table 1: Comparison of Catalysts for Catalytic Hydrogenation of Pyridines

CatalystTypical Loading (mol%)Pressure (psi)Temperature (°C)SolventTypical Yield (%)Notes
PtO₂ (Adams' catalyst)1-550-100025-80Acetic Acid, Ethanol85-95Effective for a wide range of substituted pyridines.[2]
Rh/C5-10500-150060-100Methanol, Ethanol90-98Often more effective than Palladium for complete reduction.[2]
Raney-Ni10-201000-2000100-150Ethanol, Water70-85Cost-effective but may require harsher conditions.
Ru/C572580Dioxane>99Heterogeneous catalyst with high stability.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation of Substituted Pyridine

This protocol describes a general procedure for the catalytic hydrogenation of a substituted pyridine to the corresponding piperidine derivative.

Materials:

  • Substituted Pyridine (1.0 eq)

  • PtO₂ (Adams' catalyst) (1-5 mol%)

  • Glacial Acetic Acid (solvent)

  • Hydrogen Gas

  • High-pressure reactor

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • Reactor Setup: In a high-pressure reactor, add the substituted pyridine (1.0 eq) and glacial acetic acid as the solvent.[2]

  • Catalyst Addition: Add PtO₂ (Adams' catalyst), typically 1-5 mol%.[2]

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi).

  • Execution: Stir the reaction mixture at room temperature or a slightly elevated temperature for the required time (typically 4-24 hours).[2] Monitor the reaction progress by techniques like GC-MS or TLC.[2]

  • Workup: Once the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge the system with an inert gas.[2]

  • Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with the reaction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be further purified by distillation or crystallization.

Visualizations

Troubleshooting_Low_Yield Start Low Yield in Scale-Up Synthesis CheckMixing Investigate Mixing Efficiency Start->CheckMixing CheckTemp Evaluate Temperature Control Start->CheckTemp CheckReagent Assess Reagent Addition Start->CheckReagent CheckCatalyst Review Catalyst Performance Start->CheckCatalyst SolutionMixing Optimize Stirrer Design and Speed / Add Baffles CheckMixing->SolutionMixing Inefficient Mixing SolutionTemp Use Jacketed Reactor / Internal Cooling Coils CheckTemp->SolutionTemp Poor Heat Transfer SolutionReagent Implement Controlled Addition Rate CheckReagent->SolutionReagent Uncontrolled Addition SolutionCatalyst Increase Catalyst Loading / Ensure Purity of Reagents CheckCatalyst->SolutionCatalyst Deactivation or Insufficient Loading

Caption: Troubleshooting workflow for low yield in scale-up synthesis.

Purification_Strategy CrudeProduct Crude Piperidine Intermediate PyridineImpurity Pyridine Impurity Present? CrudeProduct->PyridineImpurity AzeotropicDistillation Azeotropic Distillation with Water PyridineImpurity->AzeotropicDistillation Yes SaltFormation Selective Salt Formation with CO2 PyridineImpurity->SaltFormation Yes OtherImpurities Other Impurities? PyridineImpurity->OtherImpurities No AzeotropicDistillation->OtherImpurities SaltFormation->OtherImpurities FractionalDistillation Fractional Distillation OtherImpurities->FractionalDistillation Different Boiling Points Chromatography Column Chromatography OtherImpurities->Chromatography Polar/Non-volatile PureProduct Pure Piperidine Intermediate OtherImpurities->PureProduct No Other Impurities FractionalDistillation->PureProduct Chromatography->PureProduct

Caption: Decision tree for purification of piperidine intermediates.

References

Technical Support Center: Navigating Secondary Amine Synthesis & Avoiding Over-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of secondary amines, with a primary focus on preventing over-alkylation.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation in the context of secondary amine synthesis, and why does it occur?

A1: Over-alkylation is a frequent side reaction in the synthesis of secondary amines via direct alkylation of primary amines. It refers to the further reaction of the desired secondary amine product with the alkylating agent to form an undesired tertiary amine and potentially a quaternary ammonium salt.[1][2][3] This occurs because the secondary amine product is often more nucleophilic than the primary amine starting material. The newly introduced alkyl group is electron-donating, which increases the electron density on the nitrogen atom, thereby enhancing its reactivity towards the alkylating agent.[1][4]

Q2: What are the primary consequences of over-alkylation in a research or drug development setting?

A2: The consequences of over-alkylation can be significant, leading to:

  • Reduced Yield: The formation of byproducts lowers the overall yield of the desired secondary amine.[4][5]

  • Complicated Purification: The resulting mixture of primary, secondary, tertiary, and sometimes quaternary amines can be challenging and costly to separate due to their similar physical properties.[1][6]

  • Increased Costs: Wasted reagents, complex purification processes, and lower yields all contribute to increased operational costs in both research and large-scale production.

Q3: What are the main strategic approaches to prevent over-alkylation?

A3: Several key strategies can be employed to minimize or eliminate over-alkylation:

  • Controlling Reaction Conditions: This involves manipulating stoichiometric ratios, temperature, and addition rates to favor mono-alkylation.[1][7]

  • Alternative Synthetic Routes: Employing methods that are inherently more selective, such as reductive amination, is often the most effective approach.[1][3]

  • Use of Protecting Groups: Temporarily blocking the reactivity of the primary amine allows for controlled alkylation.[1][7]

  • Novel Methodologies: Advanced techniques like self-limiting alkylation using N-aminopyridinium salts offer high selectivity.[8][9][10]

Troubleshooting Guides

Issue 1: Direct alkylation of my primary amine is yielding significant amounts of tertiary amine.

This is a classic case of over-alkylation due to the higher nucleophilicity of the secondary amine product.[1][4]

Troubleshooting Workflow:

G start Problem: Over-alkylation in Direct Alkylation strategy1 Strategy 1: Control Reaction Conditions start->strategy1 strategy2 Strategy 2: Change Reagents start->strategy2 strategy3 Strategy 3: Alternative Synthetic Route start->strategy3 sub1_1 Increase excess of primary amine (5-10 eq.) strategy1->sub1_1 sub1_2 Slowly add alkylating agent strategy1->sub1_2 sub1_3 Lower reaction temperature strategy1->sub1_3 sub2_1 Use a milder base (e.g., CsOH, Cs2CO3) strategy2->sub2_1 sub2_2 Use a less polar solvent strategy2->sub2_2 sub3_1 Reductive Amination strategy3->sub3_1 sub3_2 Protecting Group Strategy strategy3->sub3_2 outcome Outcome: Selective Mono-alkylation sub1_1->outcome sub1_2->outcome sub1_3->outcome sub2_1->outcome sub2_2->outcome sub3_1->outcome sub3_2->outcome

Caption: Troubleshooting workflow for over-alkylation in direct alkylation.

Detailed Solutions:

  • Increase Excess of Primary Amine: Using a large excess (5-10 equivalents) of the primary amine relative to the alkylating agent statistically favors the reaction of the alkylating agent with the more abundant primary amine.[1]

  • Slow Addition of Alkylating Agent: Adding the alkylating agent dropwise helps to maintain a low concentration in the reaction mixture, which can favor mono-alkylation.[1][11]

  • Lower the Reaction Temperature: Reducing the temperature can help control the reaction rate and improve selectivity towards the secondary amine.[1]

  • Change the Base: The use of milder or specific bases like cesium hydroxide (CsOH) or cesium carbonate (Cs₂CO₃) has been shown to promote selective mono-N-alkylation.[1][12]

  • Solvent Choice: Using a less polar solvent can sometimes reduce the rate of the second alkylation.[1]

  • Consider an Alternative Route: If optimizing conditions proves insufficient, switching to a more reliable method like reductive amination or a protecting group strategy is recommended.[1]

Issue 2: My reductive amination is resulting in low yields of the secondary amine.

Low yields in reductive amination can often be traced back to inefficient imine formation or issues with the reduction step.

Troubleshooting Steps:

  • Optimize Imine Formation:

    • pH Adjustment: Imine formation is often pH-sensitive. A slightly acidic medium (pH 4-6) is typically optimal.[1]

    • Dehydration: The formation of an imine from an amine and a carbonyl compound produces water. Adding a dehydrating agent like molecular sieves can drive the equilibrium towards imine formation.[1][13]

  • Evaluate the Reducing Agent:

    • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is a mild and selective reagent for reductive amination. Sodium cyanoborohydride is also effective but more toxic. Sodium borohydride can be used, but it may also reduce the starting carbonyl compound.[1]

    • Purity of Reductant: Ensure the reducing agent is not old or improperly stored, as this can decrease its effectiveness.[1]

  • Consider a One-Pot Reaction: Adding the reducing agent to the reaction mixture along with the amine and carbonyl compound allows for the in situ reduction of the imine as it forms, which can be beneficial if the imine is unstable.[1]

Issue 3: I am struggling with the deprotection of my Boc-protected secondary amine.

Difficulties in removing the tert-butoxycarbonyl (Boc) protecting group usually stem from insufficiently strong acidic conditions or side reactions.

Troubleshooting Steps:

  • Use a Stronger Acid: Trifluoroacetic acid (TFA) is a common and effective reagent for Boc deprotection. If this is not sufficient, a solution of HCl in an organic solvent like dioxane or diethyl ether can be employed.[1]

  • Monitor the Reaction: Follow the progress of the deprotection using an appropriate analytical technique (e.g., TLC, LC-MS) to determine the optimal reaction time and avoid degradation of the product.

  • Consider Scavengers: In cases where the carbocation generated during deprotection can lead to side reactions, adding a scavenger like triethylsilane or anisole can be beneficial.

Experimental Protocols

Protocol 1: Selective Mono-N-Alkylation using Cesium Hydroxide

This protocol is adapted from a method known for its high selectivity in mono-alkylation.[12][13][14]

Materials:

  • Primary amine (1.0 equiv)

  • Alkyl halide (1.0-1.2 equiv)

  • Cesium hydroxide (CsOH) (0.1-3.0 equiv)[13][14]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[13][14]

  • Optional: Powdered 4 Å molecular sieves[13]

  • Optional: Tetrabutylammonium iodide (TBAI)[13][14]

Procedure:

  • To a solution of the primary amine in anhydrous DMF, add cesium hydroxide.

  • If used, add powdered 4 Å molecular sieves and TBAI.

  • Add the alkyl halide dropwise to the mixture at room temperature (23 °C).[13][14]

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Amination for Secondary Amine Synthesis

This is a general and highly reliable method for the selective synthesis of secondary amines.[1][3]

Materials:

  • Primary amine (1.0 equiv)

  • Aldehyde or ketone (1.0-1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.5 equiv)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

  • Acetic acid (optional, to catalyze imine formation)

Procedure:

  • Dissolve the primary amine and the carbonyl compound in DCM.

  • If necessary, add a catalytic amount of acetic acid to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Add STAB portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, quench carefully with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography if necessary.

Logical Flow of Reductive Amination:

G amine Primary Amine imine Imine Intermediate amine->imine carbonyl Aldehyde or Ketone carbonyl->imine sec_amine Secondary Amine imine->sec_amine reductant Reducing Agent (e.g., STAB) reductant->sec_amine Reduction

Caption: The two-step, one-pot process of reductive amination.

Quantitative Data Summary

Table 1: Influence of Base on Mono- vs. Di-Alkylation Selectivity

EntryPrimary AmineAlkylating AgentBase (equiv)SolventTemp (°C)Mono-alkylation (%)Di-alkylation (%)
1BenzylamineBenzyl BromideK₂CO₃ (2.0)MeCN80ModerateSignificant
2BenzylamineBenzyl BromideCs₂CO₃ (3.0)CH₃CN70HighMinimal[9]
3Aniline1-IodohexaneCs₂CO₃ (3.0)CH₃CN7063[9]Not Reported
4Aniline DerivativeMethyl IodideCs₂CO₃ (3.0)CH₃CN4096[9]Not Reported

Table 2: Comparison of Strategies for Secondary Amine Synthesis

StrategyKey AdvantagesCommon ChallengesSelectivity
Direct Alkylation Simple procedure, readily available reagents.Prone to over-alkylation, difficult purification.[4][5][15]Low to Moderate
Reductive Amination High selectivity, wide substrate scope, mild conditions.[1][3]Requires a carbonyl compound, imine stability can be an issue.High to Excellent
Protecting Group Strategy Excellent control and selectivity.Requires additional protection and deprotection steps, reducing atom economy.[1][7]Excellent
N-Aminopyridinium Salts Self-limiting, avoids over-alkylation, good for complex molecules.[8][9][10]Requires preparation of the pyridinium salt intermediate.Excellent

This technical support center provides a foundational guide to understanding and overcoming the common issue of over-alkylation in secondary amine synthesis. For specific applications, further optimization of the provided protocols may be necessary.

References

Technical Support Center: Improving the Solubility of Piperidine-Based Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of piperidine-based intermediates. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to overcome these issues.

Troubleshooting Guide

Issue: My piperidine-based intermediate has poor solubility in aqueous buffers for my biological assay.

This is a frequent challenge, often due to the lipophilic nature of substituted piperidine rings.[1] The following workflow provides a systematic approach to addressing this problem.

graph TD { A[Start: Poorly Soluble Piperidine Intermediate] --> B{Is the compound ionizable? (pKa available?)}; B -- Yes --> C[pH Adjustment]; B -- No --> D[Co-solvent System]; C --> E{Solubility Sufficient?}; D --> E; E -- Yes --> F[Proceed with Experiment]; E -- No --> G{Advanced Techniques}; G --> H[Salt Formation (for ionizable compounds)]; G --> I[Cyclodextrin Complexation]; G --> J[Solid Dispersion]; H --> F; I --> F; J --> F;

}

Caption: Troubleshooting workflow for poor aqueous solubility.
Issue: My compound precipitates out of the DMSO stock solution upon storage.

This may be due to the storage temperature being too low or the solution being supersaturated.[1]

  • Solution 1: Store at Room Temperature: If the compound's stability permits, storing the DMSO stock at room temperature can prevent precipitation.[1]

  • Solution 2: Prepare Fresh Solutions: To ensure consistency and avoid issues with solubility over time, prepare fresh stock solutions before each experiment.[1]

  • Solution 3: Lower Stock Concentration: Preparing a less concentrated stock solution can also prevent precipitation during storage.[1]

Issue: My compound precipitates after dilution of the DMSO stock into an aqueous buffer.

This is a common problem for poorly soluble compounds when the concentration in the final aqueous solution surpasses its thermodynamic solubility limit.[2]

  • Solution 1: Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is as high as your experiment can tolerate (typically ≤1%) without impacting the biological system.[1]

  • Solution 2: Use a Stepwise Dilution: Instead of a direct, single-step dilution, perform intermediate dilutions in a buffer that contains a higher percentage of an organic co-solvent or a solubilizing agent.[1]

  • Solution 3: Modify the Dilution Method: Try adding the DMSO stock dropwise to the vigorously vortexing buffer. This can prevent localized high concentrations that trigger precipitation.[2]

Frequently Asked Questions (FAQs)

Q1: Why are many piperidine-based intermediates poorly soluble in water?

A1: The piperidine ring itself is a saturated heterocycle. While the nitrogen atom can act as a hydrogen bond acceptor, the overall structure can be nonpolar, especially when substituted with lipophilic groups.[1] Poor solubility can also be attributed to high crystallinity (strong crystal lattice energy) and low polarity.[3]

Q2: How does pH affect the solubility of my piperidine-containing compound?

A2: The piperidine nitrogen is basic, with a typical pKa of the protonated form around 11.2.[1] In acidic media (pH < pKa), the nitrogen atom is protonated, forming a positively charged piperidinium ion. This salt form is generally significantly more water-soluble than the neutral free base, which is predominant in neutral or basic conditions.[1] Therefore, creating a pH-solubility profile is a crucial first step.[1]

Q3: What are the most common initial strategies to improve the solubility of a piperidine-based intermediate?

A3: The most direct initial approaches are:

  • pH Adjustment: Since most piperidine compounds are basic, preparing a solution in an acidic vehicle (e.g., 10-50 mM HCl or a citrate buffer at pH 3-4) can substantially increase solubility by forming a more soluble salt.[1]

  • Use of Co-solvents: A water-miscible organic co-solvent is a common and effective strategy.[1][4] Dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycols (PEGs) are frequently used.[1]

Q4: When should I consider more advanced solubility enhancement techniques?

A4: If simple pH adjustment and co-solvents do not provide the required solubility, or if a solid form with better dissolution properties is needed for in vivo studies, advanced techniques are the next step. These include:

  • Salt Formation: A robust method for ionizable compounds that can lead to significant increases in solubility and dissolution rates.[1][3]

  • Co-crystallization: This technique can improve the solubility of non-ionizable or weakly ionizable compounds.[1]

  • Complexation with Cyclodextrins: These cyclic oligosaccharides can encapsulate poorly soluble molecules, forming inclusion complexes with enhanced aqueous solubility.[1][3]

Data Presentation

Table 1: Effect of pH on the Solubility of a Piperidine Derivative

Solvent System pH Approximate Solubility (mg/mL)
Deionized Water ~7.0 < 0.0001
Phosphate-Buffered Saline (PBS) 7.4 < 0.0001
0.01 M Hydrochloric Acid (HCl) 2.0 1-10

Data for 3-[(4-Methylphenyl)methyl]piperidine, adapted from BenchChem.[1]

Table 2: Solubility Enhancement of Piperine using β-Cyclodextrin Derivatives

Cyclodextrin Derivative Stoichiometric Ratio (Piperine:CD) Stability Constant (Ks) (M⁻¹) Fold Increase in Solubility
β-Cyclodextrin (β-CD) 1:1 124 ~4
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) 1:1 258 ~8
Sulfobutyl ether-β-Cyclodextrin (SBE-β-CD) 1:1 312 ~11

Data adapted from various studies on piperine, a natural product containing a piperidine moiety.[3][5]

Experimental Protocols

Protocol 1: pH-Solubility Profile Determination

This protocol helps determine the effect of pH on the solubility of your piperidine-based intermediate.

Materials:

  • Compound of interest

  • Deionized water

  • 0.1 M HCl

  • 0.1 M NaOH

  • Vials

  • Vortex mixer

  • pH meter

Methodology:

  • Weigh 2-5 mg of your compound into three separate vials labeled "Acidic," "Neutral," and "Basic."

  • To the "Acidic" vial, add 1 mL of deionized water and adjust the pH to ~2-3 by adding 0.1 M HCl dropwise.

  • To the "Neutral" vial, add 1 mL of deionized water (or a neutral buffer like PBS).

  • To the "Basic" vial, add 1 mL of deionized water and adjust the pH to ~9-10 by adding 0.1 M NaOH dropwise.[2]

  • Vortex all vials vigorously for 2 minutes.

  • Allow the vials to equilibrate at room temperature for at least 1 hour.

  • Visually inspect each vial for undissolved solid material. A clear solution indicates good solubility at that pH. For quantitative analysis, filter the supernatant and analyze the concentration by HPLC or UV-Vis spectroscopy.

Protocol 2: Co-solvent Screening

This protocol helps identify a suitable co-solvent system for preparing a concentrated stock solution.

Materials:

  • Compound of interest

  • 100% Dimethyl Sulfoxide (DMSO)

  • 100% Ethanol (EtOH)

  • Polyethylene Glycol 400 (PEG 400)

  • Vials

  • Vortex mixer

Methodology:

  • Weigh 5 mg of your compound into three separate vials (labeled DMSO, EtOH, PEG 400).[2]

  • To each vial, add the respective co-solvent dropwise while vortexing until the compound is fully dissolved or a target volume (e.g., 1 mL) is reached.

  • Record the volume of co-solvent required to dissolve the compound.

  • Visually inspect the solutions for clarity. The co-solvent that dissolves the compound in the smallest volume is generally the most effective.

  • Perform a subsequent dilution of the most promising stock solution into your aqueous assay buffer to check for precipitation.

Visualizations

Cyclodextrin-Mediated Solubility Enhancement

Cyclodextrins have a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate a poorly soluble "guest" molecule, like a piperidine-based intermediate, forming an inclusion complex that has improved aqueous solubility.[1]

graph G { layout=neato; node [shape=circle, style=filled, color="#4285F4", fontcolor="#FFFFFF"]; edge [color="#34A853"];

}

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

removing impurities from commercial Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Benzyl 4-(methylamino)piperidine-1-carboxylate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in commercial batches of this compound?

Commercial batches of this compound may contain several types of impurities stemming from its synthesis and storage. While a definitive, universally applicable list is not available without a batch-specific Certificate of Analysis, based on common synthetic routes for Cbz-protected piperidines, likely impurities include:

  • Starting Materials: Unreacted precursors such as 1-Boc-4-piperidone, methylamine, and benzyl chloroformate.

  • Reaction By-products: Incompletely reacted intermediates or products of side-reactions. For instance, if the synthesis involves reductive amination, the corresponding alcohol (benzyl 4-(hydroxymethyl)piperidine-1-carboxylate) could be a potential impurity.

  • Residual Solvents: Solvents used during the synthesis and purification process, such as dichloromethane (DCM), methanol, ethyl acetate (EtOAc), or hexane. A Certificate of Analysis for the related compound, benzyl alcohol, indicates that trace amounts of benzene and toluene could also be present.[1]

  • Degradation Products: Benzyl carbamates can be sensitive to acidic and basic conditions, potentially leading to hydrolysis.[2] Depending on storage conditions, degradation can occur. It is recommended to store the compound at 2-8°C, protected from light.

Q2: My compound appears oily or fails to crystallize. What could be the issue?

An oily appearance or difficulty with crystallization often indicates the presence of impurities that disrupt the crystal lattice formation.

  • Troubleshooting:

    • Purity Check: First, assess the purity of your material using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Purification: If impurities are detected, purification by column chromatography is recommended. For basic piperidine compounds, which can interact with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can improve separation and reduce peak tailing.[3]

    • Solvent Removal: Ensure all residual solvents have been thoroughly removed under reduced pressure, as they can significantly inhibit crystallization.

Q3: I am observing peak tailing during HPLC or column chromatography. How can I resolve this?

Peak tailing is a common issue when purifying basic compounds like piperidine derivatives on silica gel.[3]

  • Troubleshooting:

    • Mobile Phase Modifier: Add a small percentage (typically 0.1-1%) of a basic modifier, such as triethylamine or ammonia solution, to your mobile phase. This will neutralize the acidic silanol groups on the silica surface, reducing their interaction with your basic compound and leading to more symmetrical peaks.[3]

    • Alternative Stationary Phase: If peak tailing persists, consider using an alternative stationary phase, such as alumina or a polymer-based support.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Purity After Synthesis Incomplete reaction or presence of side-products.Purify the crude product using silica gel column chromatography. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol. For basic piperidines, adding a small amount of triethylamine (e.g., 1%) to the eluent is often beneficial.[3]
Product is a Viscous Oil Instead of a Solid Presence of residual solvents or other impurities.Ensure complete removal of solvents using a high-vacuum line. If the product is still an oil, attempt purification via column chromatography.
Difficulty in Removing a Specific Impurity Co-elution with the desired product during chromatography.Optimize the mobile phase for column chromatography. This may involve trying different solvent systems or using a gradient elution. For example, starting with a less polar mixture (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increasing the polarity.
Product Degradation Over Time Improper storage conditions.Store the compound at the recommended temperature of 2-8°C and protect it from light. For long-term storage, an inert atmosphere may be beneficial.

Experimental Protocols

Column Chromatography for Purification

This protocol is a general guideline for the purification of this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh or 230-400 mesh)

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA)

  • Glass column, flasks, and other standard laboratory glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., dichloromethane).

  • Column Packing: Pour the slurry into the column and allow the solvent to drain while gently tapping the column to ensure even packing.

  • Equilibration: Equilibrate the packed column by passing several column volumes of the initial mobile phase (e.g., 100% DCM) through it.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and load it onto the top of the silica gel bed.

  • Elution: Begin elution with the initial mobile phase. The polarity of the mobile phase can be gradually increased by adding methanol. A common gradient for similar compounds might be from 100% DCM to a mixture of DCM:MeOH (e.g., 95:5). To prevent peak tailing of the basic product, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase.[3]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Table 1: Example Solvent System for Column Chromatography

Compound Type Stationary Phase Mobile Phase (v/v/v) Reference
Basic Piperidine DerivativeSilica Gel94:5:1 Dichloromethane:Methanol:Triethylamine[3]
Recrystallization

Procedure:

  • Solvent Selection: Choose a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization include ethanol, hexane/acetone, and hexane/ethyl acetate.[4]

  • Dissolution: Dissolve the impure compound in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may improve crystal formation.

  • Crystallization: Crystals of the pure compound should form as the solution cools.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum.

Visualizations

PurificationWorkflow Crude Crude Product TLC TLC/HPLC Analysis Crude->TLC Pure Purity Acceptable? TLC->Pure Final Pure Product Pure->Final Yes ColumnChrom Column Chromatography Pure->ColumnChrom No SolventRemoval Solvent Removal ColumnChrom->SolventRemoval Recrystallization Recrystallization Recrystallization->Final SolventRemoval->Recrystallization

Caption: General workflow for the purification of this compound.

ImpuritySources Product Commercial Product Synthesis Synthesis-Related Impurities Product->Synthesis Storage Storage-Related Impurities Product->Storage StartingMaterials Starting Materials Synthesis->StartingMaterials Byproducts By-products Synthesis->Byproducts Solvents Residual Solvents Synthesis->Solvents Degradation Degradation Products Storage->Degradation

Caption: Potential sources of impurities in the commercial product.

References

Technical Support Center: Stability and Synthesis of N-Cbz Protected Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the carboxybenzyl (Cbz or Z) protecting group. Below, you will find troubleshooting guides and frequently asked questions to address specific stability issues and side reactions encountered during the synthesis and deprotection of N-Cbz protected compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and manipulation of N-Cbz protected compounds in a question-and-answer format.

Question 1: My Cbz deprotection by catalytic hydrogenation is slow or incomplete. What are the possible causes and solutions?

Answer: Slow or incomplete catalytic hydrogenation is a frequent issue. Several factors could be responsible:

  • Catalyst Inactivation (Poisoning): The palladium catalyst is highly sensitive to poisoning, especially by sulfur-containing functional groups (e.g., thiols, thioethers) or impurities.

    • Solution: Ensure the starting material is highly pure and free from sulfur-containing contaminants. If the substrate contains sulfur, consider an alternative deprotection method not susceptible to poisoning, such as acidic or nucleophilic cleavage. In some cases, using a larger amount of catalyst or adding fresh catalyst can help drive the reaction to completion.

  • Poor Catalyst Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and diminish with age.

    • Solution: Use a fresh, high-quality catalyst or increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%).

  • Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for challenging substrates.

    • Solution: Increase the hydrogen pressure. Reactions are often run at pressures up to 50 psi or higher.

  • Poor Solubility: The Cbz-protected compound may have limited solubility in the chosen solvent, hindering its access to the catalyst surface.

    • Solution: Test different solvents or solvent mixtures (e.g., methanol, ethanol, ethyl acetate, or mixtures with water). Moderately increasing the reaction temperature might also improve solubility.

  • Product Inhibition: The deprotected amine product can sometimes coordinate to the palladium catalyst, inhibiting its activity.

    • Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst.

Troubleshooting_Workflow start Incomplete/Slow Catalytic Hydrogenation cause1 Catalyst Poisoning? start->cause1 cause2 Poor Catalyst Activity? start->cause2 cause3 Insufficient Hydrogen? start->cause3 cause4 Product Inhibition? start->cause4 cause1->cause2 No solution1a Purify Substrate (Remove Sulfur) cause1->solution1a Yes cause2->cause3 No solution2 Use Fresh/Higher Loading of Catalyst cause2->solution2 Yes cause3->cause4 No solution3 Increase H₂ Pressure cause3->solution3 Yes solution4 Add Weak Acid (e.g., Acetic Acid) cause4->solution4 Yes solution1b Consider Alternative Deprotection Method solution1a->solution1b

Troubleshooting workflow for incomplete catalytic hydrogenolysis.[1]

Question 2: I am observing unexpected side products during my Cbz deprotection. What are the common side reactions and how can I minimize them?

Answer: The primary side products depend on the deprotection method used.

  • During Catalytic Hydrogenation:

    • Over-reduction: Other functional groups like alkenes, alkynes, nitro groups, and some aryl halides can be reduced.[2]

      • Solution: Consider using transfer hydrogenolysis with a milder hydrogen donor like ammonium formate, which can offer better selectivity.[2] Alternatively, switch to a non-reductive method like acidic or nucleophilic cleavage.[1]

    • N-Benzylation: If the reaction stalls or there is an insufficient hydrogen supply, an N-benzyl side product can form.[2][3]

      • Solution: Ensure a sufficient and continuous supply of hydrogen and that the reaction goes to completion.

  • During Acidic Cleavage:

    • Alkylation: The benzyl cation formed as an intermediate can alkylate other sensitive functional groups or the solvent.[2]

    • Acylation: If using a carboxylic acid solvent like acetic acid, the deprotected amine can be acylated, especially at higher temperatures.[2][4]

      • Solution: Use a non-nucleophilic acid/solvent system, such as HCl in dioxane or isopropanol.[2] Milder Lewis acid conditions, such as AlCl₃ in hexafluoroisopropanol (HFIP), are also an excellent alternative.[3]

    • Cleavage of other acid-labile groups: Protecting groups like Boc may also be cleaved under strong acidic conditions.

      • Solution: Choose an orthogonal deprotection strategy. If a Boc group is present, catalytic hydrogenolysis is a better choice.

Question 3: I am trying to perform a Cbz protection reaction on my amine, but the yield is low. What could be the issue?

Answer: Low yields in Cbz protection reactions, which typically use benzyl chloroformate (Cbz-Cl), can arise from a few key issues.

  • Incorrect pH: When using aqueous basic conditions (Schotten-Baumann), the pH is crucial. If the pH is too low, the Cbz-Cl reagent can decompose. If it is too high, it may cause racemization of chiral amino acids.[3]

    • Solution: Maintain the pH of the reaction between 8 and 10. Using a buffer system, such as a mixture of Na₂CO₃ and NaHCO₃, can help maintain a stable pH.[3]

  • Reagent Decomposition: Benzyl chloroformate is sensitive to moisture and can degrade over time.

    • Solution: Use fresh or properly stored Cbz-Cl. Ensure all glassware is dry and, if necessary, run the reaction under an inert atmosphere.

  • Low Nucleophilicity of the Amine: Sterically hindered or electron-deficient amines may react slowly.

    • Solution: Consider using a more activated Cbz source, such as N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). Alternatively, stronger, non-aqueous basic conditions might be required for deactivated amines.

Frequently Asked Questions (FAQs)

What are the general stability characteristics of the N-Cbz group?

The N-Cbz group is known for its robustness. It is generally stable under a wide range of conditions, including basic and mildly acidic media, making it compatible with many synthetic transformations.[5][6] However, it is readily cleaved by catalytic hydrogenolysis and strong acidic conditions like HBr in acetic acid.

How do I choose the best Cbz deprotection method for my specific substrate?

The choice of method depends entirely on the functional groups present in your molecule.

  • For simple substrates without sensitive groups: Catalytic hydrogenation is the cleanest and most efficient method.[2]

  • For substrates with reducible groups (alkenes, alkynes, nitro groups, etc.): Acidic cleavage (e.g., HBr/AcOH, AlCl₃/HFIP) or nucleophilic cleavage are the preferred methods.[2]

  • For substrates with acid-sensitive groups (e.g., Boc, acetals): Catalytic hydrogenation is the ideal choice.

  • For complex molecules with multiple sensitive functionalities: Milder, more selective methods like transfer hydrogenolysis or nucleophilic cleavage with 2-mercaptoethanol are often the best options.[2]

Deprotection_Decision_Tree start Start: Choose Cbz Deprotection Method q1 Are reducible groups (alkenes, NO₂, etc.) present? start->q1 q2 Are acid-sensitive groups (Boc, acetals, etc.) present? q1->q2 No method2 Acidic Cleavage (HBr/AcOH) q1->method2 Yes q3 Is the substrate sensitive to harsh conditions? q2->q3 Yes method1 Catalytic Hydrogenolysis (H₂, Pd/C) q2->method1 No q3->method1 No method3 Mild Acidic/Nucleophilic Cleavage (AlCl₃/HFIP or Thiol) q3->method3 Yes

Decision tree for selecting a Cbz deprotection method.

Are there safer alternatives to using high-pressure hydrogen gas or strong, corrosive acids?

Yes, several milder and safer alternatives are available:

  • Transfer Hydrogenolysis: This method avoids the need for flammable hydrogen gas by using a hydrogen donor like ammonium formate, formic acid, or cyclohexadiene in the presence of a Pd/C catalyst. It is often more selective and can be performed with standard laboratory glassware.[2]

  • Mild Lewis Acid Conditions: The AlCl₃/HFIP system can selectively remove the Cbz group at room temperature and is compatible with many sensitive functional groups, avoiding the harshness of HBr/AcOH.[3]

  • Nucleophilic Cleavage: Using reagents like 2-mercaptoethanol with a base provides a highly selective method that avoids heavy metals and strong acids, which is particularly useful for complex molecules.[2]

Data Presentation: Comparison of Cbz Deprotection Methods

The following table summarizes key quantitative data for common Cbz deprotection methods, allowing for easy comparison.

Deprotection MethodReagents/CatalystTypical Temp. (°C)Typical TimeTypical Yield (%)Key Advantages & Limitations
Catalytic Hydrogenolysis H₂, 10% Pd/CRoom Temp.2 - 24 hours>95Advantages: Very mild, clean byproducts (toluene, CO₂).Limitations: Incompatible with reducible groups; catalyst can be poisoned by sulfur.[2]
Transfer Hydrogenolysis Ammonium Formate, 10% Pd/CRoom Temp. - Reflux0.5 - 3 hours90 - 99Advantages: Avoids H₂ gas, often more selective.Limitations: Still uses a Pd catalyst; hydrogen donor may need optimization.
Acidolysis (Strong) 33% HBr in Acetic AcidRoom Temp.1 - 2 hours85 - 95Advantages: Fast, metal-free, good for hydrogenation-sensitive substrates.Limitations: Harsh conditions, can cleave other acid-labile groups, potential for side reactions.[2]
Acidolysis (Mild Lewis Acid) AlCl₃, HFIPRoom Temp.2 - 16 hours90 - 98Advantages: Mild, high functional group tolerance, metal-free.Limitations: HFIP is an expensive solvent.[3]
Nucleophilic Cleavage 2-Mercaptoethanol, Base75 °C1 - 4 hoursHighAdvantages: Highly selective, avoids metals and strong acids.Limitations: Thiol reagent has an unpleasant odor; requires elevated temperature.[1][2]

Experimental Protocols

Protocol 1: Cbz Deprotection via Catalytic Hydrogenolysis

This is the most common and generally mildest method for Cbz removal.

Materials:

  • Cbz-protected compound

  • 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite® for filtration

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equiv) in a suitable solvent (e.g., methanol, 10-20 mL per mmol of substrate) in a round-bottom flask.

  • Carefully add 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Securely attach a hydrogen balloon to the flask or place the vessel in a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times.

  • Stir the reaction mixture vigorously at room temperature under the hydrogen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the catalyst to dry on the filter paper, as it can be pyrophoric. Wash the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude deprotected product, which can be purified if necessary.[1][5]

Protocol 2: Cbz Deprotection using HBr in Acetic Acid

This protocol is suitable for substrates that are sensitive to hydrogenation but stable to strong acid.

Materials:

  • Cbz-protected compound

  • 33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)

  • Anhydrous diethyl ether (Et₂O)

Procedure:

  • Dissolve the Cbz-protected compound (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) in a dry flask at room temperature.

  • Stir the solution at room temperature. The reaction is often complete within 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, precipitate the product hydrobromide salt by adding the reaction mixture to a large volume of cold, anhydrous diethyl ether with stirring.

  • Collect the precipitate by vacuum filtration, wash thoroughly with cold diethyl ether to remove residual acid, and dry under vacuum.

Protocol 3: Cbz Deprotection via Nucleophilic Cleavage

This method is highly selective and ideal for complex substrates with sensitive functionalities.

Materials:

  • Cbz-protected compound

  • 2-Mercaptoethanol

  • Potassium phosphate or another suitable base

  • N,N-Dimethylacetamide (DMAC)

Procedure:

  • To a solution of the Cbz-protected compound (1.0 equiv) in DMAC, add potassium phosphate (e.g., 2-4 equivalents).

  • Add 2-mercaptoethanol (e.g., 2 equivalents).

  • Heat the reaction mixture to approximately 75 °C and stir until the reaction is complete as monitored by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.[1]

Visualized Mechanism

General mechanism of Cbz deprotection by catalytic hydrogenolysis.

References

Validation & Comparative

A Comparative Guide to the Purity Analysis of Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the purity assessment of Benzyl 4-(methylamino)piperidine-1-carboxylate, a key intermediate in pharmaceutical synthesis. The information presented herein is supported by established analytical principles and data from related compounds to ensure scientific validity.

Introduction to Purity Analysis

Ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and manufacturing.[1] Regulatory agencies have stringent requirements for impurity profiling to guarantee the safety and efficacy of the final drug product.[2] Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying and quantifying impurities.[1] This guide focuses on the application of LC-MS for the purity analysis of this compound and compares its performance with alternative methods.

LC-MS Purity Analysis

LC-MS is a powerful and widely adopted technique in pharmaceutical analysis due to its high sensitivity and selectivity, making it ideal for detecting and quantifying trace-level impurities.[3] The combination of liquid chromatography's separation capabilities with mass spectrometry's detection specificity allows for the comprehensive analysis of complex mixtures.[4]

Experimental Protocol: LC-MS Method for this compound

This protocol is a representative method adapted from established procedures for similar piperidine derivatives.[5][6]

a) Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound.

  • Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is fully dissolved.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

b) Liquid Chromatography Parameters:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system.

  • Column: Atlantis C18 column (5 µm, 3.9×100 mm) or equivalent.[5]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.[5]

  • Injection Volume: 5 µL.[5]

c) Mass Spectrometry Parameters:

  • Instrument: Quadrupole Mass Spectrometer.

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150°C.

  • Desolvation Temperature: 350°C.

  • Desolvation Gas Flow: 600 L/hr.

  • Cone Gas Flow: 50 L/hr.

  • Scan Range: m/z 50-500.

Data Presentation: LC-MS Performance

The following table summarizes the expected quantitative data for the LC-MS analysis of a sample of this compound.

AnalyteRetention Time (min)Observed m/z [M+H]⁺Purity (%)
This compound8.5263.1899.5
Impurity A (e.g., N-oxide)7.2279.170.2
Impurity B (e.g., de-benzylated)4.1173.130.3

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Weighing Weigh Sample Dissolution Dissolve in Solvent Weighing->Dissolution Filtration Filter Sample Dissolution->Filtration Injection Inject into HPLC Filtration->Injection Transfer to Vial Separation Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Mass Detection (MS) Ionization->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Purity_Calc Calculate Purity Integration->Purity_Calc Report Generate Report Purity_Calc->Report

Caption: Workflow for LC-MS Purity Analysis.

Comparison with Alternative Analytical Methods

While LC-MS is a highly effective technique, other methods also offer valuable capabilities for purity analysis. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of quantitation.[7][8]

Comparative Data Summary

The table below provides a comparison of LC-MS with Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of this compound.

ParameterLC-MSGC-MSqNMR
Principle Separation based on polarity, detection by mass-to-charge ratio.[9]Separation based on volatility, detection by mass-to-charge ratio.[9]Quantitative analysis based on the signal intensity of atomic nuclei.[10]
Analyte Suitability Wide range, including non-volatile and thermally labile compounds.[11]Volatile and thermally stable compounds.[11]Soluble compounds with unique NMR signals.[12]
Sample Preparation Simple dissolution and filtration.May require derivatization for polar or non-volatile compounds.[11]Precise weighing of sample and internal standard.[1]
Limit of Detection (LOD) Low (ng/mL to pg/mL).[5]Low for volatile compounds (pg/mL).Higher (µg/mL).[10]
Quantitative Accuracy High, requires a reference standard for calibration.High, requires a reference standard.Absolute quantification possible with an internal standard.[12]
Impurity Identification Excellent, provides molecular weight information.[3]Excellent, provides fragmentation patterns for structural elucidation.Provides detailed structural information for unknown impurities.[1]
Methodology Comparison

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[7] For a compound like this compound, which has a relatively high boiling point, GC-MS analysis may require derivatization to increase its volatility.[11] This adds a step to the sample preparation process. However, GC-MS can provide excellent separation efficiency and is particularly well-suited for identifying and quantifying volatile impurities such as residual solvents.[7]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is an absolute quantitative method that does not require a reference standard of the analyte itself for quantification, instead using a certified internal standard.[12] This makes it a valuable tool, especially when a pure reference standard of the target compound is not available.[1] qNMR provides detailed structural information about the main component and any impurities present, making it highly specific.[1] The sensitivity of qNMR is generally lower than that of mass spectrometry-based methods.[10]

Conclusion

For the comprehensive purity analysis of this compound, LC-MS stands out as the most versatile and sensitive technique. It can readily analyze the parent compound and a wide range of potential non-volatile impurities without the need for derivatization.

  • GC-MS serves as a complementary technique, particularly for the analysis of volatile impurities and residual solvents.

  • qNMR offers the advantage of absolute quantification and detailed structural elucidation, making it an excellent orthogonal method for confirming purity and identifying unknown impurities.

A combination of these techniques provides the most robust and reliable assessment of the purity of pharmaceutical intermediates, ensuring compliance with regulatory standards and contributing to the development of safe and effective medicines.

References

A Comparative Guide to Benzyl 4-(methylamino)piperidine-1-carboxylate and tert-butyl 4-(methylamino)piperidine-1-carboxylate for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the strategic use of protecting groups is fundamental to the successful synthesis of complex molecular architectures. The choice of protecting group can significantly influence reaction yields, purification strategies, and the overall efficiency of a synthetic route. This guide provides a detailed comparison of two key intermediates, Benzyl 4-(methylamino)piperidine-1-carboxylate and tert-butyl 4-(methylamino)piperidine-1-carboxylate, which are valuable building blocks in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1][2] The core difference between these two reagents lies in the nature of the nitrogen protecting group on the piperidine ring: the benzyloxycarbonyl (Cbz or Z) group versus the tert-butoxycarbonyl (Boc) group.

This comparison will delve into their chemical properties, stability, and the conditions required for their removal, supported by experimental data and detailed protocols. The orthogonality of the Cbz and Boc protecting groups is a key theme, as the ability to selectively deprotect one in the presence of the other is a significant advantage in multi-step syntheses.[3][4]

Comparative Data at a Glance

The selection between this compound and tert-butyl 4-(methylamino)piperidine-1-carboxylate is primarily dictated by the planned synthetic route and the chemical stability of other functional groups within the molecule. The Cbz group is renowned for its stability under a wide range of conditions, while the Boc group is valued for its ease of removal under mild acidic conditions.[3]

Physicochemical Properties
PropertyThis compoundtert-butyl 4-(methylamino)piperidine-1-carboxylate
Molecular Formula C₁₄H₂₀N₂O₂C₁₁H₂₂N₂O₂
Molecular Weight 264.34 g/mol 214.30 g/mol [5]
Appearance Liquid[6]-
Storage Temperature 2-8°C, protect from light[6]-
Purity ≥97%[6]-
Protecting Group Characteristics: Cbz vs. Boc
CharacteristicCbz (Benzyloxycarbonyl)Boc (tert-Butoxycarbonyl)
Cleavage Condition Catalytic hydrogenolysis (e.g., H₂/Pd-C)[4]Acidic conditions (e.g., TFA, HCl)[4][7]
Stability Stable to acidic and basic conditions (with some exceptions)[3]Stable to bases, nucleophiles, and catalytic hydrogenolysis[3]
Orthogonality Orthogonal to Boc and Fmoc groups[4][8]Orthogonal to Cbz and Fmoc groups[3][4]
Key Advantages - Imparts crystallinity, aiding purification[8]- Lower potential for racemization in some contexts[8]- Reagent (Cbz-Cl) is economical[8]- Mild deprotection conditions[3]- Automation-friendly for solid-phase synthesis[9]
Potential Issues - Incompatible with functional groups sensitive to reduction (e.g., alkynes, alkenes, some nitro groups)[4]- Catalyst poisoning by sulfur-containing compounds[9]- Generates electrophilic t-butyl species upon deprotection, which may require scavengers[4]- Strong acids required for cleavage can be harsh on sensitive substrates[3]

Experimental Protocols

The following are generalized experimental protocols for the synthesis and deprotection of this compound and tert-butyl 4-(methylamino)piperidine-1-carboxylate. It is important to note that optimal conditions may vary depending on the specific substrate and scale of the reaction.

Synthesis of N-Protected 4-(methylamino)piperidines

A common route to synthesize these compounds is through the reductive amination of the corresponding N-protected 4-piperidone with methylamine.

Experimental Workflow for Synthesis

cluster_synthesis Synthesis via Reductive Amination N-Protected_4-piperidone N-Cbz/Boc-4-piperidone Reaction Reaction in suitable solvent (e.g., DCE, THF) N-Protected_4-piperidone->Reaction Methylamine Methylamine (CH₃NH₂) Methylamine->Reaction Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product N-Protected 4-(methylamino)piperidine Workup->Product

Caption: General workflow for the synthesis of N-protected 4-(methylamino)piperidines.

Deprotection Protocols

The selective removal of the Cbz or Boc group is a critical step in the utilization of these intermediates.

1. Cbz Deprotection (Catalytic Hydrogenolysis)

  • Materials: Cbz-protected amine, Palladium on carbon (Pd/C, 5-10 mol%), solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), and a hydrogen source (H₂ gas or a transfer hydrogenation reagent like ammonium formate).[7]

  • Procedure:

    • Dissolve the Cbz-protected amine in the chosen solvent in a flask suitable for hydrogenation.[7]

    • Carefully add the Pd/C catalyst to the solution.[7]

    • Place the reaction mixture under a hydrogen atmosphere (e.g., by connecting to a balloon filled with H₂) or add the transfer hydrogenation reagent.[7]

    • Stir the mixture vigorously at room temperature.

    • Monitor the reaction progress using TLC or LC-MS.

    • Upon completion, carefully filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

Deprotection Pathway for Cbz Group

cluster_cbz_deprotection Cbz Deprotection by Hydrogenolysis Cbz_Protected Benzyl 4-(methylamino) piperidine-1-carboxylate Reagents H₂, Pd/C in Methanol Cbz_Protected->Reagents Deprotected 4-(methylamino)piperidine Reagents->Deprotected Byproducts Toluene + CO₂ Reagents->Byproducts

Caption: Deprotection of the Cbz group via catalytic hydrogenolysis.

2. Boc Deprotection (Acidolysis)

  • Materials: Boc-protected amine, strong acid (e.g., Trifluoroacetic acid (TFA) or a solution of HCl in dioxane), and a solvent (e.g., Dichloromethane (DCM)).[7]

  • Procedure:

    • Dissolve the Boc-protected amine in DCM.[7]

    • Add an excess of TFA (typically 25-50% v/v in DCM) or the HCl solution.[7][10]

    • Stir the mixture at room temperature.[7]

    • Monitor the reaction progress by TLC or LC-MS. The reaction is often rapid and may be accompanied by the evolution of CO₂ gas.[10]

    • Upon completion, remove the solvent and excess acid under reduced pressure.

    • The deprotected amine is typically obtained as a salt (e.g., trifluoroacetate or hydrochloride), which can be used directly in the next step or neutralized with a base.[7]

Deprotection Pathway for Boc Group

cluster_boc_deprotection Boc Deprotection by Acidolysis Boc_Protected tert-butyl 4-(methylamino) piperidine-1-carboxylate Reagents TFA in DCM Boc_Protected->Reagents Deprotected_Salt 4-(methylamino)piperidine .TFA salt Reagents->Deprotected_Salt Byproducts Isobutylene + CO₂ Reagents->Byproducts

Caption: Deprotection of the Boc group via acidolysis.

Strategic Selection in Drug Discovery

The choice between a Cbz or Boc protecting group strategy often depends on the subsequent chemical transformations planned in a drug discovery workflow. For instance, in the synthesis of a novel G-protein coupled receptor (GPCR) antagonist, where the piperidine scaffold is common, the stability of other functional groups in the molecule will guide the selection.[11][12]

Decision Workflow for Protecting Group Selection

Start Start: Need N-protected 4-(methylamino)piperidine Question1 Are subsequent reactions incompatible with H₂/Pd-C? (e.g., presence of reducible groups) Start->Question1 Question2 Are there acid-sensitive functional groups in the molecule? Question1->Question2 No Use_Boc Use tert-butyl 4-(methylamino)piperidine-1-carboxylate Question1->Use_Boc Yes Question2->Use_Boc No Use_Cbz Use Benzyl 4-(methylamino)piperidine-1-carboxylate Question2->Use_Cbz Yes Consider_Alternative Consider alternative orthogonal protecting group Question2->Consider_Alternative Yes, and reducible groups are present Use_Boc->End Proceed with synthesis Use_Cbz->End Proceed with synthesis Consider_Alternative->End2 Re-evaluate synthetic route

Caption: Decision workflow for selecting the appropriate N-protected piperidine intermediate.

Conclusion

Both this compound and tert-butyl 4-(methylamino)piperidine-1-carboxylate are highly valuable intermediates in medicinal chemistry. The choice between them is not a matter of inherent superiority, but rather one of strategic synthetic planning.

  • This compound (Cbz-protected) is the intermediate of choice when subsequent reaction steps involve basic or strongly acidic conditions, and the molecule is tolerant to catalytic hydrogenation. Its tendency to impart crystallinity can be an advantage in large-scale synthesis.[8]

  • tert-butyl 4-(methylamino)piperidine-1-carboxylate (Boc-protected) is ideal for synthetic routes that require the presence of reducible functional groups (such as alkenes, alkynes, or nitro groups) or when a mild deprotection method is paramount.[3]

A thorough understanding of the stability and reactivity of the Cbz and Boc protecting groups, as outlined in this guide, allows researchers and drug development professionals to design more efficient and robust synthetic pathways for the creation of novel and complex pharmaceutical agents.

References

A Comparative Guide to Protecting Group Strategies in Piperidine-Based Drug Synthesis: Benzyl vs. tert-Butoxycarbonyl

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex pharmaceutical agents. This guide provides an objective comparison of two commonly employed protecting groups for the piperidine nitrogen, the Benzyl (Cbz) group and the tert-Butoxycarbonyl (Boc) group, in the context of synthesizing key piperidine-based intermediates for drugs such as JAK inhibitors and CCR5 antagonists.

The piperidine scaffold is a ubiquitous structural motif in a vast number of pharmaceuticals due to its favorable pharmacokinetic properties. The synthesis of highly substituted piperidines often necessitates the use of a protecting group for the ring nitrogen to ensure regioselectivity and prevent unwanted side reactions. Benzyl 4-(methylamino)piperidine-1-carboxylate, utilizing the Cbz protecting group, and its counterpart, tert-butyl 4-(methylamino)piperidine-1-carboxylate, which employs the Boc group, are two key intermediates in this field. The choice between these reagents can significantly impact the overall efficiency, scalability, and cost of a synthetic route.

This guide will delve into a comparative analysis of these two protecting group strategies, supported by experimental data from the synthesis of key drug intermediates. We will examine reaction yields, purity, and the conditions required for both the protection and deprotection steps.

Performance Comparison: Cbz vs. Boc in Piperidine Synthesis

The primary distinction between the Cbz and Boc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal application in multi-step synthesis. The Cbz group is typically removed under hydrogenolysis conditions, while the Boc group is labile to acid. This fundamental difference dictates the compatibility of each group with other functionalities present in the molecule and influences the overall synthetic strategy.

Case Study 1: Synthesis of a Key Intermediate for Tofacitinib

Tofacitinib, a Janus kinase (JAK) inhibitor, requires a chiral disubstituted piperidine core. The synthesis of the key intermediate, cis-N-protected-3-methylamino-4-methylpiperidine, has been explored using both Cbz and Boc protecting groups, providing a basis for comparison.

ParameterBenzyl (Cbz) Protection Routetert-Butoxycarbonyl (Boc) Protection Route
Starting Material N-benzyl-4-methyl-1,2,3,6-tetrahydropyridine4-methylpiperidine
Key Transformation Hydroboration-oxidation followed by reductive aminationElectrochemical oxidation followed by reductive amination
Overall Yield ~10 kg scale demonstrated; multi-step processSuccessful, but pyridine hydrogenation route preferred for kg-scale
Crystallinity of Intermediates Crystalline intermediates aid in purificationCan be challenging, impacting large-scale processing
Deprotection Conditions Catalytic Hydrogenolysis (e.g., H₂, Pd/C)Acidic (e.g., Trifluoroacetic acid (TFA) or HCl)
Deprotection Yield Generally highTypically quantitative
Orthogonality Orthogonal to acid-labile groups (e.g., Boc)Orthogonal to hydrogenolysis-labile groups (e.g., Cbz)

Discussion:

For the kilogram-scale production of the Tofacitinib piperidine intermediate, a route involving a pyridine hydrogenation approach to a cis-N-benzyl-protected amine was found to be more amenable due to the crystallinity and purity of the intermediates.[1][2] This highlights a practical advantage of the Cbz group in facilitating purification on a large scale. While the Boc-protected route is viable, challenges in handling and purification of some intermediates were noted.[1] The choice of protecting group here is not just about the chemistry of protection and deprotection but also about the physical properties of the intermediates which have a significant impact on process development.

Case Study 2: Synthesis of CCR5 Antagonist Building Blocks

CCR5 antagonists like Maraviroc and Vicriviroc are crucial in the treatment of HIV. Their syntheses often involve the use of substituted 4-aminopiperidine derivatives. The literature describes synthetic routes utilizing both Cbz and Boc-protected piperidines.

ParameterBenzyl (Cbz) Protectiontert-Butoxycarbonyl (Boc) Protection
Typical Reagent This compoundtert-butyl 4-(methylamino)piperidine-1-carboxylate
Application Synthesis of various piperidine-based scaffoldsKey building block in the synthesis of piperazino-piperidine based CCR5 antagonists[3]
Key Advantage Stable to a wide range of non-reductive conditionsEase of removal under mild acidic conditions, avoiding harsh hydrogenation.
Purification Intermediates can often be crystallineChromatography may be required for purification of non-crystalline intermediates.
Scalability Demonstrated in large-scale synthesesWidely used in both lab and industrial scale

Discussion:

The use of N'-Boc-4-methyl-4-aminopiperidine has been highlighted as a "smart building block" in the efficient synthesis of a potent CCR5 antagonist, Sch-350634, allowing for a convergent synthesis free of toxic reagents.[3] This demonstrates the strategic advantage of the Boc group in facilitating convergent and efficient synthetic routes. The mild deprotection conditions for the Boc group are also a significant advantage, particularly when dealing with molecules containing other sensitive functional groups that may not be compatible with catalytic hydrogenation.[4]

Experimental Protocols

Protocol 1: Reductive Amination of N-Boc-4-piperidone with Methylamine

This protocol describes the synthesis of a key Boc-protected intermediate.

Materials:

  • N-Boc-4-piperidone

  • Methylamine (40% in water)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of N-Boc-4-piperidone (1.0 eq) in anhydrous DCM, add methylamine solution (1.2 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, tert-butyl 4-(methylamino)piperidine-1-carboxylate.

Protocol 2: Boc Deprotection of a Piperidine Derivative

This protocol outlines the removal of the Boc protecting group.

Materials:

  • Boc-protected piperidine derivative

  • Trifluoroacetic acid (TFA) or 4M HCl in Dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected piperidine derivative (1.0 eq) in DCM.

  • To this solution, add TFA (10 eq) or an equivalent amount of 4M HCl in Dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in a minimal amount of DCM and neutralize by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with DCM (3 x 50 mL). The combined organic layers contain the deprotected piperidine.

Protocol 3: Cbz Deprotection by Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz protecting group.

Materials:

  • Cbz-protected piperidine derivative

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas supply

Procedure:

  • Dissolve the Cbz-protected piperidine derivative in methanol or ethanol in a suitable hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected piperidine.

Visualizations

Signaling Pathways

The piperidine-containing drugs discussed in this guide target specific signaling pathways involved in disease.

JAK_STAT_Pathway cluster_receptor Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT 4. Dimerization Nucleus Nucleus pSTAT->Nucleus 5. Translocation Gene Gene Transcription Nucleus->Gene 6. Gene Regulation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition

Figure 1. Simplified JAK-STAT Signaling Pathway and Tofacitinib's Mechanism of Action.

CCR5_Signaling_Pathway cluster_membrane Host Cell Membrane HIV HIV gp120 CCR5 CCR5 Receptor HIV->CCR5 3. Co-receptor Binding CD4 CD4 HIV->CD4 1. Initial Binding G_Protein G-protein CCR5->G_Protein 4. Activation Signaling Intracellular Signaling Cascade G_Protein->Signaling Fusion Membrane Fusion (Viral Entry) Signaling->Fusion Maraviroc Maraviroc Maraviroc->CCR5 Antagonism CD4->CCR5 2. Conformational Change

Figure 2. Simplified HIV Entry via CCR5 and Maraviroc's Mechanism of Action.
Experimental and Logical Workflows

The selection of a protecting group is a critical decision in the early stages of planning a drug synthesis campaign.

Protecting_Group_Selection Start Start: Plan Synthesis Assess Assess Molecule for Sensitive Functional Groups Start->Assess Acid_Sensitive Acid-Sensitive Groups Present? Assess->Acid_Sensitive Hydrog_Sensitive Hydrogenolysis-Sensitive Groups Present? Acid_Sensitive->Hydrog_Sensitive No Use_Cbz Select Cbz Protecting Group Acid_Sensitive->Use_Cbz Yes Use_Boc Select Boc Protecting Group Hydrog_Sensitive->Use_Boc Yes Orthogonal Consider Orthogonal Strategy (Use Both Boc and Cbz) Hydrog_Sensitive->Orthogonal No Proceed Proceed with Synthesis Use_Cbz->Proceed Use_Boc->Proceed Orthogonal->Proceed Synthesis_Workflow Start Starting Materials Reaction Chemical Reaction (e.g., Reductive Amination) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization or Chromatography) Workup->Purification Analysis Analysis (NMR, LC-MS, Purity) Purification->Analysis Product Pure Intermediate Analysis->Product

References

A Comparative Guide to the Biological Evaluation of N-Benzylpiperidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The N-benzylpiperidine moiety is a key pharmacophore found in numerous biologically active compounds, demonstrating a wide range of therapeutic potential. This guide provides a comparative overview of the biological evaluation of various N-benzylpiperidine analogs, with a primary focus on their development as cholinesterase inhibitors for the treatment of Alzheimer's disease. The information presented herein is compiled from recent scientific literature to aid researchers in understanding the structure-activity relationships, comparing the efficacy of different analogs, and providing detailed experimental frameworks for their evaluation.

Comparative Analysis of In Vitro Efficacy

The primary mechanism of action for many N-benzylpiperidine analogs in the context of Alzheimer's disease is the inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. The following tables summarize the in vitro inhibitory activities of selected N-benzylpiperidine derivatives from various studies.

Cholinesterase Inhibitory Activity
CompoundTarget EnzymeIC50 (µM)Source
Series 1: Donepezil Derivatives
DonepezilAChE0.014 ± 0.0012[1]
Compound 13e (E2020)AChE0.0057[2]
Compound 20 AChE5.94 ± 1.08[3]
Compound 28 AChE0.41 ± 1.25[3]
Series 2: 1,3-Dimethylbenzimidazolinone Hybrids
Compound 15b eeAChE0.39 ± 0.11[4][5]
eqBChE0.66 ± 0.16[4]
Compound 15j eeAChE0.39 ± 0.15[4]
eqBChE0.16 ± 0.04[4][5]
Series 3: HDAC/AChE Dual Inhibitors
Compound d5 HDAC0.17[6]
AChE6.89[6]
Compound d10 HDAC0.45[6]
AChE3.22[6]
Series 4: N-Benzylpiperidine-linked Phthalimides
Compound 23 BChE0.72[7]

eeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase.

Other Biological Activities

Beyond cholinesterase inhibition, several N-benzylpiperidine analogs have been evaluated for other relevant biological activities, highlighting their potential as multi-target-directed ligands.

CompoundBiological Target/ActivityMeasurementValueSource
Compound 23 β-amyloid anti-aggregation% Inhibition at 10 µM72.5%[7]
Compound L55 USP7 InhibitorIC50 (nM)40.8[8]
LNCaP cell lineIC50 (nM)29.6[8]
RS4;11 cell lineIC50 (nM)41.6[8]
Compound 19 hSERT AffinityKi (µM)> 100[9]
AChE InhibitionIC50 (µM)5.10 ± 0.24[9]
BChE InhibitionIC50 (µM)26.78 ± 0.81[9]
Compound 7f AChE InhibitionIC50 (nM)7.5 ± 0.19[1]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable biological evaluation of novel compounds. Below are methodologies for key assays cited in the evaluation of N-benzylpiperidine analogs.

Determination of Cholinesterase Inhibitory Activity (Ellman's Method)

This spectrophotometric method is widely used to determine the in vitro inhibitory activity of compounds against AChE and BChE.[10]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of thiocholine, which results from the hydrolysis of acetylthiocholine by the enzyme. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm.[10]

Procedure:

  • Prepare solutions of the test compounds at various concentrations.

  • In a 96-well microplate, add the assay buffer, DTNB solution, and the test compound solution.

  • Initiate the reaction by adding the AChE or BChE solution to each well.

  • Incubate the plate for a short pre-incubation period at a controlled temperature (e.g., 37 °C).

  • Add the substrate, acetylthiocholine iodide (ATCI), to start the enzymatic reaction.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Radioligand Binding Assay for Serotonin Transporter (SERT)

This assay is used to determine the binding affinity of test compounds to the human serotonin transporter (h-SERT).[9]

Principle: The assay is a competitive binding experiment where the test compound competes with a radiolabeled ligand (e.g., [³H]-paroxetine) for binding to h-SERT present in homogenized cell membranes. The amount of radioactivity bound to the membranes is inversely proportional to the affinity of the test compound for the transporter.

Procedure:

  • Prepare homogenized membranes from a cell line expressing h-SERT (e.g., HEK293 cells).

  • In assay tubes, combine the cell membranes, the radioligand ([³H]-paroxetine), and various concentrations of the test compound in a suitable buffer.

  • To determine non-specific binding, a separate set of tubes is prepared with an excess of a known high-affinity non-labeled ligand.

  • Incubate the mixture at a specific temperature (e.g., 25 °C) for a defined period to allow the binding to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.

  • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with a scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the Ki (inhibitory constant) value for the test compound by analyzing the competition binding data.

Visualizing Methodologies and Pathways

To better illustrate the processes and concepts involved in the evaluation of N-benzylpiperidine analogs, the following diagrams have been generated using the DOT language.

Experimental_Workflow_for_Cholinesterase_Inhibitor_Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Secondary & Selectivity Assays cluster_3 In Vivo Evaluation Synthesis Synthesis of N-Benzylpiperidine Analogs Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization AChE_Assay AChE Inhibition Assay (Ellman's Method) Characterization->AChE_Assay BChE_Assay BChE Inhibition Assay (Ellman's Method) Characterization->BChE_Assay Data_Analysis_1 IC50 Determination AChE_Assay->Data_Analysis_1 BChE_Assay->Data_Analysis_1 Beta_Amyloid_Assay β-Amyloid Aggregation Inhibition Assay Data_Analysis_1->Beta_Amyloid_Assay Neuroprotection_Assay Neuroprotection Assay (e.g., PC12 cells) Data_Analysis_1->Neuroprotection_Assay Other_Target_Assay Other Target Assays (e.g., USP7, MAGL) Data_Analysis_1->Other_Target_Assay Animal_Model Animal Model of AD (e.g., Scopolamine-induced) Beta_Amyloid_Assay->Animal_Model Neuroprotection_Assay->Animal_Model Other_Target_Assay->Animal_Model Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze) Animal_Model->Behavioral_Tests Toxicity_Study Toxicity Studies Behavioral_Tests->Toxicity_Study

Caption: A typical experimental workflow for the screening and evaluation of N-benzylpiperidine analogs as potential Alzheimer's disease therapeutics.

Cholinergic_Signaling_Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh_Synthesis Acetylcholine (ACh) Synthesis ACh_Vesicle ACh Vesicular Storage ACh_Synthesis->ACh_Vesicle ACh_Release ACh Release ACh_Vesicle->ACh_Release Synapse_Start ACh_Release->Synapse_Start ACh_Receptor Acetylcholine Receptors Synapse_Start->ACh_Receptor ACh AChE Acetylcholinesterase (AChE) Synapse_Start->AChE ACh Synapse_End Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Neuronal_Response Neuronal Response Signal_Transduction->Neuronal_Response AChE->Synapse_End Hydrolysis (Choline + Acetate) Inhibitor N-Benzylpiperidine Analog (Inhibitor) Inhibitor->AChE Inhibition

Caption: The role of N-benzylpiperidine analogs as AChE inhibitors in the cholinergic signaling pathway, preventing the breakdown of acetylcholine in the synaptic cleft.

References

A Comparative Analysis of Piperidine and Piperazine Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has become a pivotal strategy. These heterobifunctional molecules co-opt the cellular ubiquitin-proteasome system to eliminate disease-causing proteins and are composed of a warhead for the protein of interest (POI), an E3 ligase ligand, and a connecting linker.[1] The linker, far from being a passive tether, critically influences a PROTAC's efficacy, selectivity, and physicochemical properties.[1][2] Among the various linker motifs, saturated heterocycles like piperidine and piperazine have gained prominence for their ability to impart rigidity and modulate drug-like properties.[1][3] This guide provides a comparative study of piperidine and piperazine linkers, offering insights into their respective advantages and disadvantages to aid in the rational design of next-generation protein degraders.

Core Structural and Physicochemical Comparison

Both piperidine and piperazine are six-membered saturated heterocyclic rings incorporated into PROTAC linkers to introduce conformational rigidity.[1] This rigidity can pre-organize the PROTAC into a conformation favorable for forming a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient ubiquitination and subsequent degradation.[1][4] However, their distinct structural and chemical properties lead to different impacts on the resulting PROTAC's performance.

Piperidine, a six-membered heterocycle with a single nitrogen atom, and piperazine, its 1,4-diaza analogue, are considered "privileged scaffolds" in drug design.[5] Piperidine is significantly more basic than piperazine.[6] The two nitrogen atoms in piperazine influence each other electronically, reducing the basicity of the first nitrogen.[6] These fundamental differences in basicity, structure, and nucleophilicity are critical in synthetic strategies and in determining the final physicochemical properties of the PROTAC.

PropertyPiperidinePiperazineKey Takeaway
Structure Azacyclohexane1,4-DiazacyclohexanePiperazine has a second nitrogen atom at the 4-position, offering an additional site for functionalization.[6]
pKa of Conjugate Acid ~11.1 - 11.22[5][6]pKa1: ~5.35 - 5.5, pKa2: ~9.73 - 9.8[5][6]Piperidine is a considerably stronger base. Piperazine's dual pKa allows for finer tuning of basicity and solubility.[5]
Basicity More Basic[5]Less Basic[5]Higher basicity in piperidine can lead to stronger ionic interactions but may also increase clearance.[5]
Nucleophilicity More Nucleophilic[6]Less Nucleophilic[6]Piperidine's higher nucleophilicity leads to faster reaction rates in N-acylation and N-alkylation reactions.[6]
Key Reactive Sites Single secondary amineTwo secondary aminesPiperazine can be used as a linker with two points of diversity, allowing for controlled, sequential functionalization.[6]
Impact on PROTAC Performance and ADME Properties

The choice between a piperidine and a piperazine linker can significantly influence the absorption, distribution, metabolism, and excretion (ADME) profile of the resulting PROTAC.[1]

  • Rigidity and Ternary Complex Formation : Both linkers introduce conformational constraints, which can reduce the entropic penalty of forming the ternary complex, potentially leading to higher degradation potency.[4][7] This rigidity is a key advantage over flexible alkyl or polyethylene glycol (PEG) linkers.[4] Clinical candidates like ARV-110 and ARV-471 successfully incorporated rigid structures with piperidine and piperazine moieties, which significantly improved their metabolic stability and potency.[1][8]

  • Solubility : A growing trend to improve PROTAC solubility is to introduce saturated heterocycles with a basic center into the linker.[9][10] Piperazine offers a distinct advantage here; its second nitrogen atom can be protonated at physiological pH, which can enhance aqueous solubility.[1][10][11] However, the pKa of the piperazine ring is significantly affected by nearby chemical groups, so careful design is required to achieve the desired protonation state.[9][12]

  • Permeability : Cell permeability is a major challenge for PROTACs due to their high molecular weight.[8] While the charged state of a protonated piperazine at physiological pH may reduce passive permeability, the overall improvement in properties can be beneficial.[1] Rigid linkers, including both piperidine and piperazine, can encourage the PROTAC to adopt folded conformations that shield polar surface areas, which has been shown to improve cell permeability.[13][14]

  • Metabolic Stability : Rigid structures are often less susceptible to metabolism compared to flexible linkers.[1] Incorporating a piperazine ring via an amide bond can also prevent N-dealkylation, a common metabolic pathway.[15]

  • Synthetic Accessibility : Both piperidine and piperazine are common, readily available building blocks in medicinal chemistry.[1] Piperazine provides a versatile handle for modular synthesis, as its two nitrogen atoms allow for sequential, controlled functionalization.[6]

Visualizing PROTAC Action and Evaluation

PROTAC_Mechanism PROTAC PROTAC Warhead Warhead POI POI POI->Warhead Binds E3 E3 E3_Ligand E3_Ligand E3->E3_Ligand Binds Ubiquitination Ubiquitination E3_Ligand->Ubiquitination Recruits Ubiquitination->POI Transfers Ub Degradation Degradation Ubiquitination->Degradation Ub Ub Ub->Ubiquitination Proteasome Proteasome Proteasome->Degradation

Experimental_Workflow Synthesis Synthesis Binding Binding Synthesis->Binding Ternary Ternary Degradation Degradation Ternary->Degradation OffTarget OffTarget PK PK OffTarget->PK

Caption: A typical experimental workflow for evaluating PROTAC linkers.

Quantitative Data on PROTAC Performance

Table 2: Performance of PARP1-Targeting PROTACs with Piperidine-Based Linkers [16]

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
HY-168722 (Piperidine-based)PARP1Thalidomide58.14Not ReportedSW-620
D6 (Nitrogen Heterocyclic)PARP1CRBN25.23Not ReportedMDA-MB-231

Table 3: Performance of BRD4-Targeting PROTACs with Piperazine-Containing Linkers [1]

Degrader Name (Linker Type)Target ProteinE3 Ligase LigandDC₅₀ (nM)Dₘₐₓ (%)Cell Line
PROTAC 1 (Piperazine)BRD4Pomalidomide15>90RS4;11
PROTAC 2 (Piperazine)BRD4Pomalidomide5.2>95RS4;11

Note: The data in Tables 2 and 3 are from different studies targeting different proteins and should not be interpreted as a direct comparison of linker efficacy. They are presented to illustrate that potent degraders can be developed using either linker type.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs containing these linkers.

Protocol 1: General Synthesis of a PROTAC with a Piperazine/Piperidine-Containing Linker

This protocol describes a general multi-step synthesis for generating a PROTAC via amide bond formation.[1]

Materials:

  • E3 Ligase Ligand (e.g., Pomalidomide) with a free carboxylic acid

  • Boc-protected piperazine or piperidine-containing linker with a free amine

  • Warhead for POI with a free carboxylic acid

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection agent: TFA (Trifluoroacetic acid)

Procedure:

  • Activation and Coupling to Linker:

    • Dissolve the E3 Ligase Ligand (1.0 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the Boc-protected piperazine/piperidine-containing linker (1.1 eq) to the activated solution and stir at room temperature until the reaction is complete (monitored by LC-MS).

    • Purify the resulting Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA and stir at room temperature to remove the Boc protecting group.

    • Remove the solvent and TFA under reduced pressure to yield the deprotected amine intermediate.

  • Coupling to Warhead:

    • In a separate flask, activate the Warhead (1.0 eq) with HATU (1.2 eq) and DIPEA (3.0 eq) in anhydrous DMF as described in step 1.

    • Add the deprotected amine intermediate (1.1 eq) to the activated warhead solution.

    • Stir at room temperature until the reaction is complete (monitored by LC-MS).

  • Purification:

    • Purify the final PROTAC product using preparative HPLC.

    • Confirm the identity and purity of the final compound by LC-MS and NMR.

Protocol 2: Western Blot for Protein Degradation Analysis

This protocol is used to determine the DC₅₀ and Dₘₐₓ of a PROTAC.

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., SW-620, RS4;11) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Immunoblotting:

    • Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using software like ImageJ. Normalize the target protein band intensity to the loading control.

    • Plot the normalized protein levels against the PROTAC concentration and fit the data to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ values.

Conclusion

The choice between piperidine and piperazine linkers in PROTAC design is a nuanced decision that requires careful consideration of the desired properties of the final molecule.[1] Both motifs offer the crucial advantage of rigidity, which can be vital for potent protein degradation by pre-organizing the molecule for ternary complex formation.[1][4] Piperazine presents a distinct advantage in its potential to enhance solubility through protonation, a feature that can be finely tuned by the linker's chemical environment.[1][10] However, this can also present a trade-off with passive permeability.[1] The lack of direct head-to-head comparative studies necessitates that researchers evaluate these linkers on a case-by-case basis for their specific target and E3 ligase pair.[1] Ultimately, a comprehensive evaluation of degradation efficiency, physicochemical properties, and the overall pharmacokinetic profile is essential to maximize the therapeutic potential of the resulting PROTAC.

References

A Comparative Guide to the Spectroscopic Analysis of N-Cbz Protected Piperidines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of molecular structures is paramount. The piperidine ring is a ubiquitous scaffold in pharmaceuticals, and its protection is a critical step in multi-step syntheses. The Carboxybenzyl (Cbz) group is a widely used protecting group for the piperidine nitrogen due to its stability and orthogonal removal conditions. This guide provides a comprehensive comparison of the spectroscopic techniques used to analyze N-Cbz protected piperidines, offering supporting data and detailed experimental protocols.

Data Presentation: Spectroscopic Signatures

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for N-Cbz-piperidine. For comparative purposes, data for unprotected piperidine and the commonly used alternative, N-Boc-piperidine, are also presented.

Table 1: ¹H NMR Spectroscopic Data (Typical Shifts in CDCl₃)
Assignment N-Cbz-Piperidine (δ ppm) N-Boc-Piperidine (δ ppm) Piperidine (δ ppm) [1][2]
Piperidine H-2, H-6 ~ 3.5 - 3.7~ 3.4 - 3.6~ 2.7 - 2.9
Piperidine H-3, H-5 ~ 1.5 - 1.7~ 1.5 - 1.6~ 1.5 - 1.6
Piperidine H-4 ~ 1.5 - 1.7~ 1.5 - 1.6~ 1.5 - 1.6
Cbz-CH₂ ~ 5.1 - 5.2 (s)--
Cbz-ArH ~ 7.2 - 7.4 (m)--
Boc-(CH₃)₃ -~ 1.45 (s)-
NH --~ 1.3 (br s)
Table 2: ¹³C NMR Spectroscopic Data (Typical Shifts in CDCl₃)
Assignment N-Cbz-Piperidine (δ ppm) N-Boc-Piperidine (δ ppm) [3]Piperidine (δ ppm)
Piperidine C-2, C-6 ~ 45 - 47~ 45 - 46~ 47
Piperidine C-3, C-5 ~ 25 - 27~ 25 - 26~ 27
Piperidine C-4 ~ 24 - 26~ 24 - 25~ 25
Cbz-C=O ~ 155 - 156--
Cbz-CH₂ ~ 67 - 68--
Cbz-Ar (quat.) ~ 136 - 137--
Cbz-Ar (CH) ~ 127 - 129--
Boc-C=O -~ 154 - 155-
Boc-C(CH₃)₃ -~ 79 - 80-
Boc-C(CH₃)₃ -~ 28 - 29-
Table 3: Key IR Absorption Frequencies (cm⁻¹)
Functional Group N-Cbz-Piperidine N-Boc-Piperidine [3]Piperidine [4]
C=O Stretch (Carbamate) 1700 - 1680 (s)1695 - 1685 (s)-
C-H Stretch (sp³) 3000 - 2850 (m)3000 - 2850 (m)3000 - 2850 (m)
C-H Stretch (sp², Ar) 3100 - 3000 (w)--
C-N Stretch 1250 - 1200 (s)1170 - 1150 (s)1100 - 1020 (m)
N-H Stretch --3350 - 3250 (m, br)
Table 4: Mass Spectrometry Data (ESI-MS)
Compound Molecular Weight Observed Ion (m/z) Notes
N-Cbz-Piperidine 219.28 g/mol [M+H]⁺ = 220.1Electrospray ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecular ion.
N-Boc-Piperidine 185.26 g/mol [M+H]⁺ = 186.1, [M+Na]⁺ = 208.1[3]Sodium adducts are commonly observed in ESI-MS.
Piperidine 85.15 g/mol [M+H]⁺ = 86.1Readily protonated in the ESI source.

Mandatory Visualization

Spectroscopic_Analysis_Workflow Workflow for Spectroscopic Analysis of N-Cbz Protected Piperidines cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample Purified N-Cbz-Piperidine Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl3) Sample->Prep_NMR Prep_IR Prepare KBr Pellet or Thin Film Sample->Prep_IR Prep_MS Dissolve in LC-MS Grade Solvent (e.g., MeCN/H2O) Sample->Prep_MS NMR NMR Spectrometer (¹H, ¹³C, 2D) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS ESI Mass Spectrometer Prep_MS->MS Analyze_NMR Analyze Chemical Shifts, Coupling, Integration NMR->Analyze_NMR Analyze_IR Identify Characteristic Stretching Frequencies IR->Analyze_IR Analyze_MS Determine Molecular Ion & Fragmentation MS->Analyze_MS Structure Structure Confirmation & Purity Assessment Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Caption: Workflow for the spectroscopic analysis of N-Cbz protected piperidines.

Spectroscopic_Comparison Comparison of Key Spectroscopic Features Piperidine Piperidine Scaffold Cbz_Pip N-Cbz-Piperidine Piperidine->Cbz_Pip Cbz Protection Boc_Pip N-Boc-Piperidine Piperidine->Boc_Pip Boc Protection Unprotected_Pip Unprotected Piperidine Piperidine->Unprotected_Pip Unmodified Cbz_Features ¹H: ~5.1 ppm (CH₂), ~7.3 ppm (ArH) ¹³C: ~155 ppm (C=O), ~67 ppm (CH₂) IR: ~1690 cm⁻¹ (C=O) Cbz_Pip->Cbz_Features Boc_Features ¹H: ~1.45 ppm (t-Bu) ¹³C: ~154 ppm (C=O), ~80 ppm (quat. C) IR: ~1690 cm⁻¹ (C=O) Boc_Pip->Boc_Features Unprotected_Features ¹H: ~1.3 ppm (NH) ¹³C: No carbonyl carbon IR: ~3300 cm⁻¹ (N-H stretch) Unprotected_Pip->Unprotected_Features

Caption: Logical relationships of key spectroscopic features for N-protected piperidines.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Protocol 1: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the purified N-Cbz protected piperidine and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

  • Internal Standard: For precise chemical shift referencing, tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm). Modern spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Instrument Setup: Place the NMR tube in the spectrometer. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is critical for high-resolution spectra.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton resonances (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

  • Data Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform. Phase and baseline correct the resulting spectrum and integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr Pellet Method)
  • Sample and KBr Preparation: Gently grind approximately 1-2 mg of the solid N-Cbz protected piperidine sample into a fine powder using an agate mortar and pestle. Add about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar. KBr is used as it is transparent in the IR region.

  • Mixing: Thoroughly mix the sample and KBr by grinding them together for several minutes until a homogeneous, fine powder is obtained.

  • Pellet Pressing: Transfer a portion of the mixture into a pellet die. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes. This will form a thin, transparent, or translucent KBr pellet containing the sample.

  • Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR instrument.

  • Spectrum Acquisition: Acquire the IR spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be run first and automatically subtracted from the sample spectrum.

  • Data Interpretation: Analyze the resulting spectrum, paying close attention to the characteristic absorption bands for the carbamate C=O stretch, C-N stretch, and the aromatic and aliphatic C-H stretches to confirm the structure.

Protocol 3: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the N-Cbz protected piperidine (approximately 0.1 mg/mL) in a solvent suitable for mass spectrometry, such as acetonitrile, methanol, or a mixture of acetonitrile and water.

  • Acidification (Positive Ion Mode): To promote protonation and enhance the signal in positive ion mode, add a small amount of an acid, typically 0.1% formic acid, to the sample solution.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer. This can be done via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min) or by injection into a liquid chromatography (LC) system coupled to the mass spectrometer (LC-MS).

  • Instrument Parameters: Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature, to achieve a stable spray and optimal ionization.

  • Mass Spectrum Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range. For N-Cbz-piperidine, a range of m/z 100-500 would be appropriate to observe the protonated molecular ion ([M+H]⁺) at approximately m/z 220.1.

  • Data Analysis: Analyze the spectrum to identify the molecular ion peak. High-resolution mass spectrometry can be used to confirm the elemental composition of the ion by comparing the measured accurate mass to the calculated theoretical mass. Further fragmentation analysis (MS/MS) can be performed to obtain structural information.[5][6]

References

Unlocking the Potential of the Piperidine Scaffold: A Comparative Guide to the Bioactivity of N-Substituted Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the piperidine ring represents a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] The strategic substitution at the nitrogen atom (N-substitution) of the piperidine ring is a key determinant of its biological activity, profoundly influencing its pharmacological profile.[2][4] This guide provides a comparative analysis of the bioactivity of various N-substituted piperidines, supported by experimental data and detailed methodologies, to aid in the rational design of novel therapeutics.

This report focuses on three prominent areas of bioactivity for N-substituted piperidines: acetylcholinesterase (AChE) inhibition, relevant to Alzheimer's disease; opioid receptor modulation for pain management; and antiviral activity against influenza viruses.

Comparative Bioactivity of N-Substituted Piperidines

The nature of the N-substituent dramatically impacts the potency and selectivity of piperidine-based compounds. The following tables summarize the quantitative bioactivity data for representative N-substituted piperidines across the three selected therapeutic areas.

Acetylcholinesterase (AChE) Inhibitory Activity

N-substituted piperidines have been extensively investigated as inhibitors of acetylcholinesterase, an enzyme implicated in the pathology of Alzheimer's disease.[5][6][7] The N-benzyl group is a common feature in many potent AChE inhibitors.[7][8]

Compound IDN-SubstituentAChE IC50 (µM)BuChE IC50 (µM)Selectivity Index (BuChE/AChE)Reference
3g N-(4-nitrobenzyl)4.32--[5]
3j N-(4-chlorobenzyl)-1.27-[5]
d5 N-benzyl derivative6.89--[7]
d10 N-benzyl derivative3.22--[7]
21 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine0.00056>10~18,000[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 indicates higher potency. The selectivity index indicates the preference for inhibiting AChE over butyrylcholinesterase (BuChE).

Opioid Receptor Modulation

The N-substituent plays a critical role in determining the affinity and efficacy of piperidine derivatives at opioid receptors.[4][9][10] Variations in the N-substituent can switch a compound from an agonist to an antagonist.

Compound IDN-SubstituentReceptor TargetBinding Affinity (Ki, nM)Functional ActivityReference
3a N-phenethylµ-opioid-Antagonist[4]
3b N-(3-phenylpropyl)µ-opioid-Antagonist[4]
3c N-(2-thienylethyl)µ-opioid-Antagonist[4]
Compound 4 4-substituted piperidineMOR/DORMOR: <10, DOR: <20MOR Agonist / DOR Antagonist[9][10]
Compound 5 4-substituted piperidineMOR/DORMOR: <10, DOR: <20MOR Agonist / DOR Antagonist[9][10]
Compound 6 4-substituted piperidineMOR/DORMOR: <10, DOR: <20MOR Agonist / DOR Antagonist[9][10]

Ki values represent the inhibition constant, indicating the affinity of the ligand for the receptor. A lower Ki value signifies higher binding affinity. MOR = Mu-opioid receptor, DOR = Delta-opioid receptor.

Antiviral Activity (Influenza A/H1N1)

Recent studies have highlighted the potential of N-substituted piperidines as antiviral agents, particularly against the influenza A virus.[11][12][13]

Compound IDN-SubstituentEC50 (µg/mL)CC50 (µg/mL)Selectivity Index (CC50/EC50)Reference
3b N-benzyl1.25>100>80[11][12]
5c N-benzyl ester derivative0.9>100>111[11][12]
5d N-benzyl ester derivative0.8>100>125[11][12][14]
8 N-benzyl fluorinated derivative0.7>100>142[11][12][14]
11 N-benzyl fluorinated derivative0.6>100>166[11][12][14]
FZJ05 N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine< Ribavirin, Amantadine, Rimantadine--[13]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration) is the concentration of a drug that is cytotoxic to 50% of the cells. The Selectivity Index (SI) is the ratio of CC50 to EC50 and indicates the therapeutic window of the compound.

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of bioactivity data.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE inhibitors.

  • Reagents and Materials: Acetylcholinesterase (AChE) from electric eel, butyrylcholinesterase (BuChE) from equine serum, acetylthiocholine iodide (ATCI), butyrylthiocholine iodide (BTCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), phosphate buffer (pH 8.0), and the test compounds.

  • Procedure:

    • The reaction mixture is prepared in a 96-well plate, containing phosphate buffer, DTNB, and the test compound at various concentrations.

    • The enzyme (AChE or BuChE) is added to the mixture and incubated for 15 minutes at 37°C.

    • The reaction is initiated by the addition of the substrate (ATCI for AChE or BTCI for BuChE).

    • The hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).

    • The absorbance of the yellow product is measured at 412 nm over time using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor).

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration.[5]

Opioid Receptor Binding Assay

This assay determines the affinity of a compound for a specific opioid receptor subtype.

  • Reagents and Materials: Cell membranes expressing the opioid receptor of interest (e.g., from CHO-K1 cells), radiolabeled ligand (e.g., [³H]DAMGO for MOR), unlabeled test compounds, binding buffer (e.g., Tris-HCl), and scintillation cocktail.

  • Procedure:

    • Cell membranes are incubated with the radiolabeled ligand and varying concentrations of the unlabeled test compound in the binding buffer.

    • The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period to allow for binding equilibrium.

    • The bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • The filters are washed with ice-cold buffer to remove any unbound radioligand.

    • The amount of radioactivity trapped on the filters is quantified using a liquid scintillation counter.

    • The specific binding is calculated as the difference between total binding and non-specific binding (determined in the presence of a high concentration of an unlabeled standard).

    • The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the radiolabeled ligand) using the Cheng-Prusoff equation.[4]

In Vitro Antiviral Assay (Influenza A/H1N1)

This assay evaluates the ability of a compound to inhibit the replication of the influenza virus in a cell culture model.[11][12]

  • Cells and Virus: Madin-Darby canine kidney (MDCK) cells are used as the host cells for influenza A/H1N1 virus propagation.[11][12]

  • Procedure:

    • MDCK cells are seeded in 96-well plates and grown to confluence.

    • The cells are then infected with a specific titer of the influenza A/H1N1 virus.[11]

    • Immediately after infection, the cells are treated with various concentrations of the test compounds.

    • The plates are incubated at 37°C in a 5% CO2 atmosphere for a period that allows for viral replication (e.g., 48-72 hours).

    • The antiviral activity is determined by measuring the inhibition of the virus-induced cytopathic effect (CPE) or by quantifying the viral yield using methods like RT-qPCR or plaque assays.

    • The EC50 value is calculated as the concentration of the compound that inhibits 50% of the viral replication.

  • Cytotoxicity Assay (MTT Assay):

    • To assess the toxicity of the compounds on the host cells, a parallel MTT assay is performed.[11][12]

    • Uninfected MDCK cells are treated with the same concentrations of the test compounds.

    • After the incubation period, MTT reagent is added to the wells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

    • The formazan crystals are dissolved, and the absorbance is measured at a specific wavelength (e.g., 570 nm).

    • The CC50 value is determined as the concentration of the compound that reduces cell viability by 50%.[11]

Visualizing the Pathways and Processes

Diagrams illustrating the signaling pathways and experimental workflows provide a clear visual representation of the complex biological and methodological concepts.

G General Experimental Workflow for Bioactivity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Bioactivity Assays cluster_2 Data Analysis & Interpretation Synthesis Synthesis of N-substituted piperidines Purification Purification & Characterization (NMR, MS) Synthesis->Purification AChE_Assay AChE Inhibition Assay Purification->AChE_Assay Test Compounds Opioid_Assay Opioid Receptor Binding Assay Purification->Opioid_Assay Test Compounds Antiviral_Assay Antiviral Assay Purification->Antiviral_Assay Test Compounds IC50 IC50/EC50/Ki Determination AChE_Assay->IC50 Opioid_Assay->IC50 Antiviral_Assay->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A flowchart illustrating the general workflow for synthesizing and evaluating the bioactivity of N-substituted piperidines.

G Simplified Opioid Receptor (GPCR) Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist Opioid Agonist (N-substituted piperidine) Receptor Opioid Receptor (GPCR) Agonist->Receptor Binds to G_Protein G Protein (Gi/Go) Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channel Ion Channel (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Decreased Production Cellular_Response Cellular Response (e.g., Analgesia) cAMP->Cellular_Response Leads to Ion_Channel->Cellular_Response Leads to

Caption: A simplified diagram of the G-protein coupled receptor (GPCR) signaling pathway initiated by an opioid agonist.

References

Navigating the Synthesis of 4-(Methylamino)piperidine: A Cost-Benefit Analysis of Two Key Synthetic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient and cost-effective synthesis of key intermediates is a critical factor in the journey from discovery to market. 4-(Methylamino)piperidine, a valuable building block in the synthesis of a wide range of pharmaceutical agents, is no exception. This guide provides a comprehensive cost-benefit analysis of two prominent synthetic routes to this important piperidine derivative: reductive amination of a protected piperidone and direct N-methylation of a protected aminopiperidine. By presenting detailed experimental protocols, quantitative data, and a clear visualization of the synthetic workflows, this document aims to equip scientists with the necessary information to make informed decisions for their specific research and development needs.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Reductive AminationRoute 2: Direct N-Methylation
Starting Material 1-Boc-4-piperidone1-Boc-4-aminopiperidine
Key Reagents Methylamine hydrochloride, Sodium triacetoxyborohydrideFormaldehyde, Formic Acid (Eschweiler-Clarke conditions)
Overall Yield HighGenerally high
Reaction Stages 2 (Reductive amination, Deprotection)2 (N-methylation, Deprotection)
Scalability Well-established for industrial scaleReadily scalable
Cost of Key Reagents Moderate to HighLow
Safety Considerations Use of borohydride reagents requires careful handling.Use of formaldehyde and formic acid requires good ventilation.

Route 1: Reductive Amination of 1-Boc-4-piperidone

This widely employed two-stage route commences with the reductive amination of commercially available 1-Boc-4-piperidone with methylamine, followed by the removal of the tert-butyloxycarbonyl (Boc) protecting group to yield the final product.

Experimental Protocol:

Stage 1: Synthesis of 1-Boc-4-(methylamino)piperidine

To a solution of 1-Boc-4-piperidone (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), is added methylamine hydrochloride (1.2 equivalents). The mixture is stirred, and a mild reducing agent, sodium triacetoxyborohydride (1.5 equivalents), is added portion-wise. A catalytic amount of acetic acid can be added to facilitate the formation of the intermediate iminium ion. The reaction is typically stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-Boc-4-(methylamino)piperidine.

Stage 2: Deprotection of 1-Boc-4-(methylamino)piperidine

The purified 1-Boc-4-(methylamino)piperidine from the previous step is dissolved in a solvent such as dichloromethane or methanol. An excess of a strong acid, typically trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, is added, and the mixture is stirred at room temperature for 1 to 4 hours. The solvent and excess acid are removed under reduced pressure to yield the corresponding salt of 4-(methylamino)piperidine. The free base can be obtained by neutralization with a suitable base and subsequent extraction.

Route 2: Direct N-Methylation of 1-Boc-4-aminopiperidine

This alternative two-step synthesis begins with the commercially available 1-Boc-4-aminopiperidine, which is then methylated, most commonly via the Eschweiler-Clarke reaction, followed by the removal of the Boc protecting group.

Experimental Protocol:

Stage 1: Synthesis of 1-Boc-4-(methylamino)piperidine via Eschweiler-Clarke Reaction

To a solution of 1-Boc-4-aminopiperidine (1 equivalent) is added an excess of formaldehyde (typically as an aqueous solution) and formic acid. The reaction mixture is heated, often to reflux, for several hours until the reaction is complete, which can be monitored by techniques such as TLC or LC-MS. The reaction is then cooled and made basic by the addition of a suitable base, such as sodium hydroxide. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product can be purified by column chromatography.

Stage 2: Deprotection of 1-Boc-4-(methylamino)piperidine

The deprotection of the N-Boc group is carried out using a procedure identical to that described in Route 1, employing a strong acid like TFA or HCl in an appropriate solvent.

Cost-Benefit Analysis

ParameterRoute 1: Reductive AminationRoute 2: Direct N-Methylation
Starting Material Cost 1-Boc-4-piperidone is a moderately priced starting material.1-Boc-4-aminopiperidine is also a commercially available and moderately priced starting material.
Reagent Cost Sodium triacetoxyborohydride is a relatively expensive reagent. Methylamine hydrochloride is inexpensive.Formaldehyde and formic acid are very inexpensive commodity chemicals.
Yield Generally high yields are reported for the reductive amination step.The Eschweiler-Clarke reaction is known for providing high yields of methylated amines.[1]
Reaction Time The reductive amination step can require up to 24 hours.The N-methylation reaction is typically faster, often completed within a few hours at elevated temperatures.
Process Safety Sodium triacetoxyborohydride is a hydride source and should be handled with care.Formaldehyde is a known carcinogen and requires handling in a well-ventilated fume hood. Formic acid is corrosive.
Byproducts & Purification Boron-containing byproducts need to be removed during workup. Column chromatography is often required.The main byproduct is carbon dioxide. Purification is generally straightforward.
Scalability This route is well-documented for large-scale synthesis.The Eschweiler-Clarke reaction is a classic and robust reaction that is readily scalable.

Visualization of Synthetic Workflows

G Comparative Workflow for the Synthesis of 4-(Methylamino)piperidine cluster_0 Route 1: Reductive Amination cluster_1 Route 2: Direct N-Methylation A1 1-Boc-4-piperidone A2 Reductive Amination (Methylamine, NaBH(OAc)3) A1->A2 A3 1-Boc-4-(methylamino)piperidine A2->A3 A4 Deprotection (TFA or HCl) A3->A4 A5 4-(Methylamino)piperidine A4->A5 B1 1-Boc-4-aminopiperidine B2 N-Methylation (Formaldehyde, Formic Acid) B1->B2 B3 1-Boc-4-(methylamino)piperidine B2->B3 B4 Deprotection (TFA or HCl) B3->B4 B5 4-(Methylamino)piperidine B4->B5

Caption: A flowchart comparing the two main synthetic routes to 4-(methylamino)piperidine.

Conclusion

Both the reductive amination of 1-Boc-4-piperidone and the direct N-methylation of 1-Boc-4-aminopiperidine represent viable and effective methods for the synthesis of 4-(methylamino)piperidine. The choice between the two routes will likely depend on a careful consideration of several factors.

For laboratory-scale synthesis where the cost of reagents is less of a concern and high purity is paramount, the reductive amination pathway offers excellent control and predictability. The milder reaction conditions may also be advantageous for sensitive substrates.

For larger-scale production where cost-effectiveness is a primary driver, the direct N-methylation route, particularly the Eschweiler-Clarke reaction, presents a compelling alternative due to the low cost of the reagents. While requiring careful handling of formaldehyde, the operational simplicity and typically high yields make it an attractive option for industrial applications.

Ultimately, the optimal synthetic strategy will be determined by the specific requirements of the project, including scale, budget, available equipment, and safety protocols. This guide provides the foundational data and a comparative framework to aid researchers in making that critical decision.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the safe disposal procedures for Benzyl 4-(methylamino)piperidine-1-carboxylate, a substituted piperidine derivative commonly used in synthetic chemistry. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.

Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Key safety measures include:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood[1][2][3][4][5].

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield[1][2][3][4].

    • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory. Lab coats and other protective clothing should be worn to prevent skin contact[1][2][3][4].

    • Respiratory Protection: If working outside a fume hood or if dust/aerosols are generated, a NIOSH-approved respirator is necessary[1][3].

  • Hygiene: Wash hands thoroughly after handling the chemical. Do not eat, drink, or smoke in the laboratory[1][2][4][5].

Spill Management

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, absorb the material with an inert substance (e.g., vermiculite, sand, or earth) and place it into a suitable, labeled container for disposal[1][6]. Avoid generating dust[6].

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

  • Disposal: The collected waste material must be disposed of as hazardous waste.

Disposal Protocol

The primary and recommended method for the disposal of this compound and its containers is through an approved waste disposal plant[1][2][3]. It is imperative to consult local, state, and federal regulations to ensure full compliance, as disposal requirements can vary.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation:

    • Unused or waste this compound should be classified as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Containerization:

    • Place the waste chemical in a clearly labeled, sealed, and non-reactive container. The container must be in good condition and compatible with the chemical.

    • The label should include the chemical name, "Hazardous Waste," and any other information required by your institution.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area[1][3].

    • Keep away from incompatible materials such as strong oxidizing agents[3][4][6].

  • Arrangement for Pickup:

    • Contact your institution's EHS office to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash[1].

Quantitative Data Summary

No specific quantitative data for disposal limits of this compound is publicly available. Disposal procedures are dictated by the hazardous characteristics of the compound. The following table summarizes its key identifiers.

IdentifierValue
CAS Number 405057-75-2
Molecular Formula C₁₄H₂₀N₂O₂
Purity 97%
Storage Temperature 2-8°C, protect from light

Chemical Disposal Workflow

The following diagram illustrates the general decision-making and operational workflow for the disposal of laboratory chemicals like this compound.

Chemical Disposal Workflow cluster_prep Preparation & Identification cluster_contain Containment & Labeling cluster_storage Storage & Segregation cluster_disposal Final Disposal start Start: Unused or Waste Chemical identify Identify Chemical & Hazards (Consult SDS) start->identify ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) identify->ppe container Select Compatible, Sealed Container ppe->container label_waste Label Container: 'Hazardous Waste' Chemical Name & Conc. container->label_waste storage_loc Move to Designated Hazardous Waste Area label_waste->storage_loc check_compat Check for Incompatibilities (e.g., Strong Oxidizers) storage_loc->check_compat segregate Segregate if Necessary check_compat->segregate contact_ehs Contact Institutional EHS for Waste Pickup check_compat->contact_ehs segregate->contact_ehs documentation Complete Waste Disposal Manifest contact_ehs->documentation end End: Approved Disposal documentation->end

Caption: Workflow for the safe disposal of laboratory chemicals.

References

Personal protective equipment for handling Benzyl 4-(methylamino)piperidine-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Benzyl 4-(methylamino)piperidine-1-carboxylate

Audience: Researchers, scientists, and drug development professionals.

This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are designed to ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with the following hazard statements:

  • H302: Harmful if swallowed.[1][2]

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

The required personal protective equipment (PPE) for handling this compound is summarized in the table below.

PPE CategoryItemSpecificationRationale
Eye/Face Protection Safety GogglesChemical splash goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 standards. A face shield may be required for splash hazards.To prevent eye irritation or serious eye damage from splashes.[3][4]
Skin Protection GlovesChemical-resistant gloves (e.g., nitrile rubber, butyl rubber) tested according to EN 374. Inspect gloves prior to use.To prevent skin contact and irritation.[4][5]
Lab CoatStandard laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection Fume Hood/VentilationHandle exclusively in a well-ventilated area or a chemical fume hood.To prevent inhalation and respiratory irritation.[6][7] If operations generate dust or aerosols, a NIOSH-approved respirator may be necessary.[7]
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the procedure for safely handling this compound during routine laboratory operations such as weighing and solution preparation.

1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate height.
  • Don all required PPE as specified in the table above.
  • Gather all necessary equipment (e.g., analytical balance, weigh paper or boat, spatula, beakers, appropriate solvent, magnetic stirrer, and stir bars).
  • Place absorbent bench paper in the work area to contain any potential spills.

2. Weighing the Compound:

  • Perform all weighing operations within the chemical fume hood.
  • Place a weigh boat or paper on the analytical balance and tare.
  • Carefully transfer the desired amount of this compound from its storage container to the weigh boat using a clean spatula.
  • Avoid generating dust. If the compound is a solid, handle it gently.
  • Record the exact weight.

3. Solution Preparation:

  • Place a beaker with the appropriate solvent and a magnetic stir bar on a stir plate inside the fume hood.
  • Carefully add the weighed compound to the solvent.
  • Start stirring to dissolve the compound. Gentle heating may be applied if necessary and appropriate for the solvent and compound stability.
  • Keep the container covered to the extent possible to minimize vapor release.

4. Post-Handling:

  • Clean all equipment used in the process.
  • Dispose of any contaminated materials (e.g., weigh paper, gloves, pipette tips) in the designated hazardous waste container.
  • Wipe down the work surface within the fume hood.
  • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste.

Waste TypeContainerizationDisposal Route
Solid Waste Designated, sealed, and clearly labeled hazardous waste container.Dispose through an approved hazardous waste disposal program. Follow all local, state, and federal regulations.[6]
Liquid Waste Designated, sealed, and clearly labeled hazardous waste container for liquid chemical waste.Dispose through an approved hazardous waste disposal program. Do not pour down the drain.[6]
Contaminated PPE Designated, sealed, and clearly labeled hazardous waste container.Dispose of as hazardous waste along with other solid chemical waste.
Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing.[8] Rinse the affected area with copious amounts of water for at least 15 minutes.[7] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

  • Spill: Evacuate the area. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[7] For large spills, contact your institution's environmental health and safety department.

Visual Workflow for Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

G prep 1. Preparation - Verify fume hood function - Don all required PPE - Prepare workspace weigh 2. Weighing - Perform in fume hood - Use appropriate tools - Avoid dust generation prep->weigh dissolve 3. Solution Preparation - Add compound to solvent in fume hood - Stir until dissolved weigh->dissolve cleanup 4. Post-Handling Cleanup - Clean equipment - Dispose of contaminated items - Decontaminate work area dissolve->cleanup disposal 5. Waste Disposal - Collect in labeled, sealed containers - Follow hazardous waste protocols cleanup->disposal end Procedure Complete disposal->end

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.